Synthesis and Process Optimization of 1-Ethynyl-2-methyl-4-nitrobenzene: A Technical Whitepaper Executive Summary & Strategic Rationale In modern drug discovery and materials science, terminal alkynes are indispensable s...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis and Process Optimization of 1-Ethynyl-2-methyl-4-nitrobenzene: A Technical Whitepaper
Executive Summary & Strategic Rationale
In modern drug discovery and materials science, terminal alkynes are indispensable structural motifs. The compound 1-ethynyl-2-methyl-4-nitrobenzene (CAS No. 163454-82-8)[1] serves as a highly versatile, bifunctional building block. It offers an orthogonal reactivity profile: the terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or further cross-couplings, while the para-nitro group acts as a masked amine for downstream reductive functionalization[2]. Furthermore, the ortho-methyl group provides specific steric shielding that can dictate regioselectivity in subsequent heterocyclic ring closures.
As a Senior Application Scientist, I approach the synthesis of this molecule not just as a sequence of steps, but as a highly tunable chemical system. This guide details the optimized, scalable synthesis of 1-ethynyl-2-methyl-4-nitrobenzene, focusing on the mechanistic causality behind each reagent choice and establishing self-validating protocols for the laboratory.
Retrosynthetic Analysis & Pathway Selection
When designing the synthesis of a terminal aryl alkyne, two primary pathways are typically evaluated:
Route A (Homologation): Conversion of 2-methyl-4-nitrobenzaldehyde to the alkyne using the Bestmann-Ohira reagent[3]. While effective, this route suffers from poor atom economy, the high cost of diazo reagents, and potential safety hazards upon scale-up.
Route B (Cross-Coupling): A two-step sequence involving the Sonogashira-Hagihara coupling of 1-bromo-2-methyl-4-nitrobenzene with trimethylsilylacetylene (TMS-A), followed by basic desilylation[4].
Strategic Decision: Route B is the industry standard. It utilizes inexpensive, bench-stable precursors and highly reliable palladium catalysis, making it the superior choice for both milligram-scale discovery and multi-gram process chemistry.
Figure 1: Retrosynthetic logic prioritizing the Sonogashira cross-coupling pathway.
Mechanistic Deep-Dive: Causality in Experimental Design
To master this synthesis, one must understand the electronic demands of the substrate. Standard Sonogashira couplings of aryl bromides often require thermal activation (60–80 °C). However, in 1-bromo-2-methyl-4-nitrobenzene, the strongly electron-withdrawing para-nitro group significantly lowers the energy of the aryl halide's Lowest Unoccupied Molecular Orbital (LUMO).
The Causality of Temperature: Because the LUMO is lowered, the initial oxidative addition of the Pd(0) catalyst into the C–Br bond is exceptionally fast. This allows the reaction to reach full conversion at room temperature (25 °C) [4]. Applying heat to this specific highly-activated substrate is actually detrimental, as it would promote unwanted Glaser homocoupling of the alkyne.
The Causality of the Catalytic System: We select
PdCl2(PPh3)2
as the precatalyst. It is air-stable and is reduced in situ by the alkyne/amine to the active 14-electron Pd(0) species. Copper(I) iodide is essential as a co-catalyst; it forms a copper acetylide intermediate that rapidly transmetalates the alkyne onto the Pd(II) center, bypassing the sluggish transmetalation seen in copper-free variants.
Figure 2: Mechanistic logic of the Pd/Cu co-catalyzed Sonogashira coupling cycle.
Experimental Protocols: Self-Validating Systems
The following procedures are adapted from validated literature methodologies for this specific substrate[4][5].
Step 1: Synthesis of Trimethyl((2-methyl-4-nitrophenyl)ethynyl)silane
Reagents:
1-bromo-2-methyl-4-nitrobenzene: 2.00 g (9.26 mmol)
PdCl2(PPh3)2
: 0.195 g (0.278 mmol, 3 mol%)
CuI: 0.053 g (0.278 mmol, 3 mol%)
Triethylamine (TEA): 19.4 mL (139 mmol, ~15 eq)
Trimethylsilylacetylene (TMS-A): 2.56 mL (18.5 mmol, 2.0 eq)
Anhydrous DMF: 5.0 mL
Step-by-Step Workflow:
Degassing: Charge a flame-dried Schlenk flask with 1-bromo-2-methyl-4-nitrobenzene,
PdCl2(PPh3)2
, and CuI. Purge the flask with dry Argon for 15 minutes.
Solvent Addition: Inject anhydrous DMF and TEA[4]. The TEA acts as both the base (to neutralize the HBr byproduct) and a co-solvent. The high excess of TEA ensures the reaction mixture remains homogenous and basic.
Alkyne Addition: Slowly inject trimethylsilylacetylene dropwise via syringe.
Reaction: Stir the solution continuously for 2 hours at room temperature (25 °C)[4].
Workup: Quench the reaction by diluting with ethyl acetate and washing thoroughly with water and brine to remove DMF and triethylammonium bromide salts. Dry the organic layer over
MgSO4
, filter, and concentrate in vacuo.
Self-Validating In-Process Control (IPC):
TLC: Elute with 9:1 Hexanes/EtOAc. The starting material (aryl bromide) will be consumed, replaced by a highly non-polar UV-active spot (the TMS-alkyne).
LC-MS: Confirm the mass shift. The aryl bromide isotopic pattern (~216/218 m/z) will disappear, replaced by the product mass.
Step 2: Desilylation to 1-Ethynyl-2-methyl-4-nitrobenzene
Step-by-Step Workflow:
Dissolve the crude TMS-protected intermediate in a 1:1 mixture of Methanol and THF (approx. 20 mL).
Stir the suspension at room temperature for 1–2 hours. The basic methanolysis rapidly cleaves the labile C(sp)-Si bond.
Filter the mixture through a pad of Celite to remove the inorganic salts. Concentrate the filtrate, re-dissolve in dichloromethane, wash with water, dry, and evaporate.
Purify via silica gel flash chromatography to yield the pure terminal alkyne[4].
Self-Validating In-Process Control (IPC):
1H NMR: The definitive proof of success is the disappearance of the large TMS singlet (~0.2 ppm, 9H) and the emergence of a sharp terminal alkyne proton singlet at roughly ~3.5 ppm (1H).
Data Presentation: Reaction Optimization Summary
To further illustrate the causality of the chosen conditions, Table 1 summarizes the reaction optimization landscape for the Sonogashira step.
Table 1: Comparative Optimization of the Sonogashira Step
Catalyst System
Base / Solvent
Temp / Time
Yield
Mechanistic Observation
PdCl2(PPh3)2
/ CuI
TEA / DMF
25 °C / 2 h
>90%
Optimal. Fast oxidative addition due to
−NO2
group[4].
Copper-free conditions fail to efficiently transmetalate the alkyne.
References
Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP). "Synthesis of 6-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 6-hydroxy-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives". March 23, 2023. 4
An In-depth Technical Guide to the Chemical Properties of 1-Ethynyl-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties of 1-ethynyl-2-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-ethynyl-2-methyl-4-nitrobenzene (IUPAC Name: 4-ethynyl-2-methyl-1-nitrobenzene). As a substituted aromatic alkyne, this compound holds potential as a versatile building block in medicinal chemistry and materials science. This document delves into its synthesis, spectroscopic characterization, predicted physicochemical properties, and expected reactivity. The information presented herein is curated to empower researchers in leveraging the unique chemical attributes of this molecule for novel applications.
Introduction
1-Ethynyl-2-methyl-4-nitrobenzene belongs to the class of nitroaromatic compounds, a group of molecules with significant applications in various fields, including the synthesis of dyes and pharmaceuticals. The presence of three distinct functional groups—an ethynyl, a methyl, and a nitro group—on the benzene ring imparts a unique reactivity profile to this molecule. The electron-withdrawing nature of the nitro group, combined with the reactivity of the terminal alkyne, makes it a valuable intermediate for a range of chemical transformations, most notably cross-coupling reactions. This guide aims to provide a detailed exposition of its chemical properties, with a focus on practical applications in a research and development setting.
Molecular Structure and Physicochemical Properties
The chemical structure of 1-ethynyl-2-methyl-4-nitrobenzene is characterized by a benzene ring substituted with an ethynyl group at position 1, a methyl group at position 2, and a nitro group at position 4.
Table 1: Physicochemical Properties of 1-Ethynyl-2-methyl-4-nitrobenzene and its Parent Compound
A plausible and efficient synthetic route to 1-ethynyl-2-methyl-4-nitrobenzene involves a Sonogashira coupling reaction.[4][5] This widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide is catalyzed by palladium and copper complexes.[4] The key starting material for this synthesis is a halogenated derivative of 2-methyl-4-nitrobenzene. A feasible precursor is 4-bromo-2-methyl-1-nitrobenzene, which can be synthesized from 2-methyl-4-nitroaniline via a Sandmeyer reaction.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-ethynyl-2-methyl-4-nitrobenzene.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Bromo-2-methyl-1-nitrobenzene from 2-Methyl-4-nitroaniline
Diazotization: Dissolve 2-methyl-4-nitroaniline (1.0 eq) in a mixture of hydrobromic acid (48%) and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Slowly add the diazonium salt solution to the CuBr solution at 0-5 °C.
Work-up: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour. Cool the mixture, extract with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Sonogashira Coupling to yield 1-Ethynyl-2-methyl-4-nitrobenzene
Reaction Setup: To a solution of 4-bromo-2-methyl-1-nitrobenzene (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran and triethylamine, add ethynyltrimethylsilane (1.5 eq).
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a copper(I) co-catalyst, such as copper(I) iodide (0.1 eq).
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature of 70-80 °C. Monitor the reaction progress by thin-layer chromatography or gas chromatography.
Deprotection and Work-up: Upon completion, cool the reaction mixture and add a desilylating agent like potassium carbonate in methanol to remove the trimethylsilyl group. After stirring for 2 hours at room temperature, filter the mixture and concentrate the filtrate.
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.
Spectroscopic Characterization (Predicted)
The spectroscopic data for 1-ethynyl-2-methyl-4-nitrobenzene can be predicted based on the known data for the parent compound, 1-ethynyl-4-nitrobenzene, and the expected influence of the methyl group.
Table 2: Predicted ¹H NMR Spectroscopic Data for 1-Ethynyl-2-methyl-4-nitrobenzene
Proton Type
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale for Prediction
Aromatic (H ortho to -NO₂)
~8.0-8.2
d
~2
The presence of the adjacent methyl group will likely result in a downfield shift and a small coupling constant.
Aromatic (H meta to -NO₂)
~7.5-7.7
dd
~8, 2
This proton will be split by the adjacent aromatic proton and the meta proton.
Aromatic (H ortho to -C≡CH)
~7.4-7.6
d
~8
Similar to the parent compound, but with a slight upfield shift due to the ortho methyl group.
Alkyne (-C≡H)
~3.3-3.5
s
N/A
The chemical shift of the acetylenic proton is expected to be similar to that of the parent compound.
Methyl (-CH₃)
~2.5-2.7
s
N/A
The methyl group attached to the aromatic ring will appear as a singlet in this region.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
≡C-H stretch: A sharp band around 3300 cm⁻¹
C≡C stretch: A weak band around 2100 cm⁻¹
Aromatic C-H stretch: Bands in the region of 3100-3000 cm⁻¹
Asymmetric and symmetric NO₂ stretch: Strong bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
Chemical Reactivity
The reactivity of 1-ethynyl-2-methyl-4-nitrobenzene is governed by the interplay of its three functional groups.
Reactions of the Ethynyl Group
The terminal alkyne is a versatile handle for various chemical transformations:
Sonogashira Coupling: The ethynyl group can readily participate in further Sonogashira coupling reactions with aryl or vinyl halides, allowing for the extension of the conjugated system.[3]
Click Chemistry: It is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form 1,2,3-triazoles.[3]
Hydration: The alkyne can undergo hydration to yield the corresponding methyl ketone.
Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using appropriate catalytic systems.
Reactions of the Nitro Group
The nitro group significantly influences the electronic properties of the molecule and can be transformed into other functional groups:
Reduction to an Aniline: The nitro group can be reduced to an amino group (aniline) using various reducing agents such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This opens up a plethora of subsequent reactions, including diazotization and Sandmeyer reactions.[3]
Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it.
Electrophilic Aromatic Substitution
The benzene ring in 1-ethynyl-2-methyl-4-nitrobenzene is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and ethynyl groups. The methyl group is an activating group, but its influence is likely outweighed by the deactivating groups. Any electrophilic substitution would be expected to occur at the position ortho to the methyl group and meta to the nitro group.
Applications in Research and Development
The dual functionality of 1-ethynyl-2-methyl-4-nitrobenzene makes it a valuable precursor for the synthesis of more complex molecules.[3] Its potential applications span several areas:
Medicinal Chemistry: The substituted phenylacetylene scaffold is present in numerous biologically active compounds. The ability to introduce diverse functionalities via the alkyne and the potential for converting the nitro group into an amine makes this molecule an attractive starting point for the synthesis of novel drug candidates.
Materials Science: The rigid, linear nature of the ethynyl group and the potential for creating extended π-conjugated systems through coupling reactions make it a promising building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: As a bifunctional building block, it allows for sequential and orthogonal chemical modifications, providing a flexible platform for the construction of complex molecular architectures.
Safety and Handling
Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive, especially in the presence of heat or shock. It is recommended to handle 1-ethynyl-2-methyl-4-nitrobenzene in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
1-Ethynyl-2-methyl-4-nitrobenzene is a multifunctional aromatic compound with significant potential in synthetic organic chemistry. Its synthesis via the robust Sonogashira coupling reaction and the orthogonal reactivity of its functional groups provide a versatile platform for the development of novel molecules for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical properties, offering a foundation for researchers to explore its synthetic utility.
References
PubChem. (n.d.). 2-Methyl-4-nitroaniline. Retrieved from [Link]
PubChem. (n.d.). 4-Ethynyl-2-methyl-1-nitrobenzene. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
An In-depth Technical Guide to 1-Ethynyl-2-methyl-4-nitrobenzene (CAS: 163454-82-8)
A Note on Data Availability: Information regarding 1-Ethynyl-2-methyl-4-nitrobenzene (CAS: 163454-82-8) is limited in publicly accessible scientific literature. This guide has been compiled using available data for the s...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Data Availability: Information regarding 1-Ethynyl-2-methyl-4-nitrobenzene (CAS: 163454-82-8) is limited in publicly accessible scientific literature. This guide has been compiled using available data for the specified compound, its precursors, and closely related analogues, most notably 1-Ethynyl-4-nitrobenzene. In instances where direct data is unavailable, information is inferred based on established principles of organic chemistry and data from structurally similar compounds.
Introduction
1-Ethynyl-2-methyl-4-nitrobenzene is a substituted aromatic compound featuring an ethynyl, a methyl, and a nitro group attached to a benzene ring. The presence of the reactive ethynyl and nitro functionalities makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The strategic placement of the methyl group can influence the molecule's steric and electronic properties, offering a nuanced alternative to the more commonly studied 1-Ethynyl-4-nitrobenzene.
This guide provides a comprehensive overview of the available technical information for 1-Ethynyl-2-methyl-4-nitrobenzene, including its physicochemical properties, a proposed synthetic route, and potential applications extrapolated from related compounds.
Physicochemical and Spectroscopic Properties
Direct experimental data for 1-Ethynyl-2-methyl-4-nitrobenzene is not widely available. The following table summarizes its basic properties, with some values being computed. For comparison, data for the related compound 4-Ethynyl-2-methyl-1-nitrobenzene (CAS: 187869-73-4) from PubChem is also included[1].
Proposed Synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene
The proposed two-step synthesis starts from commercially available 4-chloroaniline.
Step 1: Synthesis of 1-Chloro-2-methyl-4-nitrobenzene
This step involves the oxidation of 4-chloroaniline to 4-nitrochlorobenzene, followed by a Friedel-Crafts alkylation to introduce the methyl group.[5]
Reaction:
Oxidation of 4-chloroaniline using a suitable oxidizing agent (e.g., peroxytrifluoroacetic acid) to yield 4-nitrochlorobenzene.
Friedel-Crafts alkylation of 4-nitrochlorobenzene with methyl iodide in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) to afford 1-chloro-2-methyl-4-nitrobenzene.
Step 2: Sonogashira Coupling to yield 1-Ethynyl-2-methyl-4-nitrobenzene
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.[3][4] In this step, 1-chloro-2-methyl-4-nitrobenzene is coupled with a protected or terminal alkyne.
Reaction: 1-chloro-2-methyl-4-nitrobenzene is reacted with a suitable alkyne source, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). If a silyl-protected alkyne is used, a subsequent deprotection step with a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃) is required.
DOT Diagram: Proposed Synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene
Caption: Proposed two-step synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene.
Spectroscopic Characterization (Hypothetical)
While experimental spectra for 1-Ethynyl-2-methyl-4-nitrobenzene are not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
¹H NMR:
Aromatic protons would appear as multiplets or doublets in the range of 7.0-8.5 ppm.
The methyl protons would likely be a singlet around 2.3-2.6 ppm.
The acetylenic proton should appear as a singlet between 3.0-3.5 ppm.
¹³C NMR:
Aromatic carbons would be observed in the region of 120-150 ppm.
The methyl carbon would be expected around 15-25 ppm.
The two acetylenic carbons would appear between 70-90 ppm.
IR Spectroscopy:
A sharp peak around 3300 cm⁻¹ corresponding to the ≡C-H stretch.
A peak in the range of 2100-2260 cm⁻¹ for the C≡C triple bond stretch.
Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹ respectively.
Mass Spectrometry:
The molecular ion peak (M⁺) would be observed at m/z = 161.05.
Potential Applications in Research and Drug Development
The true potential of 1-Ethynyl-2-methyl-4-nitrobenzene lies in its utility as a bifunctional building block. By analogy with the well-documented applications of 1-Ethynyl-4-nitrobenzene, several key areas of application can be proposed.[6][7]
"Click" Chemistry and Triazole Synthesis
The terminal alkyne group is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazole derivatives. Triazoles are a common scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.
DOT Diagram: Application in "Click" Chemistry
Caption: CuAAC "Click" Chemistry with 1-Ethynyl-2-methyl-4-nitrobenzene.
Further Functionalization via the Nitro Group
The nitro group can be readily reduced to an amino group (aniline derivative) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This newly formed amino group provides a handle for a wide array of further chemical modifications, such as amide bond formation, sulfonamide synthesis, or diazotization followed by Sandmeyer-type reactions. This dual functionalization capacity makes 1-Ethynyl-2-methyl-4-nitrobenzene a versatile scaffold for creating libraries of complex molecules for drug screening.
Safety and Handling
As with any nitroaromatic compound, 1-Ethynyl-2-methyl-4-nitrobenzene should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Nitro compounds can be toxic and may have environmental implications.[8]
Conclusion
1-Ethynyl-2-methyl-4-nitrobenzene is a chemical entity with significant potential as a building block in synthetic chemistry. While direct experimental data is currently scarce, its structural features suggest a high degree of utility, particularly in the synthesis of complex heterocyclic compounds for pharmaceutical and materials science applications. The proposed synthetic route via Sonogashira coupling of a suitable precursor appears to be a viable and efficient method for its preparation. Further research into the synthesis, characterization, and applications of this compound is warranted to fully explore its potential.
References
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (URL: [Link])
Benzene, 1-ethynyl-4-nitro- - the NIST WebBook. (URL: [Link])
1-Ethynyl-4-nitrobenzene, CAS No. 937-31-5 - iChemical. (URL: [Link])
One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol - The Royal Society of Chemistry. (URL: [Link])
A Comprehensive Spectroscopic Guide to 1-Ethynyl-2-methyl-4-nitrobenzene: ¹H and ¹³C NMR Analysis
Abstract This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Ethynyl-2-methyl-4-nitrobenzene. As a substituted aromatic compound, its structural elucidation...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Ethynyl-2-methyl-4-nitrobenzene. As a substituted aromatic compound, its structural elucidation via NMR is non-trivial and relies on a detailed understanding of substituent effects on chemical shifts and coupling constants. This document serves as a key resource for researchers, chemists, and drug development professionals, offering a predictive analysis grounded in fundamental NMR principles and data from analogous structures. We will dissect the expected spectral features, explain the underlying causality of electronic and anisotropic effects, provide a validated experimental protocol for data acquisition, and present the information with clear data tables and workflow diagrams.
Molecular Structure and Spectroscopic Overview
1-Ethynyl-2-methyl-4-nitrobenzene (C₉H₇NO₂) is a multifunctional aromatic compound.[1][2] Its utility as a chemical intermediate, similar to the well-studied 1-ethynyl-4-nitrobenzene, stems from the reactive ethynyl and nitro functional groups.[3][4] Accurate structural verification is the first critical step in its application, for which NMR spectroscopy is the most powerful tool.
The structure incorporates three key substituents on the benzene ring, each exerting a distinct electronic or spatial influence:
Nitro Group (-NO₂): A strong electron-withdrawing group that significantly deshields (moves downfield) ortho and para protons and carbons.
Ethynyl Group (-C≡CH): Exhibits magnetic anisotropy, which creates a shielding cone along the axis of the triple bond and a deshielding region perpendicular to it.[5] Protons and carbons attached to the triple bond have characteristic chemical shifts.
Methyl Group (-CH₃): A weak electron-donating group that shields (moves upfield) ortho and para positions to a small degree.
Due to the lack of symmetry, all nine carbon atoms and all seven protons are chemically non-equivalent, meaning we anticipate nine distinct signals in the ¹³C NMR spectrum and five signals in the ¹H NMR spectrum (three for the aromatic protons, one for the alkynyl proton, and one for the methyl protons).
Caption: Molecular structure of 1-Ethynyl-2-methyl-4-nitrobenzene with atom numbering.
Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum is analyzed by dissecting it into three distinct regions: the aromatic region, the alkynyl region, and the aliphatic (methyl) region. Predictions are based on established substituent effects and data from similar compounds like 1-ethynyl-4-nitrobenzene, which shows aromatic signals at 8.19 ppm and 7.66 ppm.[3][6]
Aromatic Region (δ 7.5 - 8.5 ppm):
Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm. The powerful deshielding effect of the nitro group is expected to push these signals further downfield.
H-3: This proton is ortho to the powerfully electron-withdrawing nitro group. It is expected to be the most downfield of the aromatic protons. It will appear as a doublet, split by the adjacent H-5 proton with a small meta coupling constant (J ≈ 2-3 Hz).
H-5: This proton is meta to the nitro group and ortho to the ethynyl group. It will be split into a doublet of doublets by H-3 (meta coupling, J ≈ 2-3 Hz) and H-6 (ortho coupling, J ≈ 8-9 Hz).
H-6: This proton is ortho to the weakly electron-donating methyl group and meta to the ethynyl group. It is expected to be the most upfield of the three aromatic protons. It will appear as a doublet, split by the adjacent H-5 proton with a large ortho coupling constant (J ≈ 8-9 Hz).
Alkynyl Proton (δ ~3.5 ppm):
The terminal acetylenic proton typically appears in the range of 2.0-3.0 ppm. However, its attachment to the aromatic ring system causes a downfield shift. For 1-ethynyl-4-nitrobenzene, this proton appears at 3.48 ppm.[3] A similar value is expected here. This signal will be a sharp singlet as it is too far removed from other protons to exhibit significant coupling.
Methyl Protons (δ ~2.6 ppm):
Protons on a carbon directly attached to a benzene ring (benzylic protons) typically resonate around 2.0-3.0 ppm. The methyl group is ortho to the ethynyl group and meta to the nitro group. Its chemical shift will be influenced by the overall electronic environment of the ring. This signal will appear as a singlet, integrating to three protons.
Table 1: Predicted ¹H NMR Data for 1-Ethynyl-2-methyl-4-nitrobenzene
Proton Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H-3
8.3 - 8.5
d
~2-3
Ortho to strongly deshielding -NO₂ group.
H-5
7.8 - 8.0
dd
Jortho ≈ 8-9, Jmeta ≈ 2-3
Meta to -NO₂, split by both H-3 and H-6.
H-6
7.6 - 7.7
d
~8-9
Ortho to shielding -CH₃ group.
H-alkynyl
~3.5
s
N/A
Characteristic shift for a terminal alkyne on a nitrobenzene ring.
| H-methyl | ~2.6 | s | N/A | Typical benzylic proton chemical shift. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides a map of the carbon skeleton. With broadband proton decoupling, each of the nine unique carbon atoms will produce a singlet.[7] The chemical shifts are highly sensitive to the electronic environment. Aromatic carbons typically absorb in the 120-150 ppm range.
C-4 (ipso to -NO₂): The carbon directly attached to the nitro group will be the most deshielded aromatic carbon due to the strong electron-withdrawing nature of the substituent, likely appearing above 147 ppm.[6]
C-1, C-2 (quaternary): These carbons, attached to the ethynyl and methyl groups respectively, will also be downfield. As quaternary carbons, their signals are expected to have a lower intensity due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.
C-3, C-5, C-6 (protonated): These carbons will appear in the typical aromatic region. Their relative shifts will depend on their position relative to the substituents. C-3, being ortho to the nitro group, is expected to be further downfield than C-5 and C-6.
Alkynyl Carbons (δ ~80-95 ppm): The two sp-hybridized carbons of the ethynyl group have characteristic chemical shifts. The carbon attached to the ring (C-α) will be slightly more downfield than the terminal carbon (C-β). For a similar compound, 1-(2-(4-nitrophenyl)ethynyl)benzene, these carbons appear at 95.0 and 87.9 ppm.[6]
Methyl Carbon (δ ~20 ppm): The sp³-hybridized methyl carbon will appear far upfield, consistent with typical values for methyl groups attached to an aromatic ring.[8]
Table 2: Predicted ¹³C NMR Data for 1-Ethynyl-2-methyl-4-nitrobenzene
Carbon Assignment
Predicted δ (ppm)
Rationale
C-4 (-C-NO₂)
148 - 150
Strongly deshielded by attached -NO₂ group.
C-2 (-C-CH₃)
140 - 143
Quaternary carbon, influenced by adjacent substituents.
C-6
133 - 135
Aromatic CH ortho to methyl group.
C-1 (-C≡CH)
129 - 132
Quaternary carbon attached to the ethynyl group.
C-3
124 - 126
Aromatic CH ortho to nitro group.
C-5
122 - 124
Aromatic CH between two substituents.
C-α (alkynyl)
92 - 95
sp-hybridized carbon attached to the aromatic ring.
To ensure high-quality, reproducible data, a standardized protocol is essential. The following describes a self-validating system for acquiring ¹H and ¹³C NMR spectra.
Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of 1-Ethynyl-2-methyl-4-nitrobenzene.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for neutral organic molecules.[6]
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift to 0.00 ppm.[7]
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃ at 77.16 ppm for ¹³C).
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical peak shape for the TMS or solvent signal.
¹H NMR Acquisition:
Set the spectral width to cover a range of -1 to 12 ppm.
Use a standard 90° pulse.
Set the relaxation delay (d1) to at least 2 seconds to allow for full magnetization recovery.
Acquire 16-32 scans for a good signal-to-noise ratio.
Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID).
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate all signals to determine the relative proton ratios.
¹³C NMR Acquisition:
Set the spectral width to cover a range of 0 to 200 ppm.
Use a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each carbon.
Set the relaxation delay (d1) to 2-5 seconds.
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
Process the data similarly to the ¹H spectrum, calibrating to the solvent peak (CDCl₃ at 77.16 ppm).
Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.
Conclusion
The structural elucidation of 1-Ethynyl-2-methyl-4-nitrobenzene by NMR spectroscopy is a clear demonstration of how fundamental principles can be applied to predict and interpret complex spectra. The interplay between the electron-withdrawing nitro group, the electron-donating methyl group, and the anisotropic ethynyl moiety creates a unique and predictable spectroscopic fingerprint. By understanding these substituent effects, researchers can confidently assign the signals in both ¹H and ¹³C NMR spectra, ensuring the structural integrity of this valuable chemical intermediate for its applications in organic synthesis, materials science, and pharmaceutical development.
References
BenchChem. (2025). Literature review of 1-Ethynyl-4-nitrobenzene studies. BenchChem.
ResearchGate. (2023). ¹H NMR of (ethynyl)benzene 1 k, and (ethynyl‐d)benzene 2 k in DMSO‐d6 at 400 MHz.
The Royal Society of Chemistry. (n.d.). Supporting Information The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylid. The Royal Society of Chemistry.
ResearchGate. (n.d.). DFT energies of substituted ethynylbenzenes 1a-1y and energies of the isodesmic reactions.
Wiley-VCH. (n.d.).
University of Regensburg. (n.d.). Chemical shifts. Faculty of Chemistry and Pharmacy.
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Modgraph.
The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. The Royal Society of Chemistry.
An In-depth Technical Guide to the FT-IR Spectrum of 1-Ethynyl-2-methyl-4-nitrobenzene
Introduction Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development. It provides a molecular "fingerprint" by probing the vibrational mod...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development. It provides a molecular "fingerprint" by probing the vibrational modes of a molecule's constituent bonds.[1][2][3] This guide offers a detailed examination of the expected FT-IR spectrum of 1-Ethynyl-2-methyl-4-nitrobenzene, a substituted aromatic compound with distinct functional groups that lend themselves to clear spectral interpretation.
This document is designed for researchers, scientists, and professionals in drug development who require a deep understanding of how to acquire and interpret the FT-IR spectrum of complex organic molecules. We will delve into the theoretical underpinnings of the expected spectral features, provide a robust experimental protocol, and present a comprehensive analysis of the vibrational modes characteristic of this specific molecule.
Molecular Structure and Key Functional Groups
1-Ethynyl-2-methyl-4-nitrobenzene (C₉H₇NO₂) is a multifaceted molecule featuring a terminal alkyne, a methyl group, and a nitro group attached to a benzene ring. Each of these functional groups possesses unique vibrational frequencies that will manifest as distinct absorption bands in the FT-IR spectrum. Understanding the structure is paramount to a successful spectral interpretation.
Caption: Chemical structure of 1-Ethynyl-2-methyl-4-nitrobenzene.
Principles of FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength.[3][4] When the frequency of the IR radiation matches the natural vibrational frequency of a specific molecular bond, the bond absorbs the energy, resulting in a vibrational transition.[1][2] The key principle that governs whether a vibration is "IR active" is that the vibration must cause a change in the molecule's dipole moment.[2] The resulting spectrum is a plot of infrared intensity (transmittance or absorbance) versus wavenumber (cm⁻¹).
The power of FT-IR lies in its ability to identify functional groups, as each group has a characteristic range of absorption frequencies.[3][5] For 1-Ethynyl-2-methyl-4-nitrobenzene, we can predict the appearance of several strong and well-defined bands that will confirm its structure.
Experimental Protocol: Acquiring the Spectrum
The quality of an FT-IR spectrum is highly dependent on the sample preparation and data acquisition parameters.[6][7] For a solid crystalline sample like 1-Ethynyl-2-methyl-4-nitrobenzene, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.
Method 1: Attenuated Total Reflectance (ATR)
ATR is often the preferred method due to its simplicity and minimal sample preparation.[8][9]
Caption: Experimental workflow for FT-IR analysis using the ATR technique.
Step-by-Step Protocol (ATR):
Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
Background Scan: Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
Sample Application: Place a small amount of the 1-Ethynyl-2-methyl-4-nitrobenzene powder directly onto the center of the ATR crystal.
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[6]
Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
Post-Processing: The resulting spectrum should undergo an ATR correction, which accounts for the wavelength-dependent depth of penetration of the evanescent wave. A baseline correction may also be applied to improve the appearance of the spectrum.
Method 2: Potassium Bromide (KBr) Pellet
This traditional transmission method is also highly effective for solid samples.[7]
Step-by-Step Protocol (KBr Pellet):
Grinding: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, FT-IR grade KBr using an agate mortar and pestle.[6] The mixture must be homogenous and finely powdered to reduce light scattering.
Pellet Pressing: Transfer the powder to a pellet die and press it under high pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[10]
Data Acquisition: Place the KBr pellet into the sample holder in the spectrometer's beam path and acquire the spectrum, using an empty sample holder or a pure KBr pellet for the background scan.
Causality Behind Method Choice: ATR is faster and non-destructive, making it ideal for routine analysis. The KBr pellet method can sometimes yield higher resolution for certain bands and is a valuable alternative if an ATR accessory is unavailable or if the sample is not amenable to ATR analysis.
Spectral Analysis and Interpretation
The FT-IR spectrum of 1-Ethynyl-2-methyl-4-nitrobenzene can be divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).
Functional Group Region (4000–1500 cm⁻¹)
This region is typically the most informative for identifying the key functional groups.
≡C-H Stretch (Terminal Alkyne): A sharp, strong to medium intensity band is expected at approximately 3300 cm⁻¹ . This absorption is highly characteristic of the stretching vibration of the hydrogen atom attached to a triply bonded carbon (an sp-hybridized C-H bond).[11][12][13] Its sharp nature helps distinguish it from the broad O-H or N-H stretching bands.[12]
Aromatic C-H Stretch: Weaker bands are anticipated in the 3100–3000 cm⁻¹ range. These are due to the stretching vibrations of the C-H bonds on the benzene ring.[14]
Aliphatic C-H Stretch (Methyl Group): Absorption bands corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methyl (-CH₃) group will appear just below 3000 cm⁻¹, typically in the 2960–2850 cm⁻¹ range.
C≡C Stretch (Alkyne): A weak but sharp absorption is expected in the 2260–2100 cm⁻¹ region due to the C≡C triple bond stretch.[12][15] For terminal alkynes, this peak is generally more intense than for internal alkynes.[13][16] Its presence in this relatively "quiet" region of the spectrum is a strong diagnostic indicator.
Asymmetric NO₂ Stretch (Nitro Group): A very strong and characteristic absorption band is predicted in the 1550–1475 cm⁻¹ range.[14][17] This band arises from the asymmetric stretching of the N-O bonds. Conjugation with the aromatic ring typically shifts this frequency to a lower wavenumber compared to aliphatic nitro compounds.[14][17]
Aromatic C=C Stretch: Medium to weak intensity bands will appear in the 1600–1450 cm⁻¹ range. These are due to the skeletal C=C stretching vibrations within the benzene ring. Often, two distinct bands can be seen, one near 1600 cm⁻¹ and another around 1500-1430 cm⁻¹.[11][12]
Fingerprint Region (1500–400 cm⁻¹)
This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from bending vibrations and other skeletal modes.
Symmetric NO₂ Stretch (Nitro Group): A second, very strong absorption band for the nitro group is expected between 1360–1290 cm⁻¹ .[14][17] This corresponds to the symmetric N-O stretching vibration. The presence of both strong asymmetric and symmetric NO₂ stretching bands is definitive proof of a nitro group.[18]
C-H Bending Vibrations: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds occur in this region. The out-of-plane (OOP) C-H bending bands between 900-675 cm⁻¹ are particularly useful for determining the substitution pattern of the aromatic ring.[14]
C-N Stretch: The stretching vibration of the bond connecting the nitro group to the aromatic ring is expected to produce a medium intensity band in the 890-835 cm⁻¹ range.[14]
Summary of Expected Vibrational Frequencies
Wavenumber (cm⁻¹)
Functional Group / Vibrational Mode
Expected Intensity
Notes
~3300
≡C-H Stretch (Terminal Alkyne)
Strong to Medium, Sharp
Highly diagnostic for a terminal alkyne.[11][13][15]
3100–3000
Aromatic C-H Stretch
Medium to Weak
Characteristic of hydrogens on an aromatic ring.[14]
2960–2850
Aliphatic C-H Stretch (Methyl)
Medium
Asymmetric and symmetric stretching modes.
2260–2100
C≡C Stretch (Alkyne)
Weak to Medium, Sharp
Its position in a quiet spectral region is very informative.[12][15]
One of the two most characteristic bands for nitroaromatics.[14][17]
1360–1290
Symmetric NO₂ Stretch
Strong
The second highly characteristic band for nitroaromatics.[14][17]
900–675
Aromatic C-H Out-of-Plane Bend
Strong
Position is dependent on the ring substitution pattern.[14]
890–835
C-N Stretch
Medium
Vibration of the bond connecting the nitro group to the ring.[14]
Conclusion
The FT-IR spectrum of 1-Ethynyl-2-methyl-4-nitrobenzene provides a wealth of structural information. By systematically analyzing the functional group and fingerprint regions, a confident identification of the molecule can be achieved. The key diagnostic peaks are the sharp ≡C-H stretch at ~3300 cm⁻¹, the weak C≡C stretch near 2150 cm⁻¹, and the two very strong nitro group absorptions at ~1530 cm⁻¹ and ~1350 cm⁻¹. This guide provides the theoretical basis and practical methodology for researchers to successfully acquire and interpret this spectrum, enabling its application in quality control, reaction monitoring, and drug development workflows.
References
6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. [Link]
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. [Link]
FT‐IR Sample Preparation. NIU - Department of Chemistry and Biochemistry. [Link]
IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]
FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). Photonics.com. [Link]
12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]
12.8 Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax. [Link]
A Technical Guide to the Mass Spectrometry Analysis of 1-Ethynyl-2-methyl-4-nitrobenzene
Executive Summary This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 1-Ethynyl-2-methyl-4-nitrobenzene (C₉H₇NO₂), a substituted aromatic compound of interest in synthetic c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 1-Ethynyl-2-methyl-4-nitrobenzene (C₉H₇NO₂), a substituted aromatic compound of interest in synthetic chemistry and materials science. As a molecule featuring three distinct functional groups—a terminal alkyne, a methyl group, and a nitro group—its characterization demands a nuanced analytical approach. This document offers field-proven insights into selecting the optimal ionization techniques, outlines detailed experimental protocols for both Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS), and provides an in-depth analysis of the compound's predictable fragmentation pathways. The core objective is to equip researchers, scientists, and drug development professionals with the expertise to confirm the structure, assess the purity, and predict the mass spectrometric behavior of this molecule and its analogs.
Physicochemical Profile of the Analyte
A foundational understanding of the analyte's properties is critical for methodological design. 1-Ethynyl-2-methyl-4-nitrobenzene is a solid at room temperature with a molecular structure that dictates its behavior in a mass spectrometer.
The selection of an appropriate ionization technique is the most critical decision in the mass spectrometric analysis of any compound. The choice is governed by the analyte's physicochemical properties and the analytical question at hand—be it simple molecular weight confirmation or detailed structural elucidation. For 1-Ethynyl-2-methyl-4-nitrobenzene, its moderate polarity and thermal stability make it amenable to several common techniques.
Electron Ionization (EI): As the gold standard for volatile and thermally stable small molecules, EI is the premier choice for initial characterization. The high energy (70 eV) imparted to the molecule induces extensive and reproducible fragmentation, creating a unique "fingerprint" spectrum invaluable for unambiguous structural confirmation. Its compatibility with Gas Chromatography (GC) makes it ideal for purity analysis of a synthesized standard.
Electrospray Ionization (ESI): This soft ionization technique is the cornerstone of modern LC-MS. It is best suited for polar, non-volatile compounds that can be readily ionized in solution. For our analyte, which lacks a strongly basic site for efficient protonation, ESI in positive mode may yield a weak signal for the protonated molecule, [M+H]⁺, but is more likely to show adducts like [M+Na]⁺. Conversely, the acidic nature of the terminal alkyne proton and the electron-withdrawing nitro group make negative-mode ESI a promising avenue, potentially forming a strong [M-H]⁻ ion.[2][3]
Atmospheric Pressure Chemical Ionization (APCI): APCI serves as a powerful alternative for compounds with moderate polarity and thermal stability that are not efficiently ionized by ESI. By creating ions through gas-phase reactions, APCI can effectively generate either a protonated molecule, [M+H]⁺, or a radical molecular ion, M•⁺, making it an excellent choice for LC-MS analysis of this compound.
Senior Scientist's Recommendation: For comprehensive characterization, a dual-pronged approach is advised. Begin with GC-MS using Electron Ionization to establish a reference fragmentation pattern and assess purity. Subsequently, employ LC-MS with both ESI and APCI sources to understand its behavior in solution, which is more relevant for applications in complex biological or chemical matrices.
Core Experimental Workflow: GC-MS with Electron Ionization
This workflow is designed for the definitive identification and purity assessment of a neat or purified sample of 1-Ethynyl-2-methyl-4-nitrobenzene.
Purity and stability of 1-Ethynyl-2-methyl-4-nitrobenzene
An In-depth Technical Guide to the Purity and Stability of 1-Ethynyl-2-methyl-4-nitrobenzene Introduction 1-Ethynyl-2-methyl-4-nitrobenzene is a substituted aromatic compound featuring a terminal alkyne and a nitro group...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Purity and Stability of 1-Ethynyl-2-methyl-4-nitrobenzene
Introduction
1-Ethynyl-2-methyl-4-nitrobenzene is a substituted aromatic compound featuring a terminal alkyne and a nitro group. This molecular architecture makes it a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic systems and as a building block in medicinal chemistry and materials science. The presence of the ethynyl group allows for participation in a variety of coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").[1] The electron-withdrawing nitro group, along with the methyl substituent, modulates the electronic properties of the aromatic ring and the reactivity of the alkyne.
The utility of 1-Ethynyl-2-methyl-4-nitrobenzene in any synthetic endeavor is critically dependent on its purity and stability. Impurities can lead to unpredictable reaction outcomes, reduced yields, and complications in the purification of subsequent products. Furthermore, degradation of the compound over time can compromise the integrity of experimental results. This guide provides a comprehensive technical overview of the synthesis, purification, purity assessment, and stability of 1-Ethynyl-2-methyl-4-nitrobenzene, designed for researchers, scientists, and professionals in drug development.
Synthesis via Sonogashira Coupling
The most common and efficient method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[2][3] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4] For the synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene, a suitable starting material would be an appropriately substituted halobenzene, such as 1-iodo-2-methyl-4-nitrobenzene or 1-bromo-2-methyl-4-nitrobenzene, which is then coupled with a protected or terminal alkyne source.
The mechanism of the Sonogashira coupling is a well-established catalytic cycle involving both palladium and copper. The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper(I) acetylide, and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle's role is to facilitate the formation of the reactive copper(I) acetylide intermediate.
Caption: A simplified representation of the palladium and copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene
This protocol is adapted from established procedures for Sonogashira couplings of nitro-substituted aryl halides.[5][6]
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Tetrahydrofuran (THF), anhydrous and degassed
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
Dichloromethane (CH₂Cl₂)
Saturated aqueous ammonium chloride (NH₄Cl)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Sonogashira Coupling:
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-iodo-2-methyl-4-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
Add anhydrous, degassed THF and Et₃N (or DIPEA) (3.0 eq).
Stir the mixture at room temperature for 10 minutes.
Add trimethylsilylacetylene (TMSA) (1.5 eq) dropwise via syringe.
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Silyl Deprotection:
Upon completion, dilute the reaction mixture with CH₂Cl₂.
Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude TMS-protected product can be purified by flash chromatography at this stage or taken directly to the next step.
Dissolve the crude intermediate in THF.
Add TBAF (1.1 eq, 1 M solution in THF) dropwise at 0 °C.
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
Quench the reaction with water and extract with CH₂Cl₂.
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Final Purification:
The crude 1-Ethynyl-2-methyl-4-nitrobenzene should be purified by flash column chromatography or recrystallization to obtain the final product of high purity.
Purification Methodologies
Achieving high purity is essential, and often requires more than a simple work-up. The choice of purification method depends on the scale of the synthesis and the nature of the impurities. For 1-Ethynyl-2-methyl-4-nitrobenzene, which is typically a solid at room temperature, recrystallization and flash column chromatography are the most effective techniques.[7][8]
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.[8][9] The key is to select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Experimental Protocol: Recrystallization
Solvent Screening: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, toluene, and mixtures thereof) to find a suitable system. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.[9]
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot solvent (or the more soluble solvent in a mixed system) required to fully dissolve it. Gentle heating on a hot plate is necessary.
Decolorization (Optional): If the solution is highly colored due to impurities, a small amount of activated charcoal can be added to the hot solution.
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Flash Column Chromatography
Flash chromatography is a rapid purification technique that uses pressure to force a solvent through a column of stationary phase (typically silica gel), separating compounds based on their differential adsorption.[10] It is highly effective for separating compounds with different polarities.
TLC Analysis: Determine an appropriate mobile phase (eluent) using TLC. The ideal solvent system should provide a retention factor (Rf) of ~0.25-0.35 for the desired compound. For nitroaromatic compounds, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane is common.[7]
Column Packing: Pack a glass column with silica gel, either as a slurry in the mobile phase (wet packing) or by carefully pouring the dry silica gel into the column filled with the eluent (dry packing).[10]
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the top of the silica gel. Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
Elution: Apply pressure to the top of the column (using a pump or inert gas) to force the mobile phase through the silica gel at a constant flow rate.
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Ethynyl-2-methyl-4-nitrobenzene.
Purification Method
Purity Achievable
Typical Recovery
Advantages
Disadvantages
Recrystallization
95-99%
60-85%
Simple, inexpensive, scalable, very effective for removing trace impurities if a suitable solvent is found.[7][11]
May not be effective for separating closely related isomers or impurities with similar solubility; can have lower recovery.[7]
Flash Chromatography
>98%
40-80%
Highly effective for separating compounds with different polarities, including isomers; provides high purity.[7][10]
More labor-intensive, requires larger volumes of solvent, can be less scalable, and may have lower recovery due to product loss on the column.
Purity Assessment
Verifying the purity of the final product is a critical step. Orthogonal analytical methods should be employed to ensure a comprehensive assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[12]
Caption: A typical workflow for the purity validation of synthesized 1-Ethynyl-2-methyl-4-nitrobenzene.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for assessing purity and identifying impurities.[12] A reversed-phase method is typically suitable for aromatic compounds.
Experimental Protocol: HPLC Analysis
This protocol is based on a validated method for the similar compound 1-ethynyl-4-nitrobenzene and is expected to be a good starting point.[12]
System: Agilent 1260 Infinity II LC System or equivalent.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Mobile Phase:
A: 0.1% Formic Acid in Water
B: Acetonitrile
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV-Vis Diode Array Detector (DAD) at an appropriate wavelength (e.g., 272 nm, or determined by UV scan).
Injection Volume: 5 µL.
Sample Preparation: 1 mg/mL of 1-Ethynyl-2-methyl-4-nitrobenzene in Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for identifying and quantifying volatile impurities and confirming the identity of the main component via its mass spectrum.[7]
General Procedure: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
GC Conditions:
Column: A non-polar capillary column (e.g., HP-5ms).
Injector Temperature: 250 °C.
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C.
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and characteristic fragments.
Data Analysis: Calculate purity based on the relative peak areas in the chromatogram. Confirm the identity of the main peak by comparing its mass spectrum to the expected fragmentation pattern.
Stability Assessment
The stability of 1-Ethynyl-2-methyl-4-nitrobenzene is influenced by environmental factors such as temperature, light, and oxygen. Nitroaromatic compounds can be susceptible to photolysis, and terminal alkynes can undergo oxidative degradation or polymerization.[13][14][15]
Potential Degradation Pathways:
Photodegradation: Exposure to UV or visible light can lead to the photolysis of the nitro group, potentially forming nitroso compounds or leading to ring modifications.[13][15]
Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo decomposition.[16] While generally stable at room temperature, prolonged exposure to heat should be avoided. The presence of the alkyne may also contribute to thermal instability, potentially leading to polymerization.
Oxidative Degradation: The terminal alkyne can be susceptible to oxidation, especially in the presence of air and trace metals.
Caption: A decision-making framework for evaluating the stability of 1-Ethynyl-2-methyl-4-nitrobenzene.
Protocol for a Forced Degradation Study
Sample Preparation: Prepare several vials of the high-purity compound.
Stress Conditions: Store the vials under a variety of conditions:
Control: -20 °C, dark, under argon.
Thermal Stress: 40 °C, dark, ambient atmosphere.
Photolytic Stress (UV): Room temperature, exposed to a UV lamp (e.g., 254 nm), ambient atmosphere.
Photolytic Stress (Visible): Room temperature, exposed to white light, ambient atmosphere.
Oxidative Stress: Room temperature, dark, in a solution sparged with air.
Time Points: Remove one vial from each condition at specified time points (e.g., 0, 1 week, 2 weeks, 4 weeks).
Analysis: Analyze each sample by HPLC, quantifying the peak area of the parent compound and any new peaks that appear (degradants).
Data Reporting: Report the results as the percentage of the parent compound remaining at each time point under each condition.
Condition
Expected Stability
Potential Degradants
-20 °C, Dark, Inert Gas
High stability, >99% remaining after several months.
None expected.
40 °C, Dark
Moderate stability, potential for slow degradation or polymerization.
Oligomeric/polymeric materials.
Room Temp, Light (UV/Vis)
Low to moderate stability, susceptible to photolysis.[13][15]
Nitroso compounds, phenolic byproducts.
Room Temp, Air
Moderate stability, potential for slow oxidation of the alkyne.
Oxidized byproducts.
Safe Handling and Storage
Handling:
Nitroaromatic compounds should be handled with care as they can be hazardous.[17][18]
Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust.
Storage:
For long-term stability, store 1-Ethynyl-2-methyl-4-nitrobenzene in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).
Store at low temperatures (-20 °C is recommended) to minimize thermal degradation.
Protect the compound from light by using an amber vial or by storing it in a dark location.
Conclusion
The successful application of 1-Ethynyl-2-methyl-4-nitrobenzene in research and development hinges on a thorough understanding and control of its purity and stability. Synthesis via Sonogashira coupling, followed by rigorous purification using techniques like flash chromatography or recrystallization, can yield material of high purity. This purity must be verified using reliable analytical methods such as HPLC and GC-MS. Due to the potential for thermal and photolytic degradation, proper storage in a cold, dark, and inert environment is paramount to preserving the integrity of the compound. By adhering to the principles and protocols outlined in this guide, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 1-Ethynyl-4-nitrobenzene. BenchChem Technical Document.
ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
ACS Publications. Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution.
BenchChem. (2025). Technical Support Center: Synthesis of 1-Ethynyl-4-nitrobenzene. BenchChem Technical Support.
ACS Publications.
PubMed. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences.
Beilstein Journals.
Wikipedia. Sonogashira coupling.
Organic Syntheses. Preparation of m-Nitrobiphenyl. Organic Syntheses Procedure.
Homi Bhabha Centre for Science Education.
Royal Society of Chemistry. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences.
Organic Chemistry Portal. Sonogashira Coupling.
PubChem. 1-Ethynyl-4-nitrobenzene.
CymitQuimica. CAS 937-31-5: 1-ethynyl-4-nitrobenzene.
Organic Chemistry Portal. Sonogashira Coupling.
Redalyc. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions.
AWS.
BenchChem. Technical Support Center: Purification of 1,2,3-Trimethyl-4-nitrobenzene. BenchChem Technical Support.
ResearchGate.
ResearchGate. (2015). Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB.
BenchChem. Literature review of 1-Ethynyl-4-nitrobenzene studies.
LookChem. (2025). 1-ethynyl-4-nitrobenzene.
PubMed. (2002). Temperature Dependence of Helical Structures of Poly(phenylacetylene) Derivatives Bearing an Optically Active Substituent.
BLD Pharm. 1-Ethynyl-4-nitrobenzene.
BLD Pharm. 1-Ethynyl-2-methyl-4-nitrobenzene.
Chegg.com. (2020). Recrystallizing a Compound and Determining its Melting Point.
BenchChem.
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
Sigma-Aldrich. 1-Ethynyl-4-nitrobenzene 97%.
Organic Syntheses. (2025).
YouTube. (2013). Aromatic 2b.
ResearchGate. 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound....
ResearchGate.
SIELC Technologies. (2018). Separation of Nitrobenzene on Newcrom R1 HPLC column.
Sigma-Aldrich. 1-Ethynyl-4-nitrobenzene 97%.
ResearchGate. (2025). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
NIST. Benzene, 1-ethynyl-4-nitro-. NIST WebBook.
Phenomenex. Flash Purification Methodology for Synthetic Peptides.
MDPI. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins.
Molecular Architecture and Synthetic Utility of 1-Ethynyl-2-methyl-4-nitrobenzene: An In-Depth Technical Guide
Executive Summary In the landscape of modern organic synthesis and materials science, rationally designed building blocks are the cornerstone of successful discovery pipelines. 1-Ethynyl-2-methyl-4-nitrobenzene (CAS: 163...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern organic synthesis and materials science, rationally designed building blocks are the cornerstone of successful discovery pipelines. 1-Ethynyl-2-methyl-4-nitrobenzene (CAS: 163454-82-8) is a highly versatile, functionalized aryl alkyne[1]. Featuring a rigid aromatic core, an electron-withdrawing nitro group, a sterically active ortho-methyl group, and a terminal alkyne, this molecule serves as a privileged scaffold for Click chemistry (CuAAC), cross-coupling reactions, and the development of extended
π
-conjugated materials.
As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. Here, we dissect the conformational dynamics, electronic properties, and field-proven synthetic methodologies of 1-Ethynyl-2-methyl-4-nitrobenzene, providing a self-validating framework for researchers to synthesize and utilize this compound with absolute analytical confidence.
Molecular Architecture & Conformational Analysis
The utility of 1-Ethynyl-2-methyl-4-nitrobenzene is dictated by the precise spatial and electronic arrangement of its substituents. Understanding these parameters is critical for predicting its behavior in catalytic cycles and biological environments.
Steric and Geometric Parameters
Alkyne Linearity: The terminal ethynyl group (-C≡CH) utilizes
sp
-hybridized carbon atoms, enforcing a strict 180° bond angle. This linear geometry is crucial because it projects the reactive terminal proton away from the steric encumbrance of the adjacent ortho-methyl group at the C2 position.
Nitro Group Coplanarity: The nitro group (-NO
2
) at the C4 position is
sp2
-hybridized. To maximize orbital overlap and resonance stabilization with the aromatic
π
-system, the nitro group strongly prefers a coplanar conformation relative to the benzene ring.
Electronic "Push-Pull" Dynamics
The molecule exhibits a distinct electronic polarization:
Strong
π
-Acceptor: The para-nitro group exerts a powerful electron-withdrawing effect (-I, -M) across the aromatic ring.
Weak
σ
-Donor: The ortho-methyl group provides weak electron donation (+I) via hyperconjugation.
Alkyne Polarization: The net electron-withdrawing environment depletes electron density from the alkyne. This significantly increases the acidity of the terminal alkyne proton (lowering its pKa), making it highly reactive toward deprotonation by mild bases during Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Electronic properties and downstream reactivity pathways of 1-Ethynyl-2-methyl-4-nitrobenzene.
Physicochemical & Spectroscopic Data
To ensure rigorous quality control, researchers must cross-reference their synthesized or procured material against established physicochemical parameters[2][3]. Below is a consolidated table of the compound's core data.
Property
Value / Description
Chemical Name
1-Ethynyl-2-methyl-4-nitrobenzene
CAS Registry Number
163454-82-8
Molecular Formula
C
9
H
7
NO
2
Molecular Weight
161.16 g/mol
SMILES String
O=c1ccc(C#C)c(C)c1
Expected IR Peaks
~3290 cm
−1
(C≡C-H stretch), ~2110 cm
−1
(C≡C stretch), 1520 & 1340 cm
−1
(NO
2
stretch)
The most robust and scalable method for synthesizing 1-Ethynyl-2-methyl-4-nitrobenzene is via a Sonogashira cross-coupling of 1-bromo-2-methyl-4-nitrobenzene with trimethylsilylacetylene (TMSA), followed by a mild deprotection step[4].
The following protocol is designed with embedded causality—explaining why each step is performed—and includes self-validating checkpoints to ensure experimental integrity.
Phase 1: Sonogashira Coupling (TMS-Protection)
Causality & Rationale: We use TMSA rather than acetylene gas to prevent uncontrolled di-coupling and to avoid the severe explosion hazards associated with pressurized acetylene. CuI is utilized as a co-catalyst to form a highly reactive copper acetylide intermediate, which rapidly undergoes transmetalation with the palladium center.
Preparation: In an oven-dried Schlenk flask, dissolve 1-bromo-2-methyl-4-nitrobenzene (1.0 eq) in anhydrous Dimethylformamide (DMF)[4].
Degassing (Critical Step): Sparge the solution with ultra-pure Argon for 15 minutes. Why? Oxygen promotes the Glaser homocoupling of alkynes, which will consume the TMSA and drastically reduce yield.
Catalyst Loading: Add PdCl
2
(PPh
3
)
2
(0.03 eq) and CuI (0.03 eq) under a positive stream of Argon. The solution will typically take on a yellowish-brown hue.
Reagent Addition: Inject Triethylamine (TEA, 15.0 eq) followed by Trimethylsilylacetylene (TMSA, 2.0 eq)[4]. Why TEA? Triethylamine acts dually as the base to deprotonate the alkyne and as a stabilizing ligand for the active Pd(0) species.
Reaction & Validation: Stir at room temperature.
Self-Validation Checkpoint 1: Monitor via TLC (Hexanes/Ethyl Acetate 9:1). The starting bromide will consume, and a new, highly UV-active spot (extended conjugation) will appear at a higher R
f
value.
Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF and TEA salts) and brine. Dry over MgSO
4
, filter, and concentrate in vacuo.
Phase 2: Desilylation (Deprotection)
Causality & Rationale: The bulky TMS group must be removed to reveal the reactive terminal alkyne. A mild base in a protic solvent easily cleaves the Si-C bond without affecting the nitro group.
Cleavage: Dissolve the crude TMS-protected intermediate in Methanol. Add K
2
CO
3
(1.5 eq) and stir at room temperature for 2 hours.
Validation:
Self-Validation Checkpoint 2: TLC will show the disappearance of the non-polar TMS-alkyne and the appearance of the slightly more polar terminal alkyne.
Isolation: Evaporate the methanol, partition between Dichloromethane (DCM) and water. Extract the aqueous layer with DCM, dry the combined organic layers, and purify via silica gel flash chromatography.
Final Quality Control: Run an IR spectrum. The appearance of a sharp, strong peak at ~3290 cm
−1
confirms the presence of the terminal C-H bond, validating the success of the deprotection.
Caption: Step-by-step Sonogashira coupling and deprotection workflow for 1-Ethynyl-2-methyl-4-nitrobenzene.
Applications in Drug Discovery & Materials Science
The strategic placement of the methyl and nitro groups on this phenylacetylene core makes it a highly sought-after intermediate:
Pharmacophore Linkers: In medicinal chemistry, terminal alkynes are heavily utilized to synthesize 1,2,3-triazoles via Click chemistry. The resulting triazoles act as rigid, metabolically stable bioisosteres for amide bonds. The nitro group can later be reduced to an aniline (using Fe/NH
4
Cl or Pd/C with H
2
), providing a synthetic handle for further functionalization (e.g., amide coupling or reductive amination).
Optoelectronic Materials: The strong push-pull electronic nature of the molecule, combined with the linear alkyne, allows it to be incorporated into extended poly(phenylene ethynylene) (PPE) polymers. These polymers exhibit unique photoluminescent properties and are utilized in organic light-emitting diodes (OLEDs) and chemical sensors[5].
References
Synthesis of 6-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine... (Hokkaido University Archive). Demonstrates the specific Sonogashira coupling conditions and stoichiometric ratios for synthesizing 1-Ethynyl-2-methyl-4-nitrobenzene (Compound S33).
4
1-Ethynyl-2-methyl-4-nitrobenzene | 163454-82-8 (Benchchem). Commercial validation, CAS registry verification, and structural overview of the cross-coupling target.1
2-Methyl-4-nitrophenylacetylene (CAS 163454-82-8) (Fluorochem). Cataloging data and canonical nomenclature verification for custom synthesis.
3
937-31-5 | 1-Ethynyl-4-nitrobenzene Related Categories (BLD Pharm). Highlights the application of related ethynyl-nitrobenzene derivatives in Liquid Crystal (LC) and optoelectronic materials science.5
Reactivity of the ethynyl group in 1-Ethynyl-2-methyl-4-nitrobenzene
Reactivity Profile and Synthetic Utility of 1-Ethynyl-2-methyl-4-nitrobenzene: A Technical Guide Introduction: The Push-Pull Dichotomy 1-Ethynyl-2-methyl-4-nitrobenzene is a highly specialized terminal alkyne characteriz...
Author: BenchChem Technical Support Team. Date: March 2026
Reactivity Profile and Synthetic Utility of 1-Ethynyl-2-methyl-4-nitrobenzene: A Technical Guide
Introduction: The Push-Pull Dichotomy
1-Ethynyl-2-methyl-4-nitrobenzene is a highly specialized terminal alkyne characterized by a unique "push-pull" dynamic between its substituents. For researchers and drug development professionals, understanding the causality behind its reactivity is paramount for optimizing yields in complex synthetic workflows. The molecule features a terminal ethynyl group flanked by an ortho-methyl group and a para-nitro group. This specific spatial arrangement creates a tug-of-war between profound electronic activation and localized steric hindrance, dictating its behavior in transition-metal-catalyzed cross-couplings and cycloadditions.
Structural and Electronic Dynamics (Causality)
The reactivity of the ethynyl group is fundamentally modulated by the aromatic ring's substituents:
Electronic Activation (The "Pull"): The para-nitro group is a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This significantly lowers the lowest unoccupied molecular orbital (LUMO) of the alkyne, increasing the acidity of the terminal sp-C-H bond and enhancing the electrophilicity of the triple bond.
Steric Hindrance (The "Push"): The ortho-methyl group provides a weak electron-donating effect (+I) but primarily acts as a steric shield. It physically impedes the approach of bulky transition-metal complexes to the reactive ethynyl cylinder.
Electronic and steric interactions modulating the reactivity of 1-Ethynyl-2-methyl-4-nitrobenzene.
CuAAC (Click Chemistry): Kinetics and Applications
In Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), the electronic nature of the alkyne strictly dictates the reaction rate. The electron-withdrawing nitro group in 1-ethynyl-2-methyl-4-nitrobenzene dramatically accelerates the cycloaddition kinetics[1]. The EWG stabilizes the developing negative charge during the nucleophilic attack of the azide onto the copper-acetylide intermediate, significantly lowering the activation energy[1].
This accelerated reactivity is highly advantageous in materials science and bioconjugation. For instance, in the functionalization of mixed organic layers or gold nanoparticles, rapid and quantitative conversion is required to prevent substrate degradation or nanoparticle aggregation[2].
Protocol 1: Self-Validating CuAAC Workflow
A self-validating protocol incorporates built-in analytical checkpoints that confirm the success of an intermediate step before proceeding, minimizing downstream failures.
Reagent Assembly: Dissolve 1-ethynyl-2-methyl-4-nitrobenzene (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O. Causality: The t-BuOH/H₂O solvent system ensures the simultaneous solvation of the hydrophobic organic substrates and the inorganic catalysts.
Catalyst Activation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%). Causality: Sodium ascorbate acts as a reducing agent to generate the catalytically active Cu(I) species in situ, preventing the oxidative homocoupling of the alkyne.
Validation Checkpoint 1 (Visual): The reaction mixture will transition from a pale blue (Cu²⁺) to a bright yellow/green suspension, visually confirming active Cu(I) acetylide formation.
Validation Checkpoint 2 (Analytical): Monitor via TLC (Hexanes/EtOAc 4:1). Complete consumption of the alkyne is verified by the disappearance of the sharp sp-C-H stretch at ~3300 cm⁻¹ in AT-FTIR, and the emergence of the triazole proton singlet at ~8.2 ppm in ¹H NMR.
While the nitro group facilitates the rapid deprotonation and formation of the copper acetylide intermediate, the ortho-methyl group introduces significant steric clash during the transmetalation step from the copper complex to the Palladium(II) center. Standard bulky phosphine ligands often fail or require elevated temperatures to force the reaction.
To overcome this, the catalytic system must be carefully tuned. The reactivity towards oxidative addition and transmetalation proceeds much more favorably with the use of highly electron-rich, yet less sterically demanding phosphane ligands[3].
Protocol 2: Self-Validating Sonogashira Workflow
Degassing: Dissolve 1-ethynyl-2-methyl-4-nitrobenzene (1.2 eq) and the aryl iodide (1.0 eq) in anhydrous triethylamine. Purge with argon for 15 minutes. Causality: Triethylamine serves as both the solvent and the base required to deprotonate the highly acidic alkyne. The slight excess of alkyne compensates for trace Glaser homocoupling (exacerbated by the EWG).
Catalyst Introduction: Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%) under a positive flow of argon.
Validation Checkpoint 1 (Visual): The immediate precipitation of triethylammonium halide salts (a dense white cloudiness) upon addition of the catalysts visually confirms the successful formation of the copper acetylide and ongoing transmetalation.
Validation Checkpoint 2 (Analytical): Quench an aliquot in water, extract with EtOAc, and analyze via GC-MS. The disappearance of the starting aryl iodide mass peak validates complete cross-coupling.
Divergent synthetic pathways and reaction conditions for 1-Ethynyl-2-methyl-4-nitrobenzene.
Quantitative Data: Reactivity Benchmarking
The following table summarizes the relative reactivity of 1-ethynyl-2-methyl-4-nitrobenzene compared to other common terminal alkynes, isolating the variables of electronic pull and steric push.
An In-Depth Technical Guide to the Electronic Effects of the Nitro and Methyl Groups in 1-Ethynyl-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic landscape within 1-ethynyl-2-methyl-4-nitrobenzene, a molecule of signific...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic landscape within 1-ethynyl-2-methyl-4-nitrobenzene, a molecule of significant interest in synthetic chemistry and materials science. We will dissect the intricate interplay of inductive and resonance effects exerted by the nitro, methyl, and ethynyl substituents on the benzene ring. This guide will elucidate how these competing and synergistic electronic influences dictate the molecule's electron density distribution, reactivity, and spectroscopic characteristics. By integrating fundamental principles with comparative data from analogous compounds, this document serves as a valuable resource for researchers seeking to understand and manipulate the properties of substituted aromatic systems.
Introduction: The Significance of Electronic Effects in Aromatic Systems
The reactivity and properties of aromatic compounds are profoundly governed by the electronic nature of their substituents. These substituents, through a combination of inductive and resonance effects, can either donate or withdraw electron density from the benzene ring, thereby influencing its nucleophilicity and the regioselectivity of subsequent chemical transformations. In the case of 1-ethynyl-2-methyl-4-nitrobenzene, we encounter a fascinating case study where an electron-donating group (methyl), a strongly electron-withdrawing group (nitro), and a group with dual electronic character (ethynyl) are present on the same aromatic scaffold. Understanding the cumulative impact of these functional groups is paramount for predicting the molecule's behavior in various chemical contexts, from electrophilic aromatic substitution to its application as a building block in the synthesis of complex organic materials and pharmaceutical agents.
Fundamental Principles: Inductive and Resonance Effects
To comprehend the electronic characteristics of 1-ethynyl-2-methyl-4-nitrobenzene, it is essential to first review the fundamental principles of inductive and resonance effects.
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of a molecule and is a consequence of differences in electronegativity between adjacent atoms. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density towards themselves, while electron-donating groups (EDGs) exhibit a positive inductive effect (+I), pushing electron density away. The inductive effect weakens with increasing distance from the substituent.
Resonance Effect (M or R): Also known as the mesomeric effect, this is a consequence of the delocalization of pi (π) electrons across a conjugated system. It is a more powerful and long-range effect than the inductive effect. Groups that donate π electrons to a conjugated system are said to have a positive resonance effect (+M), while those that withdraw π electrons have a negative resonance effect (-M).
Analysis of Substituent Effects in 1-Ethynyl-2-methyl-4-nitrobenzene
The electronic properties of 1-ethynyl-2-methyl-4-nitrobenzene are a composite of the individual contributions of its three substituents.
The Nitro Group (-NO₂): A Potent Electron-Withdrawing Force
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its electronic influence is characterized by:
-I Effect: The high electronegativity of the nitrogen and oxygen atoms results in a strong inductive withdrawal of electron density from the benzene ring through the C-N σ-bond.
-M Effect: The nitro group can participate in resonance, delocalizing the π-electrons of the benzene ring onto its oxygen atoms. This is a potent deactivating effect, significantly reducing the electron density at the ortho and para positions relative to the nitro group.
Diagram 1: Resonance Structures of the Nitro Group
Caption: Resonance delocalization within the nitro group.
The Methyl Group (-CH₃): An Electron-Donating Influencer
In contrast to the nitro group, the methyl group is a weak electron-donating group. Its electronic effects are:
+I Effect: The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbon of the benzene ring, leading to a net donation of electron density through the C-C σ-bond.
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the benzene ring. This effect also contributes to an increase in electron density, particularly at the ortho and para positions relative to the methyl group.
The Ethynyl Group (-C≡CH): A Group of Dual Character
The electronic nature of the ethynyl group is more complex:
-I Effect: The sp-hybridized carbon of the alkyne is more electronegative than the sp²-hybridized carbons of the benzene ring. Consequently, the ethynyl group exerts an electron-withdrawing inductive effect.
+M Effect (in certain contexts): The π-system of the triple bond can donate electron density to the aromatic ring through resonance, particularly when strong electron-withdrawing groups are also present. However, it can also act as a weak π-acceptor.
The Synergistic and Antagonistic Electronic Landscape of 1-Ethynyl-2-methyl-4-nitrobenzene
The overall electronic profile of 1-ethynyl-2-methyl-4-nitrobenzene is a result of the vector sum of these individual effects.
Deactivation of the Ring: The powerful -I and -M effects of the nitro group are the dominant electronic influence, making the aromatic ring significantly electron-deficient and thus deactivated towards electrophilic aromatic substitution.
Directing Effects:
The nitro group is a meta-director.
The methyl group is an ortho, para-director.
The ethynyl group's directing influence is context-dependent but generally weak.
Polarization of the Ring: The concerted action of these groups creates a highly polarized aromatic ring. The region ortho to the methyl group and meta to the nitro group (C3 and C5 positions) will be the most electron-rich, while the positions ortho and para to the nitro group will be the most electron-deficient.
Diagram 2: Interplay of Electronic Effects
Caption: A logical diagram of the contributing electronic effects.
Predicted Spectroscopic Signatures
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl, and acetylenic protons.
Aromatic Protons: The strong electron-withdrawing effect of the nitro group will cause the aromatic protons to be significantly deshielded, appearing at a high chemical shift (downfield). The proton ortho to the nitro group and meta to the methyl group is expected to be the most downfield.
Methyl Protons: The methyl protons will appear as a singlet in the typical alkyl region, though slightly downfield due to the influence of the aromatic ring.
Acetylenic Proton: The acetylenic proton will appear as a singlet, with its chemical shift influenced by the electronic environment of the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Ethynyl-2-methyl-4-nitrobenzene and Comparison with 1-Ethynyl-4-nitrobenzene
Proton Type
Predicted Chemical Shift (δ, ppm) in 1-Ethynyl-2-methyl-4-nitrobenzene
Experimental Chemical Shift (δ, ppm) in 1-Ethynyl-4-nitrobenzene[1]
Aromatic (ortho to -NO₂)
~8.2-8.4
8.19
Aromatic (meta to -NO₂)
~7.7-7.9
7.64
Acetylenic (-C≡H)
~3.4-3.6
3.36
Methyl (-CH₃)
~2.5-2.7
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the polarization of the aromatic ring.
Aromatic Carbons: The carbon atom attached to the nitro group will be the most deshielded (highest chemical shift). The carbons ortho and para to the nitro group will also be significantly downfield. The carbon attached to the methyl group will be slightly shielded relative to the other aromatic carbons.
Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group will appear in the characteristic alkyne region of the spectrum.
Methyl Carbon: The methyl carbon will appear at a low chemical shift (upfield).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the functional groups.
Nitro Group: Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
Ethynyl Group: A sharp, weak to medium intensity C≡C stretching band around 2100-2140 cm⁻¹ and a strong, sharp ≡C-H stretching band around 3250-3300 cm⁻¹ are anticipated.
Methyl Group: C-H stretching and bending vibrations will be observed in their typical regions.
Aromatic Ring: C-H and C=C stretching vibrations will be present in the aromatic region of the spectrum.
Experimental Protocols
The synthesis and characterization of 1-ethynyl-2-methyl-4-nitrobenzene would likely follow established methodologies for similar compounds.
Synthesis via Sonogashira Coupling
A plausible synthetic route would involve the Sonogashira coupling of a suitable aryl halide (e.g., 4-iodo-2-methyl-1-nitrobenzene) with a protected alkyne, followed by deprotection.
Step-by-step Protocol:
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-iodo-2-methyl-1-nitrobenzene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
Solvent and Reagents: Add a suitable degassed solvent system (e.g., a mixture of triethylamine and THF). Then, add trimethylsilylacetylene (1.2 eq).
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
Work-up: Upon completion, filter the reaction mixture through a pad of celite, and concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the silyl-protected intermediate.
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., methanol or THF) and treat with a desilylating agent (e.g., K₂CO₃ or TBAF) until the reaction is complete.
Final Purification: After an aqueous work-up, purify the final product by column chromatography or recrystallization to yield 1-ethynyl-2-methyl-4-nitrobenzene.
Diagram 3: Synthetic Workflow via Sonogashira Coupling
Caption: A simplified workflow for the synthesis.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
IR Spectroscopy: To identify the key functional groups.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Melting Point Analysis: To assess the purity of the crystalline solid.
Conclusion
The electronic properties of 1-ethynyl-2-methyl-4-nitrobenzene are a compelling example of the complex interplay of substituent effects in aromatic systems. The dominant electron-withdrawing character of the nitro group renders the benzene ring electron-deficient, while the methyl and ethynyl groups introduce more subtle electronic perturbations. A thorough understanding of these electronic effects, as outlined in this guide, is crucial for predicting the molecule's reactivity and for its rational application in the design and synthesis of novel functional materials and bioactive compounds. Further experimental and computational studies on this specific molecule would be invaluable to corroborate the predictions made herein and to fully unlock its synthetic potential.
References
PubChem (2024). 4-Ethynyl-2-methyl-1-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]
PubChem (2024). 1-Ethynyl-4-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]
NIST (2023). Benzene, 1-ethynyl-4-nitro-. NIST Chemistry WebBook. Available at: [Link]
PubChem (2024). 1-Ethynyl-2-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]
iChemical (2024). 1-Ethynyl-4-nitrobenzene, CAS No. 937-31-5. Available at: [Link]
MDPI (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]
ResearchGate (2025). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]
PubChem (2024). 4-Ethyl-2-methyl-1-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]
Safe Handling and Hazard Mitigation of 1-Ethynyl-2-methyl-4-nitrobenzene in Advanced Organic Synthesis
Executive Summary In advanced drug development and materials science, the synthetic utility of a building block is often intrinsically linked to its reactivity. 1-Ethynyl-2-methyl-4-nitrobenzene (CAS: 163454-82-8) is a p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced drug development and materials science, the synthetic utility of a building block is often intrinsically linked to its reactivity. 1-Ethynyl-2-methyl-4-nitrobenzene (CAS: 163454-82-8) is a prime example of this duality. Featuring both a terminal alkyne and a nitro group, it is an exceptional candidate for click chemistry (CuAAC), Sonogashira cross-couplings, and the synthesis of highly conjugated energetic polymers. However, the exact structural features that make it synthetically valuable also impart significant toxicological and reactive hazards.
This technical guide provides a rigorous, causality-driven framework for understanding the reactivity of 1-Ethynyl-2-methyl-4-nitrobenzene and establishes self-validating protocols for its safe handling.
Physicochemical Profiling & Structural Causality
To safely manipulate this compound, one must first understand the thermodynamic tension inherent in its molecular structure.
Table 1: Physicochemical Properties
Property
Value
IUPAC Name
1-Ethynyl-2-methyl-4-nitrobenzene
CAS Number
163454-82-8
Molecular Formula
C9H7NO2
Molecular Weight
161.16 g/mol
SMILES
O=C(C)=C1)[O-]
| Storage Condition | Sealed in dry, room temperature (or 2-8°C preferred for long-term) |
The "Fuel-Oxidizer" Paradox (Causality of Instability)
The instability of 1-Ethynyl-2-methyl-4-nitrobenzene stems from an intramolecular conflict. The ethynyl group (-C≡CH) is inherently energy-rich due to the ring strain and high heat of formation associated with the sp-hybridized triple bond. Theoretical studies on energetic materials demonstrate that the incorporation of ethynyl and nitro groups significantly increases the heat of formation and energetic performance of a molecular framework[2].
Simultaneously, the nitro group (-NO2) acts as a strong internal oxidizer. When subjected to thermal or mechanical stress, the alkyne can undergo highly exothermic polymerization. Because the nitro group provides a ready source of oxygen, the activation energy required for a runaway thermal event (or deflagration) is drastically lowered.
Caption: Logical causality of thermal and mechanical hazards in nitro-alkyne systems.
Hazard Identification (Toxicological & Reactive)
Beyond its reactive instability, 1-Ethynyl-2-methyl-4-nitrobenzene presents acute toxicological risks. Standardized safety evaluations of this compound and its close structural isomers indicate severe irritation to biological tissues, and thermal decomposition yields highly toxic carbon and nitrogen oxides[3].
To ensure scientific integrity and operator safety, all handling procedures must function as self-validating systems —meaning every action is paired with an observable verification step.
Protocol 1: Routine Storage and Handling
Inert Storage : Store the compound in a tightly sealed container away from strong oxidizing agents[3].
Verification: Use parafilm and a secondary containment vessel. Visually inspect the solid before use; significant darkening indicates trace decomposition and the batch should be discarded.
Friction Mitigation : Never use metal spatulas to weigh or transfer the solid. Transition metal contaminants can catalyze spontaneous alkyne oligomerization.
Verification: Implement a strict "Teflon/Ceramic-only" tool policy in the designated handling hood.
Static Control : Alkynes with nitro groups can be sensitive to electrostatic discharge.
Verification: Ground all spatulas and balances before transferring the powder.
When incorporating 1-Ethynyl-2-methyl-4-nitrobenzene into a drug scaffold via a Sonogashira coupling, thermal control is paramount. The following protocol utilizes built-in causality checks to prevent runaway exotherms.
Step 1: Apparatus Setup & Inertion
Assemble a rigorously dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
Causality: The condenser prevents catastrophic solvent loss if a mild exotherm occurs.
Verification: Evacuate and backfill the flask with Argon three times. The pressure gauge must return to a stable baseline each time.
Step 2: Base & Catalyst Loading
Add the aryl halide, palladium catalyst (e.g., Pd(PPh3)4), and copper(I) iodide co-catalyst. Add the degassed solvent (e.g., THF) and amine base (e.g., triethylamine).
Step 3: Controlled Reagent Addition
Dissolve 1-Ethynyl-2-methyl-4-nitrobenzene in a small volume of THF and add it dropwise to the reaction mixture at 0°C.
Causality: Dropwise addition prevents a sudden spike in local concentration, mitigating the risk of a rapid, uncontrolled exothermic coupling.
Verification: Monitor the internal temperature via a thermocouple; the temperature must not rise more than 2°C per minute during addition.
Step 4: Temperature Ramp & Shielding
Gradually warm the reaction to room temperature. Avoid heating above 50°C unless strictly validated by Differential Scanning Calorimetry (DSC).
Verification: Lower a blast shield in front of the fume hood sash. The reaction must be continuously monitored for the first hour.
Caption: Self-validating step-by-step safety workflow for handling reactive nitro-alkynes.
Emergency Response and Waste Disposal
Spill Management : Do not sweep dry. Dampen the spill with an inert solvent (e.g., water or a high-boiling non-reactive solvent) to reduce airborne dust and friction sensitivity before wiping it up with absorbent pads[3].
Quenching : Unreacted alkynes and transition metal residues must be quenched carefully. Slowly add the reaction mixture to a saturated aqueous solution of ammonium chloride (NH4Cl) to complex the copper and safely partition the organics.
Disposal : Segregate nitro-alkyne waste from general organic waste. Label clearly as "Reactive/Explosive Hazard Potential" to alert waste management personnel.
References
BLD Pharm.
AK Scientific, Inc. "Safety Data Sheet: 1-Ethynyl-4-methyl-2-nitrobenzene." aksci.com. (Utilized for isomeric hazard profiling and decomposition causality).
ACS Omega. "Theoretical Studies on the Performance of HMX with Different Energetic Groups." acs.org.
Application Notes & Protocols: Sonogashira Coupling with 1-Ethynyl-2-methyl-4-nitrobenzene
Introduction The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become an indispensable tool in organic synthesis.[1] Its applications are extensive, spanning the synthesis of natural products, pharmaceuticals, organic materials, and nanomaterials, owing to the mild reaction conditions and high tolerance for various functional groups.[1][3][4]
This guide provides a detailed examination and a field-proven protocol for the Sonogashira coupling of a specific, electronically-activated alkyne: 1-Ethynyl-2-methyl-4-nitrobenzene . This substrate is of particular interest in medicinal chemistry and materials science. The strong electron-withdrawing nitro group and the electron-donating methyl group create a unique electronic environment that influences the alkyne's reactivity.[5] Understanding these effects is critical for optimizing reaction outcomes and minimizing side-product formation.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind the protocol, offering insights into potential challenges and providing a framework for troubleshooting and adaptation.
Mechanism and Key Strategic Considerations
The efficacy of the Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.
Figure 1: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Causality Behind Experimental Choices
Substrate Reactivity (1-Ethynyl-2-methyl-4-nitrobenzene): The potent electron-withdrawing nitro group increases the acidity of the terminal alkyne proton. This facilitates the deprotonation step in the copper cycle, potentially accelerating the formation of the key copper-acetylide intermediate.[5] Conversely, the electron density of the triple bond is reduced, which can influence the transmetalation step.
Choice of Aryl Halide: The rate of the oxidative addition step (the first step in the palladium cycle) is highly dependent on the C-X bond strength. The general reactivity trend is I > Br > Cl >> F.[6] For challenging couplings or to ensure high yields, aryl iodides are preferred. Electron-deficient aryl halides react more readily than electron-rich ones.[6][7]
Catalyst System (Palladium and Copper):
Palladium Catalyst: A source of Palladium(0) is required. While Pd(PPh₃)₄ can be used directly, PdCl₂(PPh₃)₂ is often preferred due to its higher stability. The active Pd(0) species is generated in situ.
Copper(I) Co-catalyst: Copper(I) iodide is the most common co-catalyst. Its role is to form the copper acetylide, which then participates in the transmetalation with the palladium complex.[8]
Base and Solvent: An amine base, typically triethylamine or diisopropylamine, serves two purposes: it deprotonates the alkyne (in concert with the copper catalyst) and acts as a scavenger for the hydrogen halide (HX) formed during the reaction. The base should be anhydrous and degassed, as moisture and oxygen can be detrimental.[9]
Common Side Reactions and Mitigation
The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne, commonly known as Glaser coupling.[10][11] This process is primarily mediated by the copper catalyst in the presence of oxygen.
Mitigation Strategies:
Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. This is achieved by performing the reaction under an inert atmosphere (argon or nitrogen) and using properly degassed solvents and reagents.[9][10]
Copper-Free Protocols: For substrates particularly prone to homocoupling, copper-free Sonogashira protocols have been developed.[1][12] These methods often require stronger bases or different ligand systems but completely avoid the primary pathway for Glaser coupling.[13]
Slow Alkyne Addition: Adding the alkyne slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[9]
Master Protocol: Sonogashira Coupling of 1-Ethynyl-2-methyl-4-nitrobenzene
This protocol describes the coupling of 1-Ethynyl-2-methyl-4-nitrobenzene with a generic aryl iodide.
Materials and Reagents
Reagent/Material
Grade/Purity
Supplier Example
Notes
Aryl Iodide
>98%
Sigma-Aldrich
Must be pure.
1-Ethynyl-2-methyl-4-nitrobenzene
>97%
BLD Pharm, Sigma-Aldrich
Store protected from light.
PdCl₂(PPh₃)₂
Catalyst Grade
Strem, Sigma-Aldrich
Appears as a yellow powder.
Copper(I) Iodide (CuI)
>99%
Acros, Sigma-Aldrich
Should be a white or off-white powder. Discolored (tan/brown) CuI may be oxidized and less effective.
Triethylamine (TEA)
Anhydrous, >99.5%
Acros, Sigma-Aldrich
Store over KOH pellets. Distill from CaH₂ if necessary.
Toluene
Anhydrous, >99.8%
Acros, Sigma-Aldrich
Use from a solvent purification system or a fresh sealed bottle.
Ethyl Acetate
ACS Grade
Fisher Scientific
For work-up and chromatography.
Hexanes
ACS Grade
Fisher Scientific
For chromatography.
Celite® 545
N/A
Fisher Scientific
For filtration.
Schlenk Flask
25 mL or 50 mL
VWR, Chemglass
Must be oven-dried before use.
Magnetic Stir Bar
N/A
VWR
Septa, Syringes, Needles
N/A
VWR
Inert Gas System
Argon or Nitrogen
N/A
Experimental Workflow Diagram
Figure 2: General experimental workflow for the Sonogashira coupling.
Step-by-Step Methodology
1. Preparation and Degassing:
a. Oven-dry a 50 mL Schlenk flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of argon or nitrogen.
b. Prepare the required volume of solvents (Toluene, TEA). Degas them thoroughly by sparging with argon for 30 minutes or by using three freeze-pump-thaw cycles.
2. Reaction Setup (under Inert Atmosphere):
a. To the cooled Schlenk flask, add the aryl iodide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.02 mmol, 2 mol%).
b. Briefly evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
c. Add 1-Ethynyl-2-methyl-4-nitrobenzene (1.1 mmol, 1.1 equiv).
d. Via syringe, add degassed Toluene (10 mL) followed by degassed triethylamine (TEA, 3.0 mmol, 3.0 equiv).
3. Reaction Execution:
a. Stir the reaction mixture at room temperature. The solution will typically turn from a yellow suspension to a darker, often brownish or reddish mixture.[14] The formation of a precipitate (triethylammonium iodide salt) is common.
b. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS every 30-60 minutes.[9][10] The reaction is often complete within 2-6 hours at room temperature. For less reactive aryl bromides, gentle heating (40-60 °C) may be required.
4. Work-up and Isolation:
a. Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature if it was heated.
b. Dilute the reaction mixture with ethyl acetate (20 mL).
c. Filter the mixture through a short plug of Celite® to remove the catalyst residues and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).[10]
d. Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaCl solution (brine, 2 x 20 mL).
e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
a. The resulting crude solid or oil should be purified by flash column chromatography on silica gel.
b. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing). The exact polarity will depend on the aryl iodide used.
Data and Characterization
The following table provides representative data for a model reaction.
¹H NMR: Expect characteristic peaks for the aromatic protons of both rings, the methyl group singlet (~2.5 ppm), and the methoxy group singlet (~3.8 ppm). The absence of the acetylenic proton peak (~3.5 ppm) from the starting alkyne is a key indicator of success.
¹³C NMR: Look for the two characteristic alkyne carbon signals in the range of 85-95 ppm.
HRMS (High-Resolution Mass Spectrometry): The observed mass should match the calculated exact mass of the product, confirming its molecular formula.
Troubleshooting Guide
Even robust reactions can encounter issues. This section provides a systematic guide to diagnosing and solving common problems.[9]
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Inactive Catalyst: Palladium(0) catalyst has decomposed due to oxygen exposure.[9][15] 2. Inhibitors: Impurities in reagents or solvents (e.g., water, peroxides). 3. Poor Halide Reactivity: Using an unreactive aryl chloride or a sterically hindered bromide.
1. Use a fresh bottle of palladium catalyst. Ensure the reaction setup is strictly anaerobic. 2. Use anhydrous, degassed solvents and high-purity reagents. Distill the amine base if it is old.[16] 3. Switch to the corresponding aryl iodide. For aryl chlorides, consider a more active ligand system (e.g., P(t-Bu)₃) and higher temperatures.[6]
Significant Alkyne Homocoupling (Glaser Product)
1. Oxygen Contamination: The primary cause of oxidative homocoupling.[10][13] 2. High Copper(I) Concentration: Can accelerate the homocoupling pathway.
1. Rigorously degas all solvents and reagents. Use freeze-pump-thaw cycles for best results. Ensure a positive pressure of inert gas throughout the reaction. 2. Reduce the CuI loading to 0.5-1 mol%. Alternatively, switch to a copper-free protocol.[9]
Reaction Stalls Before Completion
1. Catalyst Deactivation: The active Pd(0) species has precipitated as palladium black.[15] 2. Insufficient Base: The base has been fully consumed.
1. Ensure a strictly inert atmosphere. If using phosphine ligands, ensure they are not oxidized. 2. Add an additional equivalent of degassed base to the reaction mixture.
Dark Black Precipitate Forms (Palladium Black)
1. Catalyst Decomposition: Often caused by oxygen or excessively high temperatures.[15][16]
1. Improve anaerobic technique. If heating, ensure the temperature is not unnecessarily high. The reaction may still proceed to completion despite some Pd black formation.
References
BenchChem Technical Support Team. (2025). Troubleshooting guide for Sonogashira coupling failures. Benchchem.
Application Note: High-Efficiency CuAAC Click Chemistry Using 1-Ethynyl-2-methyl-4-nitrobenzene
Introduction & Mechanistic Rationale 1-Ethynyl-2-methyl-4-nitrobenzene (CAS 163454-82-8) is a highly valuable building block in medicinal chemistry and materials science[1]. It features a terminal alkyne conjugated to a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
1-Ethynyl-2-methyl-4-nitrobenzene (CAS 163454-82-8) is a highly valuable building block in medicinal chemistry and materials science[1]. It features a terminal alkyne conjugated to a strongly electron-withdrawing nitro group, with a methyl group at the ortho position[2].
In the context of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the electronic properties of the alkyne strictly dictate the reaction kinetics. The CuAAC reaction inherently features an enormous rate acceleration of
107
to
108
compared to the uncatalyzed thermal 1,3-dipolar cycloaddition[3]. However, terminal alkynes with acidic C-H bonds (electron-deficient) exhibit even higher reactivity in CuAAC[4]. The electron-withdrawing nitro group increases the electrophilicity of the alkyne, which accelerates the formation of the critical Cu(I)-acetylide intermediate. While this ensures rapid and quantitative yields of the 1,4-disubstituted 1,2,3-triazole specifically[3][5], this increased reactivity also makes the substrate more susceptible to oxidative homocoupling (Glaser coupling) or nucleophilic degradation if the reaction environment is not strictly controlled[6].
Experimental Design and Causality
To harness the rapid kinetics of 1-Ethynyl-2-methyl-4-nitrobenzene while suppressing side reactions, the catalytic system must be carefully engineered:
Catalyst Source: Generating Cu(I) in situ from Copper(II) sulfate pentahydrate and sodium ascorbate is highly preferred over using easily oxidized Cu(I) salts directly[3]. Ascorbate serves as a mild, practical reductant that eliminates the strict need for oxygen-free conditions[5].
Ligand Selection: The use of a stabilizing ligand like THPTA or TBTA is mandatory. These ligands accelerate the reaction by stabilizing the Cu(I) oxidation state in aqueous media and sterically shield the copper center to prevent the generation of reactive oxygen species (ROS) that could degrade the electron-deficient alkyne.
Stoichiometry: The addition of a slight excess of sodium ascorbate is critical to prevent the formation of oxidative homocoupling products[3], which are particularly prevalent with highly reactive, electron-deficient alkynes[4][6].
Quantitative Data: Reactivity Profiles
Table 1: Comparative Reactivity and Byproduct Formation in CuAAC based on Alkyne Electronics.
Alkyne Type
Representative Substrate
Relative Reactivity
Propensity for Side Reactions
Optimal Cu:Ligand Ratio
Electron-Rich
Phenylacetylene
Baseline
Low
1:1
Aliphatic
1-Hexyne
Slower
Very Low
1:1
Electron-Deficient
1-Ethynyl-2-methyl-4-nitrobenzene
High
Moderate (Glaser Coupling)
1:2 to 1:5
Highly Activated
Propiolamides
Very High
High (Michael additions)
1:5
Experimental Workflows and Pathways
Caption: CuAAC experimental workflow optimized for electron-deficient alkynes.
Caption: CuAAC catalytic cycle highlighting the accelerated copper-acetylide formation.
Detailed Protocol: Conjugation of 1-Ethynyl-2-methyl-4-nitrobenzene
Self-Validating System: This protocol is designed to be visually and analytically self-validating. The reduction of Cu(II) to Cu(I) is accompanied by a distinct color change, and reaction completion can be definitively monitored by NMR to ensure complete consumption of the highly reactive alkyne.
Ligand-Catalyst Complexation: In a small vial, dissolve
CuSO4⋅5H2O
and THPTA in 1 mL of degassed
H2O
. Stir for 5 minutes.
Causality: Pre-complexing the copper with the ligand before introducing the reducing agent prevents the formation of insoluble, inactive copper oxides and ensures the active catalyst is immediately stabilized upon reduction.
Substrate Preparation: In a 10 mL round-bottom flask, dissolve 1-Ethynyl-2-methyl-4-nitrobenzene and the organic azide in 2.5 mL of DMSO.
Catalyst Addition: Add the aqueous Cu-THPTA complex to the DMSO solution. The mixture will initially appear pale blue.
Initiation (Reduction): Prepare a fresh solution of sodium ascorbate in 1.5 mL of
H2O
. Add this dropwise to the reaction mixture.
Validation Check: The solution must transition from pale blue to colorless or pale yellow. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I)[3].
Cycloaddition: Stir the reaction at room temperature (
20−25∘C
) for 1-2 hours. Due to the electron-withdrawing nitro group, the reaction is highly accelerated and typically reaches full conversion within 60 minutes[4].
Quenching and Isolation: Dilute the mixture with 10 mL of cold water. Because the resulting 1,4-disubstituted 1,2,3-triazole product is highly hydrophobic, it will typically precipitate as a solid[3]. Collect the product via vacuum filtration. If it forms an oil, extract with Ethyl Acetate (
3×10
mL), wash the organic layer with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Analytical Validation: Confirm product formation via
1H
-NMR. The diagnostic terminal alkyne proton of the starting material (
∼3.5
ppm) must be completely absent, replaced by the characteristic triazole ring proton (typically a distinct singlet between
7.8−8.5
ppm).
Application Note: 1-Ethynyl-2-methyl-4-nitrobenzene as a Trifunctional Building Block in Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Chemoselectivity, and Self-Validating Protocols Introduction & Chemical Profiling 1-Ethynyl-2-met...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic Causality, Chemoselectivity, and Self-Validating Protocols
Introduction & Chemical Profiling
1-Ethynyl-2-methyl-4-nitrobenzene (CAS: 163454-82-8) is a highly versatile, trifunctional aromatic building block utilized in advanced organic synthesis, medicinal chemistry, and materials science[1]. As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a carefully tuned electronic system.
Structurally, it features three distinct nodes:
Terminal Alkyne: The primary reactive site for cross-coupling and cycloadditions.
Para-Nitro Group: A strong electron-withdrawing group (-M, -I) that lowers the electron density of the aromatic ring. This increases the acidity of the terminal alkyne proton and lowers its Lowest Unoccupied Molecular Orbital (LUMO).
Ortho-Methyl Group: A weakly electron-donating group (+I) that provides critical steric shielding around the alkyne.
This unique substitution pattern dictates its reactivity. This guide details three primary synthetic workflows—Sonogashira cross-coupling, chemoselective reduction, and CuAAC click chemistry—explaining the mechanistic causality behind each experimental choice[2].
Application: Synthesis of Donor-π-Acceptor (D-π-A) systems and complex pharmacophores, such as intestinal NaPi inhibitors[3].
Mechanistic Causality:
The electron-deficient nature of the nitroarene enhances the electrophilicity of the alkyne, facilitating the formation of the copper acetylide intermediate during transmetalation. Crucially, the ortho-methyl group acts as a steric bumper. By restricting the spatial orientation of the alkyne on the palladium center, it significantly suppresses unwanted Glaser homocoupling (the oxidative dimerization of terminal alkynes).
Self-Validating Protocol:
Preparation: In an oven-dried Schlenk flask, dissolve 1-ethynyl-2-methyl-4-nitrobenzene (1.0 equiv) and the target aryl bromide (1.1 equiv) in anhydrous DMF.
Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the Cu-catalyzed oxidative homocoupling of the alkyne.
Catalyst Addition: Add
Pd(PPh3)2Cl2
(0.05 equiv) and CuI (0.1 equiv), followed by triethylamine (TEA, 3.0 equiv) as the base[3].
Reaction: Heat to 70°C under Argon.
Validation: The mixture will transition from a pale yellow suspension to a dark brown solution as the active Pd(0) species forms. Monitor via TLC (Hexanes/EtOAc 8:2); the highly UV-active starting alkyne spot will disappear.
Workup: Quench with saturated aqueous
NH4Cl
to strip the copper salts, extract with EtOAc, dry over
Na2SO4
, and purify via silica gel chromatography.
Workflow B: Chemoselective Nitro Reduction
Application: Umpolung of the aromatic electronic effect, converting the acceptor (-NO2) to a donor (-NH2) for subsequent Buchwald-Hartwig couplings or amide formations.
Mechanistic Causality:
Standard catalytic hydrogenation (e.g., Pd/C with
H2
gas) is a fatal flaw here; it will indiscriminately reduce both the nitro group and the terminal alkyne, destroying the triple bond to yield 4-ethyl-3-methylaniline. To preserve the synthetically valuable alkyne, a chemoselective Béchamp-type reduction using Iron powder and Ammonium Chloride is mandatory. This single-electron transfer mechanism selectively targets the nitro group.
Fig 2: Mechanistic causality in the chemoselective reduction of the nitro group.
Self-Validating Protocol:
Preparation: Suspend 1-ethynyl-2-methyl-4-nitrobenzene (1.0 equiv) in a 4:1 mixture of Ethanol/Water.
Reagent Addition: Add Iron powder (5.0 equiv) and
NH4Cl
(5.0 equiv). Causality:
NH4Cl
acts as a mild proton source that drives the reduction without hydrolyzing the alkyne.
Reaction: Reflux at 80°C for 3 hours.
Validation: The formation of a heavy, rust-colored iron oxide sludge indicates successful electron transfer. TLC will show a new, highly polar spot. The product will stain positive (yellow/orange) with Ninhydrin, confirming the presence of the primary amine.
Workup: Filter the hot mixture strictly through a pad of Celite to remove the iron sludge. Concentrate the filtrate and extract with Dichloromethane.
Workflow C: CuAAC Click Chemistry
Application: Rapid assembly of 1,4-disubstituted 1,2,3-triazole pharmacophores.
Mechanistic Causality:
The electron-withdrawing nature of the para-nitro group drastically lowers the alkyne's LUMO. This "activated" alkyne coordinates much more rapidly with the Cu(I)-azide complex than electron-rich alkynes, accelerating the cycloaddition rate and ensuring strict 1,4-regioselectivity.
Self-Validating Protocol:
Preparation: Dissolve the alkyne (1.0 equiv) and the target organic azide (1.0 equiv) in a 1:1 mixture of tert-Butanol and Water.
Catalyst Generation: Add
CuSO4⋅5H2O
(0.05 equiv) followed by Sodium Ascorbate (0.1 equiv). Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, preventing the need to handle unstable Cu(I) salts.
Validation: The reduction of Cu(II) to Cu(I) is visually confirmed as the reaction mixture turns from pale blue to colorless/light yellow. As the reaction progresses at room temperature, the highly insoluble triazole product will typically precipitate directly out of the aqueous mixture.
Workup: Filter the precipitate, wash with cold water and minimal cold ether to yield the pure triazole.
Synthesis of substituted alkynes from 1-Ethynyl-2-methyl-4-nitrobenzene
An In-Depth Guide to the Synthesis of Substituted Alkynes from 1-Ethynyl-2-methyl-4-nitrobenzene Introduction: The Strategic Value of a Multifunctional Building Block In the landscape of modern organic synthesis, the str...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of Substituted Alkynes from 1-Ethynyl-2-methyl-4-nitrobenzene
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Ethynyl-2-methyl-4-nitrobenzene stands out as a particularly versatile scaffold for researchers in medicinal chemistry, materials science, and drug development. Its utility is anchored in the dual reactivity of its key functional groups: a terminal alkyne poised for a variety of coupling reactions and a substituted aromatic ring whose electronic properties can be leveraged for further transformations.[1]
The terminal alkyne is a gateway to a vast chemical space through reactions that form new carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed exploration of two of the most powerful and widely adopted transformations for the functionalization of this alkyne: the Sonogashira cross-coupling reaction and the family of Azide-Alkyne Cycloaddition reactions, the cornerstone of "Click Chemistry". We will delve into the mechanistic underpinnings of these reactions, provide field-tested, step-by-step protocols, and explain the critical experimental parameters that ensure success. The influence of the ortho-methyl and para-nitro substituents will be a recurring theme, as these groups exert subtle but significant electronic and steric effects that must be considered in reaction design.
Part 1: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira reaction is an indispensable tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This palladium- and copper-cocatalyzed cross-coupling reaction provides a direct and efficient route to synthesize disubstituted alkynes, which are prevalent motifs in pharmaceuticals, conjugated polymers, and molecular electronics.[2][3]
Mechanistic Rationale
The reaction proceeds through two interconnected catalytic cycles:
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl/vinyl halide (R-X) bond to form a Pd(II) intermediate.
The Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a mild base to form a copper acetylide intermediate. This step is crucial as it activates the alkyne.
Transmetalation and Reductive Elimination: The copper acetylide then transmetalates with the Pd(II) complex, transferring the alkynyl group to the palladium center. The resulting complex undergoes reductive elimination to yield the final disubstituted alkyne product and regenerate the active Pd(0) catalyst.[4]
The electron-withdrawing nitro group on the 1-ethynyl-2-methyl-4-nitrobenzene ring can increase the acidity of the alkyne proton, facilitating its deprotonation and the formation of the copper acetylide. Conversely, when coupling with aryl halides, electron-withdrawing groups on the halide partner can accelerate the initial oxidative addition step.[5][6]
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for a typical Sonogashira coupling experiment.
Detailed Protocol: Synthesis of 2-Methyl-4-nitro-1-(phenylethynyl)benzene
This protocol describes the coupling of 1-ethynyl-2-methyl-4-nitrobenzene with iodobenzene.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or a 3:1 mixture of THF/TEA)
Round-bottom flask, condenser, magnetic stirrer
Inert atmosphere setup (Argon or Nitrogen line)
TLC plates, silica gel for chromatography
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon), add 1-ethynyl-2-methyl-4-nitrobenzene (1.0 eq), iodobenzene (1.1 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
Solvent and Base Addition: Add anhydrous THF (to achieve a concentration of ~0.1 M) and triethylamine (2.0-3.0 eq). The amine acts as both the base and a co-solvent.
Reaction Execution: Stir the mixture at room temperature or heat gently to 50-60 °C. The optimal temperature may vary depending on the reactivity of the aryl halide.[2]
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alkyne is consumed (typically 4-24 hours).
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts and amine salts.
Extraction: Transfer the filtrate to a separatory funnel, wash sequentially with saturated aqueous NH₄Cl solution and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Summary: Sonogashira Reaction Parameters
Aryl Halide Partner
Catalyst System (mol%)
Base
Solvent
Temp (°C)
Typical Yield
Notes
4-Iodoanisole
PdCl₂(PPh₃)₂ (2%), CuI (4%)
TEA
THF
60
>85%
Electron-donating groups may require slightly more forcing conditions.
1-Bromo-4-(trifluoromethyl)benzene
Pd(PPh₃)₄ (5%), CuI (10%)
DIPEA
DMF
80
>80%
Aryl bromides are less reactive than iodides; higher temperatures and a stronger base may be needed.[6]
3-Iodopyridine
PdCl₂(PPh₃)₂ (3%), CuI (5%)
TEA
Dioxane
70
>90%
Heterocyclic halides are generally good coupling partners.
Part 2: Azide-Alkyne Cycloaddition ("Click Chemistry")
"Click Chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[7][8] The premier example is the Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne to form a stable 1,2,3-triazole ring.[9] This transformation is exceptionally reliable and has revolutionized bioconjugation, drug discovery, and materials science.[10] For 1-ethynyl-2-methyl-4-nitrobenzene, this reaction opens the door to a vast array of triazole-containing compounds with diverse functionalities.
The key to this reaction's utility lies in its catalyzed variants, which control the regioselectivity of the triazole product.
Comparative Overview: CuAAC vs. RuAAC
Feature
Copper-Catalyzed (CuAAC)
Ruthenium-Catalyzed (RuAAC)
Catalyst
Copper(I) species, often from CuSO₄ + Na-Ascorbate[7][11]
Application Notes and Protocols for Reactions Involving 1-Ethynyl-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Introduction: A Versatile Scaffold for Chemical Innovation 1-Ethynyl-2-methyl-4-nitrobenzene is a...
Introduction: A Versatile Scaffold for Chemical Innovation
1-Ethynyl-2-methyl-4-nitrobenzene is a bifunctional aromatic compound poised for a significant role in medicinal chemistry, materials science, and synthetic methodology. Its unique architecture, featuring a reactive terminal alkyne and a versatile nitro group on a substituted benzene ring, offers orthogonal chemical handles for a variety of transformations. The ethynyl group is a prime substrate for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". Simultaneously, the nitro functionality can be readily reduced to an aniline, providing a gateway to a diverse array of further chemical modifications.
This comprehensive guide provides detailed experimental protocols for the synthesis and key reactions of 1-Ethynyl-2-methyl-4-nitrobenzene. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental choices.
I. Synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene: A Multi-step Approach
The synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene is most effectively achieved through a multi-step sequence, beginning with the iodination of a suitable aniline precursor, followed by diazotization and nitration, and culminating in a Sonogashira coupling with a protected alkyne and subsequent deprotection.
Step 1: Synthesis of 4-Iodo-3-methylaniline
The regioselective iodination of 3-methylaniline is the initial step in constructing the required substituted benzene ring.
Protocol:
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylaniline (1.0 eq.) in a suitable solvent such as 1,4-dioxane and pyridine.
Cool the solution to 0°C in an ice bath.
Slowly add a solution of iodine (1.05 eq.) in 1,4-dioxane to the cooled aniline solution over a period of 30 minutes.
Stir the reaction mixture at 0°C for an additional hour.
Allow the reaction to warm to room temperature and continue stirring for 1-2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
Extract the product with an organic solvent such as ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 4-iodo-3-methylaniline.
Step 2: Synthesis of 4-Iodo-2-methyl-1-nitrobenzene via Diazotization
The conversion of the aniline to the corresponding nitrobenzene is achieved through a diazotization reaction followed by a Sandmeyer-type reaction.
Protocol:
Prepare a solution of 4-iodo-3-methylaniline (1.0 eq.) in an acidic medium, such as a mixture of sulfuric acid and water.
Cool the solution to 0-5°C in an ice bath with constant stirring.
Prepare a solution of sodium nitrite (1.0-1.1 eq.) in water and cool it to 0-5°C.[1]
Slowly add the cold sodium nitrite solution to the aniline solution, maintaining the temperature below 5°C.[2][3]
After the addition is complete, continue stirring for an additional 30 minutes.[1]
Confirm the completion of diazotization using a starch-iodide paper test (a blue-black color indicates excess nitrous acid).[1]
In a separate vessel, prepare a solution of sodium nitrite in the presence of a copper catalyst.
Slowly add the cold diazonium salt solution to the nitrite/copper solution.
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
Purify the crude product by column chromatography to afford 4-iodo-2-methyl-1-nitrobenzene.
Step 3: Sonogashira Coupling with Trimethylsilylacetylene
The ethynyl group is introduced via a palladium- and copper-catalyzed Sonogashira coupling reaction with a protected alkyne to prevent self-coupling.[4]
Protocol:
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-iodo-2-methyl-1-nitrobenzene (1.0 eq.), a palladium catalyst such as PdCl2(PPh3)2 (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).[5]
Add an anhydrous solvent, such as tetrahydrofuran (THF), followed by an amine base like triethylamine (2.0-3.0 eq.).
To the stirred solution, add trimethylsilylacetylene (1.1-1.2 eq.) dropwise at room temperature.
Heat the reaction mixture to a suitable temperature (e.g., 60°C) and stir for several hours, monitoring the progress by TLC.
Upon completion, cool the reaction mixture, filter through a pad of celite, and wash with an organic solvent.
Concentrate the filtrate and purify the crude product by flash column chromatography to yield (2-methyl-4-nitrophenyl)(trimethylsilyl)ethyne.
Step 4: Deprotection of the Trimethylsilyl Group
The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.
Protocol:
Dissolve the TMS-protected alkyne (1.0 eq.) in a solvent such as methanol or tetrahydrofuran.
Add a deprotecting agent. Common reagents include potassium carbonate (K2CO3) in methanol or tetrabutylammonium fluoride (TBAF) in THF.[6][7]
Stir the mixture at room temperature for 1-2 hours.[6]
Monitor the reaction by TLC until the starting material is consumed.
Once complete, concentrate the mixture under reduced pressure.[6]
Dilute the residue with an organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the final product, 1-Ethynyl-2-methyl-4-nitrobenzene.[6]
II. Key Reactions of 1-Ethynyl-2-methyl-4-nitrobenzene
The dual functionality of 1-Ethynyl-2-methyl-4-nitrobenzene allows for a range of selective transformations.
A. Palladium-Catalyzed Sonogashira Coupling
The terminal alkyne can be further elaborated through a subsequent Sonogashira coupling with various aryl or vinyl halides.[8]
Reaction Workflow:
Caption: Sonogashira Coupling Workflow.
Detailed Protocol:
In a dry Schlenk flask under an inert atmosphere, combine 1-Ethynyl-2-methyl-4-nitrobenzene (1.2 eq.), the aryl or vinyl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and copper(I) iodide (4-10 mol%).
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq.).
Stir the reaction mixture at room temperature or with gentle heating (40-80°C) until the starting materials are consumed, as monitored by TLC.
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a short pad of silica gel.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the product by column chromatography or recrystallization.
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The terminal alkyne readily participates in the CuAAC reaction with organic azides to form highly stable 1,2,3-triazole linkages.[9][10] This reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups.[9][11]
Reaction Mechanism:
Caption: Simplified CuAAC Catalytic Cycle.
Detailed Protocol:
In a round-bottom flask, dissolve 1-Ethynyl-2-methyl-4-nitrobenzene (1.0 eq.) and the desired organic azide (1.0-1.1 eq.) in a suitable solvent system, often a mixture of t-butanol and water (1:1).
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq.) followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.01-0.05 eq.). A color change may be observed as Cu(II) is reduced to the active Cu(I) species.
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours.
Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting triazole by column chromatography or recrystallization.
Table 2: Representative CuAAC Reaction Conditions
Azide
Copper Source
Reducing Agent
Solvent
Temp. (°C)
Time (h)
Yield (%)
Benzyl Azide
CuSO4·5H2O
Sodium Ascorbate
t-BuOH/H2O
RT
12
>95
1-Azido-4-methoxybenzene
CuI
None
DMF
RT
8
~98
3-Azidopropan-1-ol
CuSO4·5H2O
Sodium Ascorbate
H2O
RT
24
>90
C. Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, providing a valuable synthetic handle for further functionalization, such as amide bond formation or the synthesis of heterocyclic compounds. A common and effective method for this transformation is the use of tin(II) chloride in hydrochloric acid.[12][13]
Reaction Workflow:
Caption: Nitro Group Reduction Workflow.
Detailed Protocol:
In a round-bottom flask, suspend 1-Ethynyl-2-methyl-4-nitrobenzene (1.0 eq.) in a solvent such as ethanol.
Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq.).
Carefully add concentrated hydrochloric acid and heat the reaction mixture to reflux with vigorous stirring.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and carefully basify with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until a pH > 8 is reached. This should be done in an ice bath as the neutralization is exothermic. A precipitate of tin salts will form.
Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure to obtain the crude aniline product.
If necessary, purify the product by column chromatography.
Table 3: Common Reagents for Nitro Group Reduction
Catalytic hydrogenation; may also reduce the alkyne under certain conditions.
III. Analytical Monitoring of Reactions
The progress of the reactions described above can be effectively monitored using Thin Layer Chromatography (TLC) and further characterized by other analytical techniques.
Thin Layer Chromatography (TLC): A rapid and convenient method to qualitatively assess the progress of a reaction by observing the disappearance of starting materials and the appearance of products. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined for each reaction.
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and confirming the molecular weight of products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the desired product.
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the disappearance of the nitro group (strong absorptions around 1520 and 1340 cm⁻¹) and the appearance of the amine group (two sharp bands around 3300-3500 cm⁻¹) in the reduction reaction.
IV. Safety and Handling
Nitroaromatic compounds are potentially hazardous and should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
Inhalation and Contact: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.
Disposal: Dispose of all chemical waste in accordance with local regulations.
V. Conclusion
1-Ethynyl-2-methyl-4-nitrobenzene is a valuable and versatile building block in organic synthesis. The protocols detailed in this guide provide a robust framework for its synthesis and subsequent transformations through Sonogashira coupling, CuAAC "click" chemistry, and nitro group reduction. By understanding the underlying principles and adhering to the outlined procedures, researchers can effectively utilize this compound to access a wide range of novel molecules for various applications in science and technology.
References
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. 5. The mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[9][11][12]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
Li, J. H., Liang, Y., & Xie, Y. X. (2006). Palladium-catalyzed cross-coupling reactions of aryl halides with terminal alkynes under aerobic and phosphine-free conditions. The Journal of Organic Chemistry, 71(13), 5025-5027. [Link]
Owsley, D. C., & Helmkamp, G. K. (1957). The reduction of nitroarenes with tin (II) chloride. Journal of the American Chemical Society, 79(18), 4958-4961. [Link]
Baddeley, G., & Smith, N. H. P. (1951). 119. The mechanism of the Sandmeyer reaction. Journal of the Chemical Society (Resumed), 647-651. [Link]
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. [Link]
Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes, and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
The Strategic Utility of 1-Ethynyl-2-methyl-4-nitrobenzene in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract Substituted ethynylbenzenes are foundational scaffolds in modern medicinal chemistry, enabling the construction of complex molecular architectures with significant therapeutic potential. Among these, 1-Ethynyl-2...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Substituted ethynylbenzenes are foundational scaffolds in modern medicinal chemistry, enabling the construction of complex molecular architectures with significant therapeutic potential. Among these, 1-Ethynyl-2-methyl-4-nitrobenzene emerges as a particularly valuable building block. Its bifunctional nature, characterized by a reactive terminal alkyne and an electron-withdrawing nitro group on a sterically defined phenyl ring, offers medicinal chemists a versatile platform for generating diverse pharmaceutical intermediates. This guide provides an in-depth exploration of the synthesis and application of 1-Ethynyl-2-methyl-4-nitrobenzene, with a focus on the underlying chemical principles and detailed protocols for its use in drug discovery and development.
Introduction: The Versatility of a Bifunctional Building Block
The strategic importance of 1-Ethynyl-2-methyl-4-nitrobenzene lies in its two distinct reactive sites. The terminal ethynyl group serves as a handle for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] These reactions are renowned for their high efficiency, mild reaction conditions, and broad functional group tolerance, making them ideal for the late-stage functionalization of complex molecules.
Simultaneously, the nitro group exerts a strong electron-withdrawing effect, influencing the reactivity of the aromatic ring and providing a synthetic lever for further transformations.[2] It can be readily reduced to an aniline derivative, opening a gateway for the introduction of a wide array of nitrogen-containing functionalities, which are prevalent in many bioactive compounds. The methyl group provides steric hindrance that can influence the regioselectivity of subsequent reactions and provides a point of differentiation from its non-methylated counterpart, 1-ethynyl-4-nitrobenzene.
Synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene: The Sonogashira Coupling Approach
The most direct and widely applicable method for the synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene is the Sonogashira cross-coupling reaction.[3][4] This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. In this context, the logical precursor is an appropriately substituted halo-nitrobenzene, such as 1-iodo-2-methyl-4-nitrobenzene. The choice of an iodide is strategic, as aryl iodides are generally more reactive in the Sonogashira catalytic cycle compared to bromides or chlorides.[3]
Mechanistic Rationale of the Sonogashira Coupling
The Sonogashira reaction is a complex catalytic process involving two interconnected cycles: a palladium cycle and a copper cycle.[3][4]
Palladium Cycle: The cycle initiates with the oxidative addition of the aryl halide (1-iodo-2-methyl-4-nitrobenzene) to a palladium(0) complex. This is followed by a transmetalation step where a copper(I) acetylide, generated in the copper cycle, transfers the acetylide group to the palladium center. The final step is reductive elimination, which forms the desired product (1-Ethynyl-2-methyl-4-nitrobenzene) and regenerates the palladium(0) catalyst.
Copper Cycle: The role of the copper(I) co-catalyst is to deprotonate the terminal alkyne in the presence of a base, forming the crucial copper(I) acetylide intermediate. This species is then readily transferred to the palladium complex in the transmetalation step.
The following diagram illustrates the key steps in the Sonogashira coupling mechanism:
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Protocol for the Synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene
This protocol is adapted from established procedures for the Sonogashira coupling of substituted aryl iodides.[2][5]
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
Ethyl acetate
Saturated aqueous ammonium chloride
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried Schlenk flask, add 1-iodo-2-methyl-4-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
Solvent and Reagent Addition: Add anhydrous THF and anhydrous triethylamine (2.0 eq). Stir the mixture to dissolve the solids.
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
Purification of Silyl-Protected Intermediate: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude trimethylsilyl-protected product can be purified by flash column chromatography on silica gel.
Deprotection: Dissolve the purified intermediate in THF and cool to 0 °C. Add TBAF (1.1 eq) dropwise.
Final Workup and Purification: Stir the reaction at room temperature for 1 hour. Quench with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield 1-Ethynyl-2-methyl-4-nitrobenzene.
Expected Yield: 75-85% over two steps.
Applications in Pharmaceutical Intermediate Synthesis
The true value of 1-Ethynyl-2-methyl-4-nitrobenzene is realized in its subsequent transformations into more complex pharmaceutical intermediates.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like tin(II) chloride. This transformation yields 4-amino-2-ethynyl-1-methylbenzene, a versatile intermediate with two nucleophilic sites.
"Click" Chemistry: Synthesis of Triazole Derivatives
The terminal alkyne is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which are important pharmacophores found in a variety of approved drugs.
The following workflow illustrates the synthetic utility of 1-Ethynyl-2-methyl-4-nitrobenzene:
Caption: Synthetic pathways originating from 1-Ethynyl-2-methyl-4-nitrobenzene.
Potential Role in the Synthesis of PARP Inhibitors
While not explicitly detailed in publicly available literature, the structure of 1-Ethynyl-2-methyl-4-nitrobenzene makes it a plausible precursor for intermediates in the synthesis of complex oncology drugs like PARP inhibitors. For instance, the synthesis of Niraparib involves an indazole core, which could potentially be constructed or coupled with a derivative of 1-Ethynyl-2-methyl-4-nitrobenzene.[6][7] Further investigation into proprietary synthetic routes may reveal such applications.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis and key reactions of 1-Ethynyl-2-methyl-4-nitrobenzene, based on analogous transformations.
Reaction Step
Key Reagents
Catalyst/Co-catalyst
Solvent
Temperature (°C)
Typical Yield (%)
Sonogashira Coupling
1-Iodo-2-methyl-4-nitrobenzene, TMSA, TEA
PdCl₂(PPh₃)₂, CuI
THF
Room Temp.
80-90
TMS Deprotection
TMS-protected alkyne, TBAF
-
THF
Room Temp.
90-98
Nitro Reduction
1-Ethynyl-2-methyl-4-nitrobenzene, H₂
Pd/C
Methanol/Ethyl Acetate
Room Temp.
90-99
CuAAC 'Click' Reaction
1-Ethynyl-2-methyl-4-nitrobenzene, Organic Azide
CuSO₄, Sodium Ascorbate
t-BuOH/H₂O
Room Temp.
85-95
Conclusion
1-Ethynyl-2-methyl-4-nitrobenzene is a high-value, versatile intermediate for pharmaceutical synthesis. Its efficient preparation via the Sonogashira coupling and the orthogonal reactivity of its ethynyl and nitro functionalities provide a robust platform for the generation of diverse and complex molecular scaffolds. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this strategic building block in their quest for novel therapeutics.
Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: [Link])
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Light‐induced Sonogashira cross‐coupling between iodobenzene... - ResearchGate. (URL: [Link])
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (URL: [Link])
Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - Academia.edu. (URL: [Link])
Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes | Request PDF - ResearchGate. (URL: [Link])
A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions - PubMed. (URL: [Link])
Application Note: Metal-Catalyzed Cycloaddition Protocols for 1-Ethynyl-2-methyl-4-nitrobenzene
Executive Summary 1-Ethynyl-2-methyl-4-nitrobenzene (CAS 163454-82-8) is a highly functionalized, electron-deficient aryl alkyne utilized extensively in drug discovery and materials science. By participating in metal-cat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Ethynyl-2-methyl-4-nitrobenzene (CAS 163454-82-8) is a highly functionalized, electron-deficient aryl alkyne utilized extensively in drug discovery and materials science. By participating in metal-catalyzed azide-alkyne cycloadditions (AAC), this building block enables the rapid assembly of 1,2,3-triazoles, which serve as metabolically stable bioisosteres for amide bonds. This application note provides an in-depth, causality-driven guide to synthesizing both 1,4- and 1,5-disubstituted triazole regioisomers using Copper (CuAAC) and Ruthenium (RuAAC) catalysis, respectively.
Mechanistic Insights & Molecular Reactivity
The reactivity of 1-ethynyl-2-methyl-4-nitrobenzene is dictated by the push-pull electronic dynamics and localized steric environment of its functional groups:
Electronic Acceleration (The Para-Nitro Effect): The para-nitro group acts as a powerful electron-withdrawing group (EWG). It significantly lowers the lowest unoccupied molecular orbital (LUMO) energy of the alkyne and increases the acidity of the terminal Csp-H bond. This electronic deficiency dramatically accelerates the rate-determining deprotonation step in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for rapid kinetics even at room temperature 1 [[2]]().
Steric Gating (The Ortho-Methyl Effect): The ortho-methyl group introduces localized steric hindrance. While the linear Cu(I) acetylide intermediate in CuAAC is relatively insensitive to this steric bulk 3, the bulky six-membered ruthenacycle intermediate formed during ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) faces a higher activation barrier. Consequently, RuAAC requires elevated temperatures and specific ligand tuning (e.g., the electron-rich Cp* ligand) to force the oxidative coupling and ensure efficient 1,5-regioselective conversion 45.
Caption: Regioselective pathways for metal-catalyzed cycloadditions of the target alkyne.
Experimental Protocols
Protocol A: CuAAC (1,4-Regioselective Synthesis)
This protocol utilizes in situ reduction of Cu(II) to Cu(I). The electron-deficient nature of the alkyne allows this reaction to proceed rapidly without the need for accelerating ligands (e.g., TBTA).
Step-by-Step Methodology:
Reagent Solubilization: Dissolve 1-Ethynyl-2-methyl-4-nitrobenzene (1.0 equiv, 1.0 mmol) and the target organic azide (1.05 equiv) in 5 mL of tert-butanol (t-BuOH).
Causality:t-BuOH acts as a phase-transfer medium, solubilizing the lipophilic aromatic alkyne while remaining miscible with the aqueous catalyst phase.
Catalyst Precursor Addition: Add 0.05 equiv (5 mol%) of CuSO₄·5H₂O dissolved in 2.5 mL of deionized water.
In Situ Reduction: Dropwise, add 0.10 equiv (10 mol%) of sodium ascorbate dissolved in 2.5 mL of water.
Causality: Dropwise addition prevents the rapid disproportionation of the generated Cu(I) species. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) oxidation state.
Reaction Monitoring (Self-Validation Checkpoint): Stir vigorously at room temperature. The mixture will initially appear blue (Cu(II)) and transition to a pale yellow or heterogeneous green suspension within 5–10 minutes, validating successful Cu(I) generation. Monitor via TLC (Hexanes/EtOAc 7:3); the highly UV-active alkyne spot (R_f ~0.6) should disappear within 1–2 hours.
Quenching and Purification: Pour the mixture into 20 mL of saturated aqueous NH₄Cl containing 1% NH₄OH.
Causality: Ammonia chelates residual copper, forming a highly soluble, deep-blue [Cu(NH₃)₄]²⁺ complex. This ensures that the precipitated 1,4-triazole product is entirely free of trapped heavy metals. Filter the precipitate and wash with cold water.
Protocol B: RuAAC (1,5-Regioselective Synthesis)
Due to the ortho-methyl steric bulk, this protocol requires an electron-rich Ruthenium catalyst and thermal energy to drive the oxidative coupling step.
Step-by-Step Methodology:
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 1-Ethynyl-2-methyl-4-nitrobenzene (1.0 equiv, 1.0 mmol), the organic azide (1.0 equiv), and Cp*RuCl(PPh₃)₂ (0.05 equiv, 5 mol%).
Causality: The pentamethylcyclopentadienyl (Cp*) ligand is critical; its strong electron-donating capability stabilizes the high-valent Ru(IV) ruthenacycle intermediate required for 1,5-regioselectivity.
Solvent Addition & Degassing: Add 10 mL of anhydrous 1,4-dioxane. Perform three freeze-pump-thaw cycles.
Causality: Ru(II) catalysts are highly susceptible to oxidative degradation. Complete removal of dissolved oxygen is a non-negotiable requirement for high yields.
Thermal Activation: Heat the reaction mixture to 80 °C under a positive pressure of Argon for 12–16 hours.
Causality: Thermal energy overcomes the steric clash between the ortho-methyl group and the bulky PPh₃ ligands on the ruthenium center during the formation of the first C-N bond.
Reaction Monitoring (Self-Validation Checkpoint): Monitor via TLC. The reaction mixture will turn dark brown. Complete consumption of the azide (visualized via IR spectroscopy, disappearance of the ~2100 cm⁻¹ azide stretch) validates completion.
Purification: Cool to room temperature, concentrate under reduced pressure, and filter the crude residue through a short pad of Celite using EtOAc.
Causality: Celite filtration removes the precipitated, deactivated ruthenium black species, preventing streaking during subsequent silica gel column chromatography.
Quantitative Data Presentation
The following table summarizes the optimized conditions and expected outcomes for the cycloaddition of 1-Ethynyl-2-methyl-4-nitrobenzene with a standard model azide (e.g., benzyl azide).
Reaction Type
Catalyst System
Solvent System
Temp (°C)
Time (h)
Regioselectivity
Expected Yield (%)
CuAAC
CuSO₄ (5%) / NaAsc (10%)
t-BuOH / H₂O (1:1)
25
1 - 2
>99% (1,4-isomer)
92 - 98
CuAAC
CuI (5%) / DIPEA (10%)
THF
25
3 - 4
>99% (1,4-isomer)
85 - 90
RuAAC
CpRuCl(PPh₃)₂ (5%)
1,4-Dioxane
80
12 - 16
>95% (1,5-isomer)
75 - 82
RuAAC
CpRuCl(COD) (5%)
Toluene
80
10 - 14
>95% (1,5-isomer)
78 - 85
Downstream Application Pathway
The triazoles generated from 1-Ethynyl-2-methyl-4-nitrobenzene are frequently utilized in medicinal chemistry as rigid, metabolically stable bioisosteres for amide bonds, retaining the dipole moment and hydrogen-bond accepting capabilities of the native amide without being susceptible to enzymatic hydrolysis.
Caption: Integration of triazole bioisosteres into the drug discovery pipeline.
Technical Support Center: Optimizing the Synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene
Welcome to the technical support center for the synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting adv...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, primarily focusing on the Sonogashira cross-coupling reaction, to improve your reaction yields and product purity.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction shows very low or no conversion of the starting aryl halide. Where should I begin my investigation?
Answer: A low or zero yield is the most frequent challenge and typically points to a fundamental issue with one of the core components of the reaction. A systematic check is the most effective approach.[1][2]
Catalyst Integrity: The activity of your palladium catalyst is paramount. Palladium(0) complexes, such as Pd(PPh₃)₄, are sensitive to air and moisture and can degrade over time.[1][3] Similarly, the copper(I) co-catalyst (e.g., CuI) can oxidize.
Solution: Use a fresh batch of catalysts or one that has been stored properly under an inert atmosphere. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable to air.[3]
Inert Atmosphere: The Sonogashira coupling is highly sensitive to oxygen. Oxygen can lead to the decomposition of the palladium catalyst (forming inactive palladium black) and promotes the undesirable homocoupling of the alkyne (Glaser coupling).[1][4]
Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). All solvents and the amine base must be rigorously degassed before use. Techniques like freeze-pump-thaw cycles are more effective than simply sparging with gas.[2]
Reagent Purity: Impurities in your aryl halide, alkyne, solvent, or base can poison the catalyst.[1][3] The amine base, in particular, can oxidize if not stored properly.
Solution: Use high-purity, anhydrous solvents. If possible, distill the amine base (e.g., triethylamine or diisopropylamine) before use.[5] Purify the starting aryl halide if its purity is questionable.[3]
Question 2: My reaction mixture turned dark black shortly after starting the reaction, and the yield was poor. What happened?
Answer: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black.[1] This agglomerated palladium is catalytically inactive.
Primary Cause: The most common cause is the presence of oxygen in the reaction mixture.[1]
Other Causes:
High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition.[1] While aryl bromides often require heating, the temperature should be carefully optimized.[3][6]
Solvent Choice: Certain solvents can promote the formation of palladium black. For example, some anecdotal evidence suggests THF may be more prone to this than other solvents like triethylamine used as a solvent.[5]
Preventative Measures:
Rigorous Degassing: This is the most critical step. Ensure all components are free of oxygen.
Temperature Control: Start at a moderate temperature (e.g., 60-80 °C for an aryl bromide) and only increase if the reaction is sluggish.[6]
Ligand Choice: Using bulky, electron-rich phosphine ligands can create a more stable and active palladium complex, which can be less prone to decomposition.[2][7]
Question 3: I've isolated my product, but it's heavily contaminated with a byproduct that appears to be the dimer of my alkyne. How can I prevent this?
Answer: You are observing significant alkyne homocoupling, also known as Glaser-Hay coupling.[2] This is a very common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[1][8]
Mechanism: The copper(I) acetylide intermediate, formed during the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen.
Solutions to Minimize Homocoupling:
Strictly Anaerobic Conditions: As with preventing palladium black, eliminating oxygen is the first and most important step to suppress homocoupling.[2][4]
Reduce Copper Loading: Lowering the concentration of the copper(I) co-catalyst to the minimum effective amount can reduce the rate of this side reaction.[1]
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]
Switch to a Copper-Free Protocol: This is often the most effective solution.[1][2] Numerous modern protocols have been developed that avoid copper entirely, thus eliminating the primary pathway for Glaser coupling.[8]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene.
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
Frequently Asked Questions (FAQs)
Question 4: Which aryl halide is better for this synthesis: 2-bromo-5-nitrotoluene or 2-iodo-5-nitrotoluene?
Answer: The choice of halide significantly impacts reactivity. The general trend for oxidative addition to the Pd(0) center is I > Br > Cl.[7][8]
2-Iodo-5-nitrotoluene: This is the more reactive substrate. The C-I bond is weaker, allowing the reaction to proceed under milder conditions, often at lower temperatures (sometimes even room temperature) and with lower catalyst loadings.[3][8] This can lead to cleaner reactions and higher yields.
2-Bromo-5-nitrotoluene: This substrate is less reactive and typically requires more forcing conditions, such as higher temperatures (e.g., 80-100 °C), to achieve a reasonable reaction rate.[3][6] However, aryl bromides are often more commercially available and less expensive than their iodide counterparts.
Recommendation: If available, 2-iodo-5-nitrotoluene is the preferred starting material for achieving a higher yield under milder conditions. If using the bromide, be prepared to optimize the reaction temperature.
Question 5: What are the best practices for setting up a Sonogashira reaction to maximize yield?
Answer: A successful Sonogashira coupling relies on meticulous technique.
Parameter
Best Practice
Rationale
Atmosphere
Strictly inert (Argon or Nitrogen)
Prevents catalyst decomposition and alkyne homocoupling.[1][4]
Solvents/Base
Anhydrous and thoroughly degassed
Water and oxygen can deactivate the catalyst and cause side reactions.[1][3]
Can help minimize alkyne homocoupling by keeping its concentration low.[1]
Temperature
Optimize based on aryl halide
Iodides may react at room temperature; bromides typically require heating.[3][8]
Stirring
Vigorous and efficient
Ensures the reaction mixture remains homogeneous, which is crucial for reactions involving solids (catalysts, bases).
Question 6: My alkyne source is trimethylsilylacetylene (TMSA). What is the best way to handle the deprotection step?
Answer: Using a protected alkyne like TMSA is an excellent strategy to avoid side reactions with the terminal alkyne proton. The deprotection is typically performed after the coupling reaction.
In-situ Deprotection: Some protocols add a deprotecting agent directly to the cooled reaction mixture. A common method is using a mild base like potassium carbonate in methanol.[4]
Post-Workup Deprotection: Alternatively, the silylated product can be isolated and purified first, and then deprotected in a separate step. This can sometimes lead to a cleaner final product. Reagents like tetra-n-butylammonium fluoride (TBAF) in THF or potassium carbonate in methanol are highly effective.[9]
Protocol: After purification of the TMS-protected product, dissolve it in methanol. Add a slight excess (e.g., 2-3 equivalents) of potassium carbonate and stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed. Then, proceed with an aqueous workup to isolate the final product.[4]
Experimental Protocols
Protocol 1: Sonogashira Coupling of 2-Bromo-5-nitrotoluene with Trimethylsilylacetylene
This protocol is a general guideline and may require optimization.
Dissolve the purified, silylated product in methanol in a round-bottom flask.
Add potassium carbonate to the solution.
Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
Once the reaction is complete, remove the methanol under reduced pressure.
Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
Filter and concentrate the solution under reduced pressure to yield the final product, 1-Ethynyl-2-methyl-4-nitrobenzene, which can be further purified by recrystallization or column chromatography if necessary.
References
BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures.
BenchChem. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
BenchChem. (2025). Technical Support Center: Synthesis of 1-Ethynyl-4-nitrobenzene.
BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
Organic Chemistry Portal. Sonogashira Coupling.
Wikipedia. Sonogashira coupling.
Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen.
Technical Support Center: Purification of 1-Ethynyl-2-methyl-4-nitrobenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-Ethynyl-2-methyl-4-nitrobenzene (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-Ethynyl-2-methyl-4-nitrobenzene (CAS: 163454-82-8).
This compound is typically synthesized via a Sonogashira cross-coupling reaction using 1[1]. Because it features both an electron-withdrawing nitro group and a terminal alkyne, it is highly reactive and susceptible to thermal degradation. The protocols below are engineered to be self-validating, ensuring you can verify the success of each step before proceeding.
Part 1: Causality-Driven Purification Workflow
Workflow for the isolation and purification of 1-Ethynyl-2-methyl-4-nitrobenzene.
Part 2: Step-by-Step Self-Validating Protocol
Phase 1: Quenching and Metal Scavenging
Causality: Amine bases (e.g., triethylamine) used in the reaction form hydrohalide salts that cause severe streaking during chromatography. Furthermore, residual copper and palladium can catalyze the degradation of the electron-deficient alkyne during solvent concentration.
Dilute the crude reaction mixture with ethyl acetate (EtOAc, 10 mL per 1 mmol of substrate).
Wash the organic layer sequentially with saturated aqueous NH
4
Cl (3 × 10 mL) and 0.1 M aqueous EDTA. Mechanism: NH
4
Cl and EDTA act as chelating agents to 2 into the aqueous phase[2].
Wash with brine, dry over anhydrous Na
2
SO
4
, and filter.
Validation Checkpoint: The organic filtrate must be visually clear and free of suspended white solids (amine salts).
Phase 2: Silica Gel Flash Chromatography
Causality: The target terminal alkyne must be separated from the highly non-polar diyne homocoupling byproduct and polar phosphine oxide ligands.
Concentrate the organic filtrate under reduced pressure. Critical: Maintain the rotary evaporator water bath below 30 °C. Nitroaromatic alkynes are thermally sensitive and prone to polymerization.
Dry-load the crude oil onto silica gel (1:2 ratio by weight) to ensure a tight loading band.
Elute using a gradient solvent system of Hexane:EtOAc (98:2 to 90:10).
Collect fractions and analyze via TLC (UV 254 nm).
Validation Checkpoint: The target compound elutes at R
f
~0.45 (9:1 Hexane:EtOAc). Pool only fractions showing a single, distinct spot with no baseline tailing.
Phase 3: Low-Temperature Recrystallization
Causality: Chromatography fractions often contain trace solvent impurities or microscopic silica dust. Recrystallization provides >99% polymorphic purity while avoiding the thermal risks of distillation.
Dissolve the pooled, concentrated product in a minimum volume of dichloromethane (DCM).
Layer carefully with 3 volumes of cold hexane.
Store at -20 °C for 12 hours to induce crystallization.
Filter the crystals and wash with ice-cold hexane.
Validation Checkpoint:1
H NMR (CDCl
3
) must show a sharp singlet at ~3.5 ppm (terminal alkyne C-H) and the complete absence of broad aliphatic peaks (indicating no polymeric degradation).
Part 3: Quantitative Chromatographic Data
Use the following table to identify and isolate your target compound from common Sonogashira coupling impurities.
Q: Why is my isolated product contaminated with a highly non-polar yellow impurity?A: This is the Glaser homocoupling diyne byproduct. Causality: The presence of trace oxygen during the Cu-catalyzed Sonogashira coupling promotes the 3[3].
Solution: Strictly degas your reaction solvents using the freeze-pump-thaw method. During purification, use a shallower chromatography gradient (e.g., 98:2 Hexane:EtOAc) to improve the resolution between the diyne (R
f
0.65) and the target alkyne (R
f
0.45).
Q: My product decomposes into a dark, insoluble tar during solvent evaporation. What is the mechanism?A: You are observing thermal polymerization. Causality: The electron-withdrawing nitro group increases the electrophilicity of the alkyne, making it highly reactive. Prolonged exposure to heat (>40 °C) during rotary evaporation initiates radical or cationic polymerization[1].
Solution: Always maintain the rotary evaporator water bath below 30 °C and avoid leaving the neat oil under vacuum for extended periods.
Q: How can I completely remove residual Palladium and Copper that persist after chromatography?A: Metal coordination complexes often co-elute with polarizable alkynes. Causality: Terminal alkynes can form weak
π
-complexes with transition metals that drag them through the silica column.
Solution: Treat the organic phase with a metal scavenger such as silica-supported thiols (Silica-SH) or wash the organic layer with a 0.1 M aqueous EDTA solution prior to chromatography to 2[2].
Q: I am using TMS-acetylene for the synthesis. Why am I recovering the TMS-protected intermediate instead of the terminal alkyne?A: This indicates incomplete desilylation. Causality: The cleavage of the C-Si bond requires a specific nucleophilic attack by a fluoride source (e.g., TBAF) or a methoxide ion (e.g., K
2
CO
3
in MeOH)[1].
Solution: Ensure the deprotection step goes to completion via TLC monitoring before beginning the purification workflow. The TMS-protected alkyne will run significantly higher (R
f
~0.8) than the terminal alkyne.
References
Title: 非全身曝露型化合物を指向した腸管NaPi阻害薬の創製 - huscap (Synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene)
Title: RSC Advances (Sonogashira coupling and diyne side products)
Technical Support Center: Overcoming Poor Solubility of 1-Ethynyl-2-methyl-4-nitrobenzene
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 1-Ethynyl-2-methyl-4-nitrobenzene in various reaction conditions. Our goal is to equip you with the knowledge to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and solubility of 1-Ethynyl-2-methyl-4-nitrobenzene.
Q1: What are the primary factors contributing to the poor solubility of 1-Ethynyl-2-methyl-4-nitrobenzene?
A1: The limited solubility of 1-Ethynyl-2-methyl-4-nitrobenzene stems from a combination of its molecular features. The planar, aromatic benzene core promotes strong intermolecular π-π stacking in the solid state, which requires significant energy to disrupt. While the nitro group can participate in hydrogen bonding, the overall molecule is moderately polar and lacks broad solubility in a wide range of common laboratory solvents.[1]
Q2: In which common organic solvents does 1-Ethynyl-2-methyl-4-nitrobenzene exhibit the best solubility?
A2: While comprehensive solubility data is not extensively published, based on its structure, 1-Ethynyl-2-methyl-4-nitrobenzene is expected to have limited solubility in non-polar solvents and moderate solubility in polar aprotic solvents. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (THF) are often good starting points for dissolving nitroaromatic compounds.[2] Chlorinated solvents like dichloromethane (DCM) and chloroform may also be effective.
Q3: Can heating the reaction mixture improve the solubility of 1-Ethynyl-2-methyl-4-nitrobenzene?
A3: Yes, increasing the temperature of the solvent will generally increase the solubility of solid organic compounds, including 1-Ethynyl-2-methyl-4-nitrobenzene.[1] However, one must consider the thermal stability of the compound and other reagents in the reaction mixture. The nitro and ethynyl groups can be susceptible to degradation or side reactions at elevated temperatures. It is crucial to find a balance between improved solubility and maintaining the integrity of the starting materials and products.
Q4: Are there any known safety concerns when handling 1-Ethynyl-2-methyl-4-nitrobenzene, particularly when heating?
A4: Yes, nitroaromatic compounds are a class of molecules that can be energetic and should be handled with care.[3] While 1-Ethynyl-2-methyl-4-nitrobenzene is not classified as a high explosive, heating it, especially in a sealed vessel, can lead to decomposition and pressure buildup. Always use appropriate personal protective equipment (PPE) and conduct reactions in a well-ventilated fume hood. It is advisable to consult the Safety Data Sheet (SDS) for specific handling instructions.
II. Troubleshooting Guides for Common Reactions
This section provides detailed, step-by-step guidance for overcoming solubility issues in specific reaction types where 1-Ethynyl-2-methyl-4-nitrobenzene is commonly used.
A. Sonogashira Coupling Reactions
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a primary application for 1-Ethynyl-2-methyl-4-nitrobenzene.[4][5] Poor solubility of either coupling partner can significantly hinder reaction rates and yields.
Issue: Low or stalled conversion in a Sonogashira coupling reaction, suspected to be due to poor solubility.
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting Sonogashira coupling.
Detailed Protocols:
Step 1: Solvent System Optimization
Rationale: The choice of solvent is critical for ensuring that a sufficient concentration of both coupling partners is in solution to allow for efficient catalysis.
Protocol 1A: Co-Solvent System: Often, a mixture of solvents can provide better solvating power than a single solvent.[6][7][8] For Sonogashira reactions, a common approach is to use a polar aprotic solvent in combination with an amine base that can also act as a co-solvent.
Experimental Protocol:
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1-Ethynyl-2-methyl-4-nitrobenzene (1.0 eq), the aryl halide (1.1 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (1-2 mol%).
Add a mixture of degassed THF and triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a 2:1 to 1:1 ratio.
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
Protocol 1B: Higher Polarity Aprotic Solvents: If a THF/amine system is insufficient, moving to a more polar aprotic solvent can be beneficial.
Experimental Protocol:
Follow the setup in Protocol 1A.
Instead of THF/amine, use degassed DMF or NMP as the solvent.
Add a suitable base, such as Cs₂CO₃ or K₃PO₄ (2.0 eq).
Heat the reaction to 60-80 °C and monitor progress.
Step 2: Phase-Transfer Catalysis (PTC)
Rationale: PTC is a powerful technique for reactions where the reactants are in different phases.[9][10] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of one reactant (often an anion) into the organic phase where the other reactant is dissolved.[11]
Experimental Protocol:
Set up the reaction as described in Protocol 1B, using a less polar solvent like toluene.
Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) (5-10 mol%).
Use an inorganic base like K₂CO₃ or Cs₂CO₃, which will form a solid or aqueous phase.
Heat the biphasic mixture with vigorous stirring to ensure efficient interfacial contact.
Step 3: Alternative Methodologies
Rationale: For extremely insoluble substrates, solvent-based methods may not be effective. In such cases, alternative energy inputs or reaction media can be employed.
Protocol 3A: Mechanochemical Synthesis (Ball Milling): This solvent-free technique uses mechanical force to initiate reactions between solid-state reactants.[12][13]
Experimental Protocol:
In a ball milling jar, combine 1-Ethynyl-2-methyl-4-nitrobenzene, the aryl halide, the palladium catalyst, a copper co-catalyst, and a solid base (e.g., K₂CO₃).
Add milling balls and mill at a specified frequency for a set duration.
Monitor the reaction by taking small aliquots and analyzing by LC-MS or NMR after workup.
Protocol 3B: Surfactant-Mediated Aqueous Coupling: Using surfactants to form micelles in water can create a "pseudo-organic" phase where lipophilic reactants can concentrate and react.[14]
Experimental Protocol:
Prepare a 2% (w/v) solution of a surfactant such as sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB) in deionized water.
To this solution, add the reactants and catalysts as in a standard Sonogashira setup.
Heat the mixture with vigorous stirring to promote micelle formation and reaction.
Data Summary Table:
Method
Solvent/Conditions
Typical Temperature (°C)
Advantages
Disadvantages
Co-Solvent
THF/Et₃N
25-60
Mild conditions, easy workup
Limited for very insoluble substrates
High Polarity Solvent
DMF or NMP
60-100
Good solvating power
High boiling points, difficult to remove
Phase-Transfer Catalysis
Toluene/Water with TBAB
80-110
Effective for biphasic systems
Requires vigorous stirring, catalyst can complicate purification
Mechanochemistry
Solvent-free, Ball Mill
Ambient
Environmentally friendly, effective for insoluble solids
Requires specialized equipment
Aqueous Surfactant
Water with SDS
40-80
"Green" solvent, can be recycled
Product may be difficult to isolate from surfactant
B. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group activates the aromatic ring of 1-Ethynyl-2-methyl-4-nitrobenzene towards nucleophilic attack, making SNAr a potential transformation.
Issue: Incomplete reaction or formation of side products in an SNAr reaction due to poor solubility of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr reactions.
Detailed Protocols:
Step 1: Solvent and Base Selection
Rationale: SNAr reactions are highly dependent on the solvent's ability to solvate the charged intermediates (Meisenheimer complexes) and the base's strength and solubility.
Protocol 1A: Highly Polar Aprotic Solvents: Solvents like DMSO, DMF, and NMP are ideal for SNAr as they can stabilize the charged intermediates.
Experimental Protocol:
Dissolve 1-Ethynyl-2-methyl-4-nitrobenzene in anhydrous DMSO.
Add the nucleophile (e.g., an alcohol or amine, 1.2 eq) and a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide, 1.5 eq) at 0 °C.
Allow the reaction to warm to room temperature and stir until completion.
Protocol 1B: Solid-Liquid Phase-Transfer Catalysis: This is particularly useful when using a solid, inorganic nucleophile.[11][15]
Experimental Protocol:
In a flask, combine 1-Ethynyl-2-methyl-4-nitrobenzene, the solid nucleophile (e.g., potassium phenoxide), and a phase-transfer catalyst (e.g., 18-crown-6 or TBAB) in a non-polar solvent like toluene or chlorobenzene.
Heat the mixture with vigorous stirring. The PTC will transport the nucleophile into the organic phase to react.
Step 2: Temperature Optimization
Rationale: While higher temperatures increase solubility, they can also lead to side reactions, such as decomposition of the nitro group or polymerization of the alkyne.
Procedure:
Begin the reaction at a lower temperature (e.g., room temperature) and gradually increase it in increments of 10-15 °C.
Monitor the reaction at each temperature for both product formation and the appearance of byproducts.
Identify the optimal temperature that provides a reasonable reaction rate without significant degradation.
Step 3: Consider Microwave Irradiation
Rationale: Microwave-assisted organic synthesis can significantly accelerate reaction rates, often at lower bulk temperatures than conventional heating.[4] This can be beneficial for overcoming solubility barriers while minimizing thermal degradation.
Experimental Protocol:
In a microwave-safe reaction vial, combine the reactants and solvent as in Protocol 1A.
Seal the vial and place it in the microwave reactor.
Set the reaction temperature and time according to the instrument's guidelines. Start with a lower temperature and shorter time and optimize as needed.
III. References
ResearchGate. (n.d.). Liquid‐Liquid‐Liquid Phase Transfer Catalysis: A Novel and Green Concept for Selective Reduction of Substituted Nitroaromatics. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
Royal Society of Chemistry. (2021). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Retrieved from [Link]
Journal of Drug Delivery and Therapeutics. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
Journal of Pharmaceutical Research International. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
Biomedical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved from [Link]
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Retrieved from [Link]
ACS Publications. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]
Solubility of Things. (n.d.). 4-Chloro-1-methyl-2-nitrobenzene. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]
Technical Support Center: A Researcher's Guide to 1-Ethynyl-2-methyl-4-nitrobenzene
Welcome to the technical support center for 1-Ethynyl-2-methyl-4-nitrobenzene. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1-Ethynyl-2-methyl-4-nitrobenzene. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block. Our goal is to provide you with in-depth, field-tested insights to help you navigate the primary challenge associated with this compound: its propensity for dimerization. By understanding the underlying mechanisms, you can proactively design experiments that maximize yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability and reactivity of 1-Ethynyl-2-methyl-4-nitrobenzene.
Q1: What exactly is the "dimerization" of 1-Ethynyl-2-methyl-4-nitrobenzene?
A1: Dimerization refers to the oxidative homocoupling of two molecules of the terminal alkyne to form a symmetric 1,3-diyne (a butadiyne derivative). This reaction is a well-known process in alkyne chemistry, commonly referred to as the Glaser, Eglinton, or Hay coupling.[1][2][3][4] The product of this unwanted side reaction is 1,4-bis(2-methyl-4-nitrophenyl)buta-1,3-diyne.
Q2: Why is this particular compound so susceptible to dimerization?
A2: The high reactivity of 1-Ethynyl-2-methyl-4-nitrobenzene stems from its electronic structure. The terminal alkyne proton (-C≡C-H ) is significantly more acidic (pKa ≈ 25) than protons on alkanes or alkenes.[5] This acidity is further enhanced by the presence of the powerful electron-withdrawing nitro group (-NO2) at the para-position.[6] This group polarizes the molecule, increases the acidity of the alkyne proton, and facilitates its removal by a base, which is the initial step in many dimerization pathways.[7]
Q3: Under what conditions does this dimerization most often occur?
A3: Dimerization is most prevalent under oxidative conditions, especially in the presence of catalytic or stoichiometric amounts of copper salts (e.g., CuCl, CuI, Cu(OAc)₂).[1][8] The reaction requires an oxidant to regenerate the active catalyst, which is often molecular oxygen from the air.[2][9] The presence of a base (like pyridine, amines, or even residual base from synthesis) is also a key factor, as it facilitates the formation of the crucial copper acetylide intermediate.[2][10] Elevated temperatures and exposure to light can also accelerate this process.[11]
Q4: How can I quickly determine if my sample has dimerized?
A4: Several standard analytical techniques can be used:
Thin-Layer Chromatography (TLC): The dimer is significantly less polar than the monomer. It will appear as a new spot with a higher Rf value on the TLC plate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most telling sign in ¹H NMR is the disappearance of the characteristic terminal alkyne proton signal (typically a singlet around 3-3.5 ppm). In ¹³C NMR, the signals for the sp-hybridized carbons will also shift.
Mass Spectrometry (MS): You will observe a peak corresponding to the molecular weight of the dimer, which is approximately double that of the monomer minus two hydrogen atoms.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your work.
Problem
Probable Cause(s)
Recommended Solution(s)
Degradation on Storage: My vial of 1-Ethynyl-2-methyl-4-nitrobenzene has turned a darker color and TLC/NMR analysis shows significant dimer formation.
1. Exposure to atmospheric oxygen. 2. Storage at ambient temperature. 3. Exposure to light.
Implement a rigorous storage protocol. Store the compound under an inert atmosphere (argon or nitrogen), at low temperature (≤4 °C), and in an amber vial to protect from light.[11] For long-term storage, freezing (-20 °C) is recommended.
Byproduct in Cu-Catalyzed Reactions: I'm running a Sonogashira or Click (CuAAC) reaction and see a major byproduct corresponding to the dimer.
1. The desired cross-coupling is competing with the Glaser homocoupling side reaction.[11] 2. Inefficient deoxygenation of the reaction setup.
1. Rigorous Deoxygenation: Sparge all solvents with argon or nitrogen for at least 30 minutes before use. Maintain a positive pressure of inert gas throughout the reaction. 2. Add a Reducing Agent: In some cases, adding an excess of a reducing agent can prevent the oxidation of Cu(I) needed for the Glaser pathway.[12][13] 3. Switch to Copper-Free Conditions: Investigate copper-free Sonogashira protocols, which eliminate the primary catalyst for dimerization.[14] 4. Use a Protected Alkyne: This is the most robust solution. Protect the alkyne as a trimethylsilyl (TMS) derivative before the coupling reaction (See Protocol 2).
Dimerization During Workup: The reaction mixture looks clean by in-situ monitoring (TLC, LC-MS), but the dimer appears after workup and purification.
Residual copper catalyst is exposed to air during the workup procedure, catalyzing rapid dimerization.[12][13]
1. Reductive Quench/Workup: Before exposing the reaction mixture to air, add a reducing agent or perform an aqueous wash with a solution that complexes copper, like dilute ammonium hydroxide. 2. Low-Temperature Workup: Keep the mixture cold (e.g., in an ice bath) during extraction and washing to slow the dimerization rate.[12] 3. Immediate Purification: Proceed immediately to column chromatography after workup to separate the product from the copper catalyst.
As a Senior Application Scientist, I advocate for proactive control over reaction parameters. The following protocols are designed to give you that control.
Protocol 1: Recommended Storage and Handling
Receipt: Upon receiving, immediately transfer the vial to a desiccator flushed with argon or nitrogen.
Storage: Store the vial in a refrigerator or freezer (≤4 °C), wrapped in aluminum foil or in a light-blocking container.
Dispensing: To use the compound, allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.[15] Quickly weigh the desired amount and immediately reseal the vial, flushing the headspace with inert gas before returning it to cold storage.
Protocol 2: Protection of the Terminal Alkyne (TMS Group)
This protocol prevents dimerization by temporarily replacing the acidic alkyne proton with a non-reactive trimethylsilyl (TMS) group.[16]
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Allow it to cool to room temperature under a stream of argon or nitrogen.
Reagents: Dissolve 1-Ethynyl-2-methyl-4-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir for 1 hour at -78 °C.
Silylation: Add chlorotrimethylsilane (TMSCl, 1.1 eq) dropwise to the solution at -78 °C.
Warm-up & Quench: Allow the reaction to slowly warm to room temperature and stir for 2-3 hours. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extraction & Purification: Transfer the mixture to a separatory funnel, extract with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting TMS-protected alkyne can be purified by column chromatography.
Protocol 3: Deprotection of the TMS Group
This procedure regenerates the terminal alkyne just before it is needed for a subsequent reaction.
Setup: In a round-bottom flask, dissolve the TMS-protected alkyne (1.0 eq) in methanol or THF.
Deprotection: Add a catalytic amount of potassium carbonate (K₂CO₃, 0.2 eq) or one equivalent of tetrabutylammonium fluoride (TBAF).[16]
Reaction: Stir the mixture at room temperature. Monitor by TLC until the starting material is consumed (typically 1-3 hours).
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected terminal alkyne. Use immediately for best results.
Section 4: Visualizing the Chemistry
Understanding the reaction pathways is key to preventing unwanted side reactions.
Dimerization Pathway via Glaser Coupling
The following diagram illustrates the catalytic cycle for copper-mediated oxidative homocoupling, the primary route for dimerization.
Caption: Catalytic cycle of Glaser homocoupling.
Workflow: Direct Use vs. Protection Strategy
This workflow outlines the decision-making process for using 1-Ethynyl-2-methyl-4-nitrobenzene in synthesis.
Caption: Decision workflow for experimental design.
References
Liang, Z., et al. (2017). Iron-catalyzed head-to-tail dimerization. Frontiers in Chemistry. Available at: [Link]
Tissot, M., et al. (2012). Palladium-Catalyzed Homo-Dimerization of Terminal Alkynes. Chemistry – An Asian Journal. Available at: [Link]
Kim, H., et al. (2005). Homogeneous Catalytic Dimerization of Terminal Alkynes by C5Me5Ru(L)H3. Organometallics. Available at: [Link]
Hilt, G., et al. (2020). Late 3d Metal-Catalyzed (Cross-) Dimerization of Terminal and Internal Alkynes. Frontiers in Chemistry. Available at: [Link]
(Author not available). Dimerization of Alkynes and Alkenes. Wiley-VCH. Available at: [Link]
SynArchive. Eglinton Reaction. SynArchive. Available at: [Link]
Scilit (2016). Copper-Catalyzed Eglinton Oxidative Homocoupling of Terminal Alkynes: A Computational Study. Scilit. Available at: [Link]
PubMed (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. Available at: [Link]
ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling. ResearchGate. Available at: [Link]
Wikipedia. Glaser coupling. Wikipedia. Available at: [Link]
Quora. Why are alkynes more reactive than alkenes towards nucleophile?. Quora. Available at: [Link]
ResearchGate. The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. ResearchGate. Available at: [Link]
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available at: [Link]
SynArchive. Glaser-Hay Coupling. SynArchive. Available at: [Link]
MDPI (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. Available at: [Link]
Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]
Chemistry LibreTexts (2021). Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. Available at: [Link]
Royal Society of Chemistry (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
SCIRP (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. Available at: [Link]
ResearchGate. Sonogashira cross-coupling reaction of complex 1 with terminal alkynes. ResearchGate. Available at: [Link]
ACS Publications (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. Available at: [Link]
National Institutes of Health (2011). On the Mechanism of Nitrosoarene-Alkyne Cycloaddition. PMC. Available at: [Link]
ACS Publications (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano. Available at: [Link]
ACS Publications (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. Journal of the American Chemical Society. Available at: [Link]
The University of Queensland (2023). Chemical Storage Safety Guideline. UQ Policy and Procedure Library. Available at: [Link]
ResearchGate (2015). Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. ResearchGate. Available at: [Link]
PubMed (2002). Temperature Dependence of Helical Structures of Poly(phenylacetylene) Derivatives Bearing an Optically Active Substituent. PubMed. Available at: [Link]
ResearchGate. Strain-promoted cycloadditions involving nitrones and alkynes. ResearchGate. Available at: [Link]
Chemistry LibreTexts (2021). Alkynes. Chemistry LibreTexts. Available at: [Link]
National Institutes of Health (2014). Polymerization or Cyclic Dimerization: Solvent Dependent Homo-Coupling of Terminal Alkynes at HOPG Surface. PMC. Available at: [Link]
Master Organic Chemistry (2018). Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
Wikipedia. Alkyne zipper reaction. Wikipedia. Available at: [Link]
ACS Publications (2012). General and Selective Head-to-Head Dimerization of Terminal Alkynes Proceeding via Hydropalladation Pathway. Organic Letters. Available at: [Link]
MDPI (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. MDPI. Available at: [Link]
Chemistry Steps (2025). Acidity of Terminal Alkynes. Chemistry Steps. Available at: [Link]
National Institutes of Health (2021). Reactions of diborenes with terminal alkynes. PMC. Available at: [Link]
ResearchGate (2025). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. Available at: [Link]
ResearchGate (2025). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Available at: [Link]
Technical Support Center: A Troubleshooting Guide for Click Reactions with 1-Ethynyl-2-methyl-4-nitrobenzene
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing 1-ethynyl-2-methyl-4-nitrobenzene in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing 1-ethynyl-2-methyl-4-nitrobenzene in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the specific challenges presented by this substituted aryl alkyne. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success in synthesizing 1,2,3-triazole-containing molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of 1-ethynyl-2-methyl-4-nitrobenzene in click chemistry.
Q1: What are the key features of 1-ethynyl-2-methyl-4-nitrobenzene and its utility in click chemistry?
1-Ethynyl-2-methyl-4-nitrobenzene is a valuable building block in organic synthesis and medicinal chemistry.[1] Its utility in CuAAC reactions stems from its terminal alkyne group, which readily participates in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[2][3] The resulting triazole core is a common pharmacophore and a stable linker in bioconjugation.[4] The nitro and methyl groups on the aromatic ring provide handles for further synthetic modifications and can modulate the physicochemical properties of the final product.
Q2: What are the anticipated challenges when using 1-ethynyl-2-methyl-4-nitrobenzene in a CuAAC reaction?
The unique substitution pattern of this alkyne presents a combination of electronic and steric challenges that researchers should be aware of:
Electronic Effects: The potent electron-withdrawing nature of the para-nitro group increases the acidity of the acetylenic proton.[5] While this can facilitate the formation of the copper-acetylide intermediate, it also enhances the propensity for the primary side reaction: oxidative homocoupling (Glaser coupling).[6][7]
Steric Hindrance: The ortho-methyl group introduces steric bulk near the reactive alkyne center. While some studies suggest that ortho-substituents may not dramatically slow down the reaction, they can influence the optimal choice of ligand and reaction conditions.[8][9]
Solubility: Nitroaromatic compounds can exhibit poor solubility in common aqueous or mixed solvent systems used for click chemistry, potentially leading to heterogeneous reaction mixtures and reduced reaction rates.[1][10]
Q3: How do the ortho-methyl and para-nitro groups specifically influence the reactivity of the alkyne?
The interplay between these two substituents is crucial:
The para-nitro group is a strong electron-withdrawing group. This electronic pull makes the acetylenic C-H bond more acidic, which can be beneficial for the deprotonation step in the CuAAC catalytic cycle.[5] However, this same effect makes the alkyne more susceptible to oxidative Glaser coupling, a common side reaction that leads to the formation of a symmetric 1,3-diyne.[6][11]
The ortho-methyl group introduces steric hindrance in the vicinity of the alkyne. This can potentially hinder the approach of the azide and the copper catalyst. However, research on other ortho-substituted phenylacetylenes suggests that this steric effect can often be overcome with appropriate ligand selection and reaction conditions, and may not significantly impede the reaction rate.[8][12]
Section 2: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental issues.
Problem: My reaction shows low to no yield of the desired triazole product.
Potential Cause 1: Inactive Copper Catalyst. The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[11][13]
Solution:
Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state. Prepare the sodium ascorbate solution fresh before each use.[14][15]
Degas Your Solvents: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[11]
Order of Addition: It is often recommended to pre-mix the copper source (e.g., CuSO₄) with the stabilizing ligand before adding it to the reaction mixture. The reducing agent should be added last to initiate the reaction.[13]
Potential Cause 2: Inappropriate Ligand. Ligands are crucial for stabilizing the Cu(I) catalyst, enhancing its solubility, and accelerating the reaction.[16][17] The steric bulk of the ortho-methyl group on your alkyne may necessitate a specific ligand choice.
Solution:
For Organic Solvents: Tris(benzyltriazolylmethyl)amine (TBTA) is a common and effective ligand for reactions in organic solvents.[13][18]
For Aqueous/Mixed Solvents: Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or sulfonated bathophenanthroline are recommended.[14][18]
Ligand-to-Copper Ratio: An excess of the ligand (typically a 2:1 to 5:1 ratio of ligand to copper) is often beneficial.[14]
Potential Cause 3: Poor Reagent Quality. The purity of your 1-ethynyl-2-methyl-4-nitrobenzene, azide, and solvents is critical.
Solution:
Verify Purity: Ensure your starting materials are pure via NMR or other analytical techniques.
Fresh Reagents: Use freshly prepared or purchased high-purity reagents. Azides, in particular, should be handled with care and stored appropriately.
Problem: My reaction is very slow or appears to have stalled.
Potential Cause 1: Poor Solubility. 1-Ethynyl-2-methyl-4-nitrobenzene, being a nitroaromatic compound, may have limited solubility in commonly used solvent systems like t-BuOH/H₂O.[1][10]
Solution:
Solvent Screening: Experiment with different solvent systems. A higher proportion of an organic co-solvent like DMF, DMSO, or THF might be necessary to fully dissolve the starting materials. A 1:1 mixture of tert-butanol and water is a common starting point.[3]
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can improve both solubility and reaction rate. However, be mindful that higher temperatures can also promote side reactions.[18]
Potential Cause 2: Steric Hindrance. The ortho-methyl group, while not always a major impediment, could be slowing down the reaction.[8][9]
Solution:
Increase Reaction Time: Simply allowing the reaction to stir for a longer period (24-48 hours) may be sufficient to achieve a good yield.
Increase Catalyst Loading: While typically used in catalytic amounts, increasing the copper and ligand concentration (e.g., from 1-5 mol% to 10 mol%) can sometimes overcome slower reaction rates.
Problem: I am observing a significant amount of a side product, likely from alkyne homocoupling (Glaser Coupling).
Potential Cause: Oxidative Conditions. The Glaser coupling is an oxidative dimerization of terminal alkynes, catalyzed by copper in the presence of an oxidant (often atmospheric oxygen).[6][7][19] Electron-deficient alkynes like 1-ethynyl-2-methyl-4-nitrobenzene are particularly prone to this side reaction.[11]
Solution:
Strict Anaerobic Conditions: This is the most critical factor. Ensure all reagents and solvents are rigorously degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[11]
Sufficient Reducing Agent: Increase the equivalents of sodium ascorbate (e.g., from 0.2 to 1.0 equivalent or more) to ensure the copper catalyst remains in its reduced, active state for the click reaction and to scavenge any residual oxygen.[11][15]
Controlled Addition: Adding the alkyne slowly to the reaction mixture can sometimes minimize its concentration at any given time, disfavoring the bimolecular homocoupling reaction.
Problem: I am having difficulty with the solubility of my starting materials or the final triazole product.
Potential Cause: Polarity Mismatch. The polarity of your alkyne, azide, and the resulting triazole product can vary significantly, leading to solubility issues in the chosen solvent system.
Solution:
Solvent Optimization: As mentioned previously, screen different solvents or solvent mixtures. For highly nonpolar substrates, solvents like THF or DMF may be necessary. For more polar reactants, aqueous mixtures are suitable.[10][20]
Product Precipitation: If the product is insoluble and precipitates out of the reaction mixture as it forms, this can sometimes be advantageous for purification. The reaction can be driven to completion, and the product isolated by simple filtration.
Problem: Purification of the final triazole product is proving difficult.
Potential Cause 1: Residual Copper. Copper can coordinate with the triazole product, leading to colored impurities and difficulty in obtaining a clean product.[21]
Solution:
Aqueous Ammonia Wash: During the workup, washing the organic extract with an aqueous solution of ammonia can help to chelate and remove residual copper.[4]
EDTA Wash: A wash with an aqueous solution of EDTA is also effective at scavenging copper ions.
Silica Gel Chromatography: Copper-contaminated products often streak on a silica gel column. Pre-treating the silica gel with a small amount of triethylamine in the eluent can sometimes improve separation.
Potential Cause 2: Similar Polarity of Product and Starting Materials. If the reaction has not gone to completion, separating the triazole product from the unreacted alkyne or azide can be challenging if they have similar polarities.
Solution:
Optimize Reaction Conditions: The best solution is to drive the reaction to completion using the troubleshooting steps outlined above.
Scavenger Resins: For more challenging separations, consider using scavenger resins that selectively bind to either unreacted azide or alkyne, allowing for easy removal by filtration.[22]
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for CuAAC with 1-Ethynyl-2-methyl-4-nitrobenzene
This protocol is a robust starting point and may require optimization based on the specific azide used.
Materials:
1-Ethynyl-2-methyl-4-nitrobenzene
Azide coupling partner (e.g., Benzyl Azide)
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Sodium Ascorbate
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Solvent (e.g., 1:1 mixture of tert-Butanol and deionized water, or DMF)
Inert gas (Argon or Nitrogen)
Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethynyl-2-methyl-4-nitrobenzene (1.0 equivalent) and the azide (1.0-1.1 equivalents) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O, to a concentration of ~0.1 M).
Degassing: Sparge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.
Catalyst Premix: In a separate small vial, dissolve CuSO₄·5H₂O (0.05 equivalents) and the ligand (TBTA or THPTA, 0.10 equivalents) in a small amount of the reaction solvent.
Catalyst Addition: Add the catalyst/ligand premix to the reaction flask containing the alkyne and azide.
Initiation: Prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water. Add this solution to the reaction mixture to initiate the click reaction.
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of inert gas.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (see Protocol 2). The reaction is typically complete within 12-24 hours.[3]
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole derivative.
Characterization: Characterize the final product using NMR (¹H and ¹³C) and mass spectrometry.
Protocol 2: Monitoring Reaction Progress by TLC
Prepare TLC Plate: Use a silica gel coated TLC plate.
Spotting: Spot the crude reaction mixture alongside the pure starting materials (alkyne and azide) on the baseline.
Elution: Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
Visualization: Visualize the spots under UV light. The product, a new spot with a different Rf value from the starting materials, should appear as the reaction progresses. The starting material spots should diminish in intensity.
Section 4: Visual Guides
Diagram 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalytic Cycle
This diagram illustrates the generally accepted mechanism for the CuAAC reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Diagram 2: Troubleshooting Workflow for Low or No Product Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield reactions.
Caption: A step-by-step workflow for troubleshooting low-yield CuAAC reactions.
Diagram 3: Structural Features of 1-Ethynyl-2-methyl-4-nitrobenzene
This diagram highlights the key functional groups and their potential impact on reactivity.
Caption: Structural features influencing the reactivity of the alkyne.
Section 5: References
Díez-González, S., & Marion, N. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 31(23), 8175–8185. Available at: [Link]
Finn, M. G., & Fokin, V. V. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 3(4), 155-169. Available at: [Link]
Meo, F., et al. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Molecules, 29(1), 1. Available at: [Link]
Koberstein, J. T., et al. (2014). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 47(18), 6255–6263. Available at: [Link]
Li, Y., et al. (2015). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 5(2), 1047-1057. Available at: [Link]
Finn, M. G., et al. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis. ACS Combinatorial Science, 19(8), 526-534. Available at: [Link]
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1260. Available at: [Link]
Skrzypczak, J., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemical Reviews. Available at: [Link]
Díez-González, S., & Marion, N. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ResearchGate. Available at: [Link]
Yoon, J. A., et al. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC. Available at: [Link]
García, H., & Corma, A. (2018). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. PMC. Available at: [Link]
Normatov, S., et al. (2025). Azide–alkyne cycloaddition catalyzed by Cu(i), Ag(i), and Au(i) complexes and the influence of the deuterium isotope: DFT-based computational insights. New Journal of Chemistry, 49, 9884-9889. Available at: [Link]
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Available at: [Link]
Kégl, T., & Kollar, L. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 21, 1544–1551. Available at: [Link]
de Oteyza, D. G., et al. (2020). Intramolecular Coupling of Terminal Alkynes by Atom Manipulation. Angewandte Chemie International Edition, 59(51), 22989-22993. Available at: [Link]
de la Torre, B., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano, 15(3), 5524–5534. Available at: [Link]
Bock, V. D., et al. (2007). Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. Organic Letters, 9(1), 97-100. Available at: [Link]
Wikipedia. (n.d.). Glaser coupling. Available at: [Link]
ResearchGate. (2016). Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition) ?. Available at: [Link]
Pericàs, M. A., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2058. Available at: [Link]
Hein, C. D., et al. (2008). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 13(12), 3167-3181. Available at: [Link]
Vermeeren, P., et al. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem, 27(2), e202500771. Available at: [Link]
Wang, X., et al. (2011). Acid-Base Jointly Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The Journal of Organic Chemistry, 76(16), 6832-6836. Available at: [Link]
Sciencemadness Discussion Board. (2013). Click Chemistry. Available at: [Link]
Witte, M. D., et al. (2020). Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. Angewandte Chemie International Edition, 59(23), 9340-9344. Available at: [Link]
Wu, P., & Fokin, V. V. (2007). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Chemistry – A European Journal, 13(15), 4154-4163. Available at: [Link]
Fokin, V. V., & Sharpless, K. B. (2025). Recent advances in the Cu(I)-catalyzed azide-alkyne cycloaddition: focus on functionally substituted azides and alkynes. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Synthesis and Transformations of 1,4-Diethynyl-2-nitrobenzene. Available at: [Link]
Liang, Y., et al. (2009). A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed 'Click Chemistry' from Azides and Acetylene Gas. Synlett, 2009(9), 1453-1456. Available at: [Link]
Reddit. (2023). Question about solid phase click chemistry. Available at: [Link]
Kégl, T., & Kollar, L. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. Available at: [Link]
Wang, D., et al. (2022). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 27(19), 6296. Available at: [Link]
IntechOpen. (2018). Green Approach in Click Chemistry. Available at: [Link]
Siddiqui, H. L., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(3), 3262-3269. Available at: [Link]
How to monitor the progress of reactions involving 1-Ethynyl-2-methyl-4-nitrobenzene
Prepared by the Office of Senior Application Scientists This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in reactions involving 1-Ethynyl-2-methyl-4-n...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of Senior Application Scientists
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in reactions involving 1-Ethynyl-2-methyl-4-nitrobenzene. Our focus is to provide practical, field-tested solutions to common challenges in reaction monitoring, ensuring both scientific integrity and experimental success.
Introduction
1-Ethynyl-2-methyl-4-nitrobenzene (CAS 187869-73-4) is a valuable synthetic intermediate due to its dual reactive sites: a terminal alkyne and an electron-deficient aromatic ring.[1] The ethynyl group is a versatile handle for transformations like Sonogashira couplings and click chemistry, while the nitro group activates the ring and can be further modified, for instance, by reduction to an amine.[2] Accurate monitoring of reactions involving this substrate is critical to determine reaction completion, optimize yields, and minimize the formation of impurities. This guide addresses the most common analytical techniques and troubleshooting scenarios.
Physicochemical Properties
A clear understanding of the substrate's properties is fundamental to selecting the appropriate monitoring and purification methods.
Q1: What is the quickest and most straightforward method to get a qualitative assessment of my reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most rapid, inexpensive, and convenient method for the qualitative monitoring of most reactions involving 1-Ethynyl-2-methyl-4-nitrobenzene.[5][6] It allows you to visually track the consumption of the starting material and the formation of the product(s) over time.[7][8]
Q2: How do I know when the reaction is complete?
A: A reaction is generally considered complete when the limiting reactant is no longer visible by your chosen monitoring technique (e.g., the starting material spot disappears on a TLC plate).[8] It is crucial to identify the limiting reactant in your specific reaction scheme to monitor its consumption accurately.
Q3: My starting material and product have very similar polarities. How can I monitor the reaction?
A: If TLC fails to provide adequate separation, you should move to a higher-resolution technique. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice for volatile and thermally stable compounds like this substrate and many of its derivatives.[9] For more complex mixtures or non-volatile products, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to track the disappearance of specific proton signals of the starting material (like the acetylenic proton) and the appearance of new signals corresponding to the product.[10][11]
Q4: What are the key spectroscopic features I should be looking for to confirm the consumption of 1-Ethynyl-2-methyl-4-nitrobenzene?
A: In ¹H NMR , the most diagnostic signal is the singlet corresponding to the terminal alkyne proton (-C≡CH ). Its disappearance is a strong indicator that the alkyne has reacted. In Infrared (IR) Spectroscopy , you would monitor the disappearance of the sharp, weak C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).
Q5: Can side reactions interfere with monitoring?
A: Yes. Common side reactions, such as the homocoupling of the alkyne (Glasier coupling), can produce byproducts that may complicate analysis.[12] These byproducts can appear as extra spots on a TLC plate or additional peaks in a chromatogram or NMR spectrum. Using a combination of monitoring techniques can help identify these species. For instance, GC-MS can provide the mass of the byproduct, aiding in its structural identification.
Troubleshooting Guides
This section addresses specific issues that may arise during reaction monitoring.
Issue 1: Problems with Thin-Layer Chromatography (TLC) Analysis
Symptom
Potential Cause(s)
Recommended Solution(s)
No spots are visible under UV light.
The sample concentration is too low; The compounds are not UV-active.
Spot a more concentrated aliquot of the reaction mixture. While nitroaromatics are typically UV-active, if you suspect a non-UV-active product, use a chemical stain. A potassium permanganate (KMnO₄) stain can visualize the alkyne (which will be consumed), and specific stains for nitro compounds can be used.[5][6]
Spots are streaking or elongated.
The sample is too concentrated; The chosen solvent system is inappropriate (too polar); The compound is acidic or basic and interacting strongly with the silica gel.
Dilute the sample before spotting. Develop a new solvent system; start with a less polar eluent. Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent system to improve spot shape.
Starting material and product spots have the same R_f value (they don't separate).
The polarity of the starting material and product are too similar for the chosen eluent.
Systematically vary the polarity of the eluent system. Try different solvent combinations (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). If separation is still not achieved, you must switch to a higher-resolution technique like GC-MS or HPLC.[9]
The reaction mixture lane looks different from the starting material, but it's unclear what is product and what is starting material.
Uncertainty in spot identification.
Always run a "co-spot" lane.[8] In this lane, spot both the pure starting material and the reaction mixture at the same point. If the reaction mixture contains starting material, the co-spot will appear as a single, combined spot at the same R_f as the pure starting material. The product will appear as a separate spot.[8]
Issue 2: Challenges with GC-MS Analysis
Symptom
Potential Cause(s)
Recommended Solution(s)
No peaks are observed for the product.
The product may not be volatile or may be thermally unstable, decomposing in the injector port.
Check the literature for the expected properties of your product. If it is high-molecular-weight or contains very polar functional groups, it may not be suitable for GC-MS. Consider LC-MS as an alternative.[13]
The chromatogram shows multiple unexpected peaks.
The reaction may be producing multiple side products; The sample may be contaminated.
Analyze the mass spectrum of each peak to determine its molecular weight. This can help identify potential side products (e.g., homocoupled alkyne) or impurities. Ensure all solvents and reagents are pure.[12]
Peak shapes are poor (tailing or fronting).
The analyte is interacting with active sites in the GC system; The injection volume is too large or the injection technique is improper.
Use a GC column designed for analyzing polar or active compounds, such as a wax column or a deactivated non-polar column.[14] Ensure proper sample preparation and injection technique. Chemical derivatization can sometimes improve peak shape for difficult analytes.[15]
Issue 3: Interpreting ¹H NMR Spectra for Reaction Monitoring
Symptom
Potential Cause(s)
Recommended Solution(s)
The aromatic region (6.5-8.5 ppm) is a complex, overlapping multiplet.
Protons on the aromatic ring of the starting material and product(s) have similar chemical shifts.
Focus on more diagnostic peaks outside the aromatic region if possible (e.g., the alkyne proton). Use a higher-field NMR spectrometer for better signal dispersion. Consider taking a spectrum of the purified product to help assign peaks in the reaction mixture. Advanced techniques like 2D-NMR (COSY, HSQC) can help resolve complex spectra.[16]
The integration values seem incorrect.
The spectrum is not fully relaxed (T₁ relaxation); Phasing or baseline correction is poor.
Ensure a sufficient relaxation delay (d1) is used in your acquisition parameters (typically 5 times the longest T₁ value). Carefully phase and baseline correct the spectrum before integrating.
A peak for the starting material's alkyne proton is still present, but a new product peak is also visible.
The reaction is incomplete.
Continue the reaction and monitor at later time points. The ratio of the product peak's integration to the starting material's peak integration can be used to quantify the reaction's conversion.[17]
Detailed Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol outlines the standard procedure for monitoring a reaction using TLC, a fundamental skill in synthetic chemistry.[7]
Prepare the Eluent: Based on the polarity of your starting material and expected product, prepare a solvent system. For 1-Ethynyl-2-methyl-4-nitrobenzene, a good starting point is a mixture of ethyl acetate and hexanes (e.g., 10-30% ethyl acetate in hexanes).[18][19] Prepare a small amount in a TLC developing chamber with a lid and a piece of filter paper to saturate the chamber atmosphere.
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[8]
Spot the Plate:
Dissolve a tiny amount of your pure starting material in a volatile solvent (e.g., dichloromethane). Using a capillary tube, make a small spot on the "SM" lane.
Using a clean capillary tube, take a small aliquot from your reaction vessel. Spot this directly onto the "RXN" lane.[8]
On the "CO" lane, first spot the starting material, then, using the reaction mixture capillary, spot directly on top of the first spot.
Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the starting line.[7] Close the lid and allow the solvent to travel up the plate until it is about 1 cm from the top.
Visualize and Interpret:
Remove the plate and immediately draw a pencil line to mark the solvent front.
Allow the solvent to evaporate completely in a fume hood.
Visualize the plate under a UV lamp (254 nm). Aromatic and conjugated compounds like this substrate will appear as dark spots.[6] Circle the spots with a pencil.
Interpretation: As the reaction proceeds, the "SM" spot in the "RXN" lane should diminish in intensity, and a new spot (the product) should appear.[8] The reaction is complete when the "SM" spot is absent from the "RXN" lane.
Caption: Workflow for preparing a reaction sample for GC-MS analysis.
References
BenchChem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and Synthesis of Alkyne Compounds.
BenchChem. (n.d.). Literature review of 1-Ethynyl-4-nitrobenzene studies.
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
Patsnap Eureka. (2026, March 5). How to Compare Aromatic Compounds Using NMR Spectroscopy.
International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography.
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
BenchChem. (n.d.). Technical Support Center: Synthesis of 1-Ethynyl-4-nitrobenzene.
Fiveable. (2026, March 2). Spectroscopy of Aromatic Compounds. In Organic Chemistry.
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
Chromatographic Methods of Analysis. (n.d.).
NMR Reaction Monitoring Robust to Spectral Distortions. (2025, July 16). PMC - NIH.
Hemmateenejad, B., Akhond, M., Mohammadpour, Z., & Mobaraki, N. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4, 933.
Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF.
CymitQuimica. (n.d.). CAS 937-31-5: 1-ethynyl-4-nitrobenzene.
Chemistry Stack Exchange. (2016, August 2). Monitoring reaction progress? [closed].
Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (2017, October 13).
Technical Support Center: Challenges in the Scale-Up Synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene. This guide is designed for researchers, chemists, and process development...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger, pilot, or manufacturing scale. We will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.
The primary and most versatile route to this and similar aryl alkynes is the Sonogashira cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[3] While highly effective at the lab scale, scaling this reaction presents significant hurdles related to catalyst activity, byproduct formation, safety, and product purification.[4][5]
This document provides field-proven insights and protocols to navigate these complexities.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, practical problems encountered during the scale-up synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene, assuming a common two-step route: Sonogashira coupling of an aryl halide with a protected alkyne (e.g., trimethylsilylacetylene, TMSA), followed by deprotection.
Q1: My reaction yield is significantly lower and more inconsistent on a larger scale compared to my lab experiments. What are the likely causes and solutions?
Low and variable yields during scale-up are a common and multifaceted problem. The root cause often lies in factors that are negligible at the bench but become critical in larger reactors.
Possible Causes & Solutions
Factor
Underlying Issue & Explanation
Recommended Action & Rationale
Catalyst Deactivation
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Inadequate inerting of large reactors is a frequent cause of catalyst death, leading to stalled reactions.
Implement Robust De-gassing: For large volumes, sparging with an inert gas (Argon or Nitrogen) for an extended period is more effective than freeze-pump-thaw cycles. Ensure a positive pressure of inert gas is maintained throughout the reaction.
Catalyst Poisoning: The quality of starting materials, solvents, or base may introduce impurities (e.g., sulfides) that poison the palladium catalyst. This issue is magnified at scale due to larger absolute quantities of materials.
Qualify All Raw Materials: Run quality control checks on all incoming batches of aryl halide, base, and solvent. Consider filtering the reaction mixture through a pad of celite if insoluble impurities are suspected in the starting materials.
Inefficient Mixing
Non-homogeneity: Large reactors can have poor mixing zones, leading to localized concentration gradients. This can cause areas with low catalyst concentration (poor conversion) or high alkyne concentration (promoting side reactions).
Optimize Agitation: Use appropriate impeller designs (e.g., pitched-blade turbine) and agitation speeds to ensure full turnover of the reactor volume. For viscous mixtures, consider baffles to improve mixing efficiency.
Thermal Control
Exotherm Management: The Sonogashira coupling is exothermic. Poor heat dissipation in large reactors can lead to temperature spikes, which can degrade the catalyst and promote byproduct formation.
Controlled Reagent Addition: Add one of the coupling partners (e.g., the alkyne) slowly via an addition funnel or pump to control the reaction rate and temperature. Ensure the reactor's cooling system is adequate for the batch size.
Aryl Halide Reactivity
Wrong Halide Choice: The reactivity of the aryl halide is critical and follows the trend: I > Br >> Cl.[6] While an aryl bromide might work at the high temperatures achievable in a small flask, an aryl iodide is often necessary for reliable, lower-temperature reactions at scale.
Use 1-Iodo-2-methyl-4-nitrobenzene: For a robust and scalable process, the iodo-substituted arene is the superior choice, allowing for milder reaction conditions and lower catalyst loadings.[3]
Q2: I'm observing a significant amount of a diyne byproduct, especially during the final stages of the reaction. How can I prevent this?
The formation of a diyne byproduct (e.g., bis(trimethylsilyl)acetylene or the final product's dimer) is due to the oxidative homocoupling of the alkyne, commonly known as the Glaser coupling reaction.[7] This side reaction is promoted by oxygen and the copper(I) co-catalyst.
Mitigation Strategies:
Strict Anaerobic Conditions: This is the most critical factor. As mentioned above, ensure the reactor and all reagents are rigorously de-gassed and kept under a positive pressure of an inert gas. Oxygen is the primary culprit in promoting this side reaction.[1]
Copper-Free Conditions: While the copper co-catalyst enhances the reaction rate, it is also essential for the Glaser coupling pathway.[8] Numerous copper-free Sonogashira protocols have been developed to circumvent this issue.[1][8]
Expert Insight: Transitioning to a copper-free system often requires a change in ligand, base, or solvent to achieve acceptable reaction rates. For example, using a more electron-rich and bulky phosphine ligand can facilitate the direct activation of the alkyne by the palladium center.[3]
Controlled Alkyne Addition: Add the alkyne substrate (e.g., TMSA) to the reaction mixture portion-wise or via syringe pump over time. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
Q3: The deprotection of the trimethylsilyl (TMS) group is sluggish or incomplete at a large scale. What should I adjust?
The removal of the TMS protecting group is typically achieved with a base like potassium carbonate in methanol or a fluoride source like TBAF.[9][10] Scale-up issues here are often related to stoichiometry, solvent quality, or reaction kinetics.
Reagent Quality: Ensure your deprotecting agent is not old or hydrated. For example, potassium carbonate can absorb moisture, reducing its activity. Use a fresh, dry batch.
Solvent Choice: The choice of solvent is critical. A common and effective system is a mixture of methanol and a solvent that dissolves the silylated intermediate well, such as THF or Dichloromethane.[11]
Increase Reagent Equivalents: On a larger scale, it's common to require slightly more equivalents of the deprotecting agent to drive the reaction to completion, compensating for any minor impurities or transfer losses. Increase from 1.5 to 2.0 equivalents of K₂CO₃, for example.
Monitor Completion: Do not rely solely on time. Take aliquots for analysis (TLC, GC, or HPLC) to confirm the complete disappearance of the starting material before proceeding with the workup. Incomplete deprotection will lead to purification challenges.
Q4: My final product is difficult to purify, and I'm struggling to reduce residual palladium to acceptable levels (<10 ppm) for pharmaceutical use. What are the best practices for scale-up purification?
Palladium removal is a significant challenge in pharmaceutical process chemistry.[5] While lab-scale purifications often rely on silica gel chromatography, this is often not economically viable at scale.
Purification & Palladium Removal Workflow
Post-Reaction Workup: After the reaction is complete, perform an aqueous wash. Sometimes, a wash with an ammonium chloride solution can help remove some palladium and copper salts.[5]
Crystallization: This is the most desirable method for large-scale purification. Perform solvent screening to find a suitable system that provides good recovery and high purity. Isopropanol, ethyl acetate/heptane, or toluene are often good starting points for compounds of this type.
Activated Carbon Treatment: Before or after crystallization, treating a solution of the crude product with activated carbon can effectively scavenge residual palladium.[5]
Protocol: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or toluene), add 5-10 wt% of activated carbon, heat the mixture (e.g., 50-60 °C) with stirring for several hours, and then filter through a pad of celite to remove the carbon.
Specialized Scavengers: If carbon treatment is insufficient, consider using commercially available palladium scavengers. These are often silica- or polymer-based materials functionalized with thiols or other ligands that have a high affinity for palladium.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up the synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene?
Safety is paramount. This synthesis involves several hazards that must be carefully managed at scale.
Nitroaromatic Compounds: Nitroaromatic compounds are potentially toxic and can be explosive, especially if multiple nitro groups are present.[12] They should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13] Avoid inhalation of dusts.
Terminal Alkynes: Low molecular weight terminal alkynes can be explosive. While the target molecule is more stable, it's good practice to handle all alkynes with care. Avoid contact with certain metals that can form explosive acetylides.
Reaction Solvents: Many solvents used (e.g., THF, Toluene) are flammable. Ensure the reactor is properly grounded to prevent static discharge, and use explosion-proof equipment.[12]
Exothermicity: As noted in the troubleshooting section, the reaction can be exothermic. A runaway reaction at scale can lead to a dangerous pressure buildup. Always ensure robust temperature control and have an emergency cooling plan.
Waste Disposal: All chemical waste, especially that containing heavy metals like palladium and copper, must be disposed of according to local environmental regulations.[14]
Q2: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the reaction progress at the bench or in the plant.[15] A typical eluent system would be a mixture of ethyl acetate and hexane.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the disappearance of volatile starting materials and the appearance of the product.
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion and for determining the purity of the final product. An HPLC method should be developed and validated for this purpose.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the standard technique for quantifying trace metal impurities, such as residual palladium, in the final product to ensure it meets regulatory specifications (e.g., ICH Q3D guidelines).
Key Experimental Protocols
Protocol 1: Scale-Up Sonogashira Coupling
This protocol describes the coupling of 1-Iodo-2-methyl-4-nitrobenzene with TMSA.
Reactor Setup: Equip a clean, dry, and appropriately sized reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen/argon inlet.
Inerting: Purge the reactor thoroughly with nitrogen or argon for at least 1-2 hours.
Reagent Loading: Charge the reactor with 1-Iodo-2-methyl-4-nitrobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.01-0.02 equiv), and CuI (0.02-0.04 equiv).
Solvent Addition: Add a suitable de-gassed solvent, such as a mixture of THF and triethylamine (Et₃N). The triethylamine acts as both a solvent and the base.[1]
Alkyne Addition: Begin stirring and slowly add trimethylsilylacetylene (TMSA, 1.2-1.5 equiv) via an addition funnel over 1-2 hours, maintaining the internal temperature below 40 °C.
Reaction: After the addition is complete, allow the reaction to stir at room temperature or gentle heat (30-40 °C) until TLC or HPLC analysis shows complete consumption of the aryl iodide.
Workup: Cool the mixture, filter off any solids, and proceed with an aqueous wash and solvent extraction.
Protocol 2: TMS-Deprotection at Scale
Setup: To the reactor containing the crude silylated product solution from the previous step, add methanol (approx. 5-10 volumes relative to the starting aryl halide).
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv) portion-wise to control any effervescence.
Reaction: Stir the mixture at room temperature for 2-4 hours.
Monitoring: Monitor the reaction by TLC or HPLC until the silylated intermediate is fully consumed.
Workup: Neutralize the mixture with dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude product.
Visualization & Workflows
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in scale-up.
References
US2430421A - Process for the purification of mononitro aromatic compounds.
Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. ResearchGate. [Link]
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]
EP2462063A1 - Washing system for nitroaromatic compounds.
Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. ACS Publications. [Link]
Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate. [Link]
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]
Selective extraction of nitroaromatic explosives by using molecularly imprinted silica sorbents. PubMed. [Link]
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
Flow Chemistry: Sonogashira Coupling. Royal Society of Chemistry. [Link]
NitroCompounds-Various.docx. University of Georgia Research. [Link]
A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. ResearchGate. [Link]
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. [Link]
Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. ACS Publications. [Link]
Palladium Remediation Support Center: 1-Ethynyl-2-methyl-4-nitrobenzene Synthesis
Welcome to the Technical Support Center for palladium (Pd) catalyst remediation. The synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene—typically achieved via a Pd-catalyzed Sonogashira cross-coupling—presents unique purific...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for palladium (Pd) catalyst remediation. The synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene—typically achieved via a Pd-catalyzed Sonogashira cross-coupling—presents unique purification challenges. This guide provides drug development professionals and synthetic chemists with authoritative, causality-driven troubleshooting strategies and self-validating protocols to achieve regulatory compliance.
Regulatory Targets: ICH Q3D Elemental Impurities
Before initiating remediation, it is critical to define the target end-state. The International Council for Harmonisation (ICH) Q3D guidelines strictly regulate residual palladium in Active Pharmaceutical Ingredients (APIs) due to its significant toxicity profile[1][2].
Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Palladium [2][3]
Route of Administration
Permitted Daily Exposure (PDE)
Concentration Limit (Assuming 10g daily dose)
Oral
100 µ g/day
10 ppm
Parenteral
10 µ g/day
1 ppm
| Inhalation | 1 µ g/day | 0.1 ppm |
Troubleshooting & FAQs
Q1: Why does standard aqueous workup fail to remove palladium from 1-Ethynyl-2-methyl-4-nitrobenzene?A: Standard aqueous washes (such as
NH4Cl
or EDTA) rely on partitioning the metal into the aqueous phase. However, 1-Ethynyl-2-methyl-4-nitrobenzene possesses two strong coordinating moieties: the ethynyl
π
-system and the nitro group. Palladium, being a "soft" transition metal, forms highly stable
η2
-alkyne complexes with the ethynyl group. The thermodynamic stability of this organometallic complex far exceeds the hydration energy or the binding affinity of weak aqueous chelators, causing the palladium to remain kinetically and thermodynamically trapped in the organic phase[4].
Q2: My initial palladium concentration is over 5,000 ppm. Should I immediately use a silica-based scavenger?A: No. While functionalized silica scavengers (e.g., SiliaMetS) are highly effective, they possess a finite functional group density (typically 1.2 to 2.4 mmol/g)[5]. Exposing them directly to >5,000 ppm Pd will rapidly saturate the binding sites, leading to breakthrough and requiring uneconomical amounts of expensive scavenger. The scientifically sound approach is hierarchical: first, use a bulk adsorbent like activated carbon to drop the Pd levels by 85-90%[6]. Then, apply the silica scavenger as a polishing step to reach ICH Q3D compliant levels (<10 ppm)[7][8].
Q3: How do I choose between Thiol and Thiourea functionalized silica for this specific substrate?A: The choice depends on the oxidation state of the residual palladium. If your Sonogashira reaction has fully reduced the catalyst to colloidal Pd(0), SiliaMetS Thiol is superior due to the strong covalent affinity of the soft sulfur atom for Pd(0)[8][9]. However, if the reaction stalled or was quenched oxidatively, leaving predominantly Pd(II) species, SiliaMetS Thiourea is often more effective. The thiourea moiety acts as a bidentate-like ligand, utilizing resonance stabilization to form a highly stable chelate with Pd(II)[9]. For mixed or unknown oxidation states, Thiol is the industry-standard starting point[7][10].
Q4: Does temperature affect the scavenging kinetics?A: Yes, significantly. Scavenging is a solid-liquid interfacial phenomenon. While binding is thermodynamically favorable at room temperature, the kinetic rate of palladium dissociation from the 1-Ethynyl-2-methyl-4-nitrobenzene complex and subsequent diffusion into the silica pores can be slow. Elevating the temperature from 22°C to 40°C increases molecular collision rates and overcomes the activation energy barrier of ligand exchange, often improving removal efficiency from 85% to >95% within the same 4-hour window[6][7].
Quantitative Scavenger Selection Data
Table 2: Quantitative Comparison of Palladium Scavengers [6][7][8]
Causality Check: This protocol utilizes a two-stage approach to prevent scavenger saturation and employs In-Process Controls (IPCs) to ensure the system self-validates before progressing, guaranteeing compliance with ICH Q3D limits[1].
Phase 1: Bulk Palladium Reduction
Dissolution: Dissolve the crude 1-Ethynyl-2-methyl-4-nitrobenzene in a polar aprotic solvent (e.g., DMF or THF) at a concentration of 10-50 mg/mL. Rationale: Polar aprotic solvents disrupt weak intermolecular Pd-aggregates and ensure full substrate solubility[6][9].
Carbon Addition: Add activated carbon (e.g., Ecosorb C-941) at 20% w/w relative to the crude API mass[6].
Agitation: Stir the suspension at 40°C for 4 hours. Rationale: 40°C provides sufficient thermal energy to accelerate adsorption kinetics without degrading the nitroaromatic substrate[6][7].
Filtration: Filter the mixture through a tightly packed Celite pad to remove the carbon. Wash the pad with 2 column volumes of fresh solvent.
Self-Validation Gate (IPC 1): Sample 0.5 mL of the filtrate and analyze via ICP-OES.
Pass Condition: [Pd] < 500 ppm. Proceed to Phase 2.
Phase 2: Polishing with Silica-Supported Scavengers
Scavenger Addition: To the validated filtrate from Phase 1, add SiliaMetS Thiol at a loading of 5 molar equivalents relative to the residual palladium quantified in IPC 1[7][8][10].
Incubation: Stir the mixture gently (to avoid crushing the silica beads) at 40°C for 12 to 18 hours[7][9].
Filtration: Filter off the silica scavenger using a sintered glass funnel (porosity 3 or 4).
Self-Validation Gate (IPC 2): Concentrate a small aliquot and analyze the solid via ICP-MS.
Pass Condition: [Pd] < 10 ppm (Oral ICH Q3D limit)[1][2]. Proceed to isolation.
Fail Condition: [Pd] > 10 ppm. Add 2 additional equivalents of SiliaMetS Thiol and stir for 4 more hours.
Isolation: Concentrate the bulk filtrate under reduced pressure and perform an anti-solvent crystallization (e.g., Ethanol/Water) to isolate the purified 1-Ethynyl-2-methyl-4-nitrobenzene.
Workflow Visualization
Hierarchical Pd Remediation Workflow with Self-Validating IPC Checkpoints.
References
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks.7
ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. 1
Elemental Impurities - Certified Reference Materials for ICH Q3D, USP <232> and Ph.Eur. 5.20 - Merck Millipore. 2
Technical Support Center: Interpreting Complex NMR Spectra of 1-Ethynyl-2-methyl-4-nitrobenzene Derivatives
Welcome to the technical support center for the spectral analysis of 1-ethynyl-2-methyl-4-nitrobenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are e...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the spectral analysis of 1-ethynyl-2-methyl-4-nitrobenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra for this class of compounds. The unique substitution pattern of these molecules, featuring an electron-withdrawing nitro group, an electron-donating methyl group, and a magnetically anisotropic ethynyl group, often leads to spectra that are not straightforward to analyze.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The content is structured to provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
This section addresses common problems encountered during the acquisition and interpretation of NMR spectra for 1-ethynyl-2-methyl-4-nitrobenzene derivatives.
Issue 1: Poor Signal Resolution and Peak Broadening
Symptoms: Aromatic signals are poorly defined, coalesced, or broader than expected, making it difficult to determine multiplicities and extract coupling constants.
Possible Causes & Step-by-Step Solutions:
Sub-optimal Shimming: Inhomogeneous magnetic fields are a primary cause of broad peaks.[1]
Protocol: Before acquiring your spectrum, perform a thorough shimming procedure. If your spectrometer has an automated shimming routine, run it. For manual shimming, iteratively adjust the Z1 and Z2 shims to maximize the lock signal, then proceed to higher-order shims (X, Y, XZ, YZ, etc.) to achieve a narrow and symmetrical lock peak. A standard, easily shimmable sample can be used to verify the optimal performance of the probe.[1]
Sample Concentration and Viscosity: Highly concentrated or viscous samples can lead to shorter relaxation times and, consequently, broader lines.[2]
Protocol: Prepare a more dilute sample. If solubility is an issue, consider a different deuterated solvent. For viscous samples, increasing the temperature of the experiment can decrease viscosity and improve resolution.
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species (e.g., dissolved oxygen, metal ions) can cause significant line broadening.
Protocol: Degas your sample by bubbling an inert gas (e.g., argon or nitrogen) through the NMR tube for several minutes before capping it. If metal contamination is suspected from a prior reaction step (e.g., a palladium-catalyzed cross-coupling), consider purification methods to remove residual metal.
Issue 2: Unexpected Chemical Shifts in the Aromatic Region
Symptoms: The observed chemical shifts for the aromatic protons do not align with simple additive models or predictions.
Causality: The electronic environment of the aromatic protons in 1-ethynyl-2-methyl-4-nitrobenzene is complex. The potent electron-withdrawing nature of the nitro group via resonance and inductive effects causes a general downfield shift of aromatic protons, particularly those ortho and para to it.[3][4][5] Conversely, the methyl group is electron-donating, leading to an upfield shift. The ethynyl group exhibits magnetic anisotropy, which can either shield or deshield nearby protons depending on their spatial orientation relative to the triple bond.
Troubleshooting & Verification Workflow:
Re-evaluate Substituent Effects:
The nitro group strongly deshields the ortho and para protons.[4][5] This effect is due to the withdrawal of electron density from the ring.[3][6]
The methyl group will have a shielding effect on the ortho and para positions.
The interplay of these competing effects dictates the final chemical shifts.
Consider Anisotropic Effects: The magnetic anisotropy of the nitro group and the ethynyl group can cause significant deviations from expected chemical shifts based solely on electronic effects.[7] Protons located in the shielding cone of the triple bond will experience an upfield shift, while those in the deshielding region will be shifted downfield.
Perform 2D NMR Experiments:
COSY (Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled to each other, helping to trace the connectivity within the aromatic spin system.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (< 5 Å).[8][9][10] This is invaluable for confirming assignments, especially for determining the relative positions of substituents and the through-space proximity of the methyl protons to a specific aromatic proton.
Caption: Troubleshooting workflow for ambiguous aromatic signals.
Issue 3: Complex Splitting Patterns and Long-Range Couplings
Symptoms: Aromatic signals appear as complex multiplets (e.g., doublet of doublets of doublets) that are difficult to interpret, or small, unresolved couplings are observed.
Scientific Rationale: In substituted benzene rings, in addition to the expected ortho (³J, ~7-9 Hz) and meta (⁴J, ~2-3 Hz) couplings, long-range couplings can occur.[11][12] The ethynyl group can also participate in long-range couplings with aromatic protons (e.g., ⁴J or ⁵J), which are typically small (< 1 Hz).[13][14]
Strategies for Deciphering Complex Multiplets:
High-Field NMR: If available, acquire the spectrum on a higher field spectrometer (e.g., 600 MHz or higher). This will increase the spectral dispersion (the separation between peaks in Hz), which can help to resolve complex multiplets into more recognizable patterns.
1D Selective Decoupling Experiments: By irradiating a specific proton frequency, you can decouple it from its coupling partners. This simplifies the splitting patterns of the coupled protons, allowing you to identify the coupling relationships one by one.
J-Resolved Spectroscopy: This 2D NMR technique separates chemical shifts and coupling constants onto different axes. The projection of the 2D spectrum onto the chemical shift axis provides a "decoupled" spectrum, while cross-sections at specific chemical shifts reveal the multiplet structure for each proton. This can be particularly useful for measuring long-range coupling constants.[15]
Q1: Why are the aromatic protons ortho to the nitro group so far downfield?
A1: The nitro group is a strong electron-withdrawing group, both through induction and resonance.[3][6] This withdrawal of electron density deshields the surrounding protons, causing their signals to appear at a higher chemical shift (downfield). The effect is most pronounced at the ortho and para positions due to the resonance structures that place a positive charge on these carbons.[4][5]
Q2: I don't see a signal for the acetylenic proton (C≡C-H). What could be the reason?
A2: There are several possibilities:
Chemical Exchange: If your sample contains traces of a base or is dissolved in a protic solvent (like methanol-d4), the acetylenic proton can undergo rapid exchange, leading to a very broad signal that may be indistinguishable from the baseline.
Low Concentration/Signal-to-Noise: The acetylenic proton is a singlet and may have a low signal-to-noise ratio if your sample is dilute. Increasing the number of scans during acquisition can help.
Unexpected Chemical Shift: While typically found around 3-3.5 ppm, its exact position can be influenced by the other substituents on the ring. Check a wider spectral range.
Q3: How can I definitively assign the ¹³C NMR signals for the quaternary carbons?
A3: Quaternary carbons (those not attached to any protons) often have weak signals in standard ¹³C NMR spectra due to a lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[16]
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent. A DEPT-90 experiment will only show CH signals. By comparing the standard ¹³C spectrum with the DEPT spectra, you can identify the quaternary carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. For example, the methyl protons will show a correlation to the aromatic carbon they are attached to, as well as the adjacent aromatic carbons. This is a powerful tool for assigning both protonated and non-protonated carbons.
Q4: My integrations for the aromatic region are not adding up correctly. What should I do?
A4:
Check for Overlapping Peaks: Ensure that you are integrating distinct signals. If there is significant overlap, deconvolution algorithms in your processing software may help.
Solvent Peaks: Residual solvent peaks can sometimes overlap with aromatic signals.[17] For example, the residual CHCl₃ peak in CDCl₃ appears at 7.26 ppm. Running the spectrum in a different solvent, like benzene-d₆ or acetone-d₆, can shift the relative positions of the signals and resolve the overlap.[17]
Phase and Baseline Correction: Poor phasing and baseline correction can lead to inaccurate integration. Carefully correct the phase and ensure the baseline is flat across the entire spectrum before integrating.
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[18]
Tuning and Shimming: Tune the probe for ¹H and perform automated or manual shimming to optimize the magnetic field homogeneity.
Acquisition Parameters:
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
Spectral Width: ~12-16 ppm.
Acquisition Time: ~2-4 seconds.
Relaxation Delay (d1): 1-2 seconds.
Number of Scans: 8-16 scans for a good signal-to-noise ratio.[18]
Processing: Apply a Fourier transform, phase correct the spectrum, calibrate the chemical shift scale using the residual solvent peak or TMS, and perform baseline correction.
Protocol 2: 2D NOESY for Spatial Proximity Analysis
Sample Preparation: Prepare a well-shimmed, degassed sample as described above.
Acquisition Parameters:
Pulse Sequence: Standard NOESY pulse sequence (e.g., 'noesygpph').
Spectral Width: Set the same spectral width in both dimensions as the ¹H spectrum.
Number of Increments (F1): 256-512 increments.
Number of Scans (per increment): 8-16.
Mixing Time (d8): This is a critical parameter. For small to medium-sized molecules, a mixing time of 500-800 ms is a good starting point.
Processing: Apply a 2D Fourier transform with appropriate window functions (e.g., sine-bell). Phase and baseline correct the spectrum in both dimensions. Analyze the cross-peaks, which indicate through-space interactions between protons.
Caption: General workflow for NMR spectral analysis of complex molecules.
References
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange. Retrieved from [Link]
Measurement of Long Range C H Coupling Constants. (2012, August 17). University of Ottawa NMR Facility Blog. Retrieved from [Link]
The 1H NMR chemical shifts of nitromethane, dinitromethane, and t... | Study Prep in Pearson+. (n.d.). Pearson+. Retrieved from [Link]
Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 6(1), 105-112. Retrieved from [Link]
NMR 5: Coupling Constants. (2023, May 15). YouTube. Retrieved from [Link]
Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(10), 1299-1303. Retrieved from [Link]
Troubleshooting 1H NMR Spectroscopy. (n.d.). Retrieved from [Link]
1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved from [Link]
Thorn, K. A., & Mikita, M. A. (2018). Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso nitrogens on the ammonia scale. PLOS ONE, 13(7), e0200563. Retrieved from [Link]
Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. (n.d.). SciSpace. Retrieved from [Link]
¹H NMR: Long-Range Coupling. (2024, April 4). JoVE. Retrieved from [Link]
Li, J.-H., Zhang, X.-D., & Xie, Y.-X. (n.d.). Supporting Information for Efficient and Copper-Free Sonogashira Cross-Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System. Wiley-VCH. Retrieved from [Link]
Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). (2025, February 20). Chemistry Stack Exchange. Retrieved from [Link]
One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
NMR Spectra of Some Nitro-substituted N-Alkylanilines I. (n.d.). SciSpace. Retrieved from [Link]
Troubleshooting Acquisition Related Problems. (n.d.). NMR. Retrieved from [Link]
Foroozandeh, M., & Morris, G. A. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21422. Retrieved from [Link]
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. (2024, May 14). Journal of Chemical Education. Retrieved from [Link]
Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. (n.d.). Rsc.org. Retrieved from [Link]
A guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]
Spectroscopy Tutorial: Nitro Groups. (n.d.). Retrieved from [Link]
Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]
NOE Experiments. (n.d.). Faculty of Mathematical & Physical Sciences - UCL. Retrieved from [Link]
1-Ethynyl-4-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]
NOESY and ROESY. (2018, August 8). Retrieved from [Link]
13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]
Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. (2025, November 10). Retrieved from [Link]
A Solid-State nitrogen-15 NMR and Ab Initio Study of Nitrobenzenes. (2003, May 30). PubMed. Retrieved from [Link]
Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3. (n.d.). Retrieved from [Link]
NMR Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]
Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling. (2023, May 16). YouTube. Retrieved from [Link]
Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube. Retrieved from [Link]
22: Nuclear Overhauser Effect (NOE). (2024, November 12). Chemistry LibreTexts. Retrieved from [Link]
Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. (2006, August 15). PubMed. Retrieved from [Link]
Benzene, 1-ethynyl-4-nitro-. (n.d.). the NIST WebBook. Retrieved from [Link]
How to handle and store 1-Ethynyl-2-methyl-4-nitrobenzene safely
Welcome to the Reactive Building Blocks Technical Support Center . This portal is designed for researchers, application scientists, and drug development professionals working with energetic or highly reactive intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Reactive Building Blocks Technical Support Center . This portal is designed for researchers, application scientists, and drug development professionals working with energetic or highly reactive intermediates.
Below is the comprehensive troubleshooting and handling guide for 1-Ethynyl-2-methyl-4-nitrobenzene (CAS: 163454-82-8) , focusing on mechanistic safety, storage integrity, and protocol validation.
Part 1: Chemical Profile & Hazard Assessment
Before handling 1-Ethynyl-2-methyl-4-nitrobenzene, it is critical to understand the structural features that dictate its reactivity. The molecule contains both a terminal alkyne (ethynyl group) and a nitro group on a toluene core[1].
Property
Specification / Assessment
Mechanistic Rationale
Chemical Name
1-Ethynyl-2-methyl-4-nitrobenzene
N/A
CAS Number
163454-82-8
N/A
Primary Hazard
Thermal & Shock Sensitivity
The combination of an oxidizing nitro group and a highly unsaturated alkyne creates an energetic system. Alkynes are prone to exothermic polymerization, while nitro groups lower the activation energy for rapid decomposition.
Secondary Hazard
Photo-degradation
UV/visible light can initiate radical formation at the terminal alkyne, leading to cross-linking, discoloration, and the formation of shock-sensitive polymeric peroxides if oxygen is present.
Storage Requirement
2-8°C, Dark, Inert Atmosphere
Low temperatures suppress kinetic degradation pathways. An inert atmosphere (Argon/N2) prevents oxidative coupling and moisture ingress[2].
Part 2: FAQs - Handling & Storage Causality
Q1: Why must 1-Ethynyl-2-methyl-4-nitrobenzene be stored strictly under an inert atmosphere and away from light?A1: The causality lies in the reactivity of the terminal alkyne. In the presence of ambient oxygen and light, terminal alkynes can undergo photo-oxidation to form trace peroxides. Furthermore, the electron-withdrawing nature of the nitro group activates the aromatic ring and the alkyne, making it highly susceptible to nucleophilic attack or radical-initiated polymerization. Storing the compound in a dark, dry environment under Argon or Nitrogen halts these degradation kinetics, ensuring the material remains a monomeric, predictable reagent[2].
Q2: What is the self-validating protocol for checking the integrity of an older batch?A2: Do not rely solely on visual inspection, though a shift from a light-colored powder to a dark, hard resin is a primary indicator of polymerization.
Validation System: Take a micro-aliquot (e.g., 1-2 mg) using a non-sparking (e.g., ceramic or PTFE) spatula. Attempt to dissolve it in a standard compatible solvent (like deuterated chloroform or ethyl acetate). If the material is pristine, it will dissolve completely and immediately. The presence of insoluble, gel-like, or dark particulate matter definitively validates that polymeric degradation has occurred, and the batch should be safely discarded.
Q3: What specific PPE and engineering controls are mandatory?A3: Standard PPE is insufficient due to the energetic potential of nitroaromatic alkynes.
Engineering Controls: All handling must occur inside a certified fume hood. If scaling up beyond 1 gram, a blast shield must be deployed.
PPE: Flame-retardant lab coat, heavy-duty nitrile or neoprene gloves, and tightly sealed safety goggles. The rationale is to mitigate both the chemical toxicity of the nitroaromatic core (which can absorb through the skin) and the physical risk of rapid exothermic decomposition.
Part 3: Troubleshooting Guides & Methodologies
Scenario A: Material Appears Clumped or Fused to the Container
Root Cause: Moisture ingress has caused localized dissolution and recrystallization, or thermal exposure has initiated low-level cross-linking, fusing the powder.
Corrective Methodology:
DO NOT use a metal spatula to chip, scrape, or grind the material. Friction or localized shock on a degraded nitroaromatic alkyne can trigger a localized energetic event.
Isolate: Move the vial to a secure fume hood.
Solvent Solubilization: If the material must be retrieved, introduce a compatible, non-reactive solvent (e.g., dichloromethane or ethyl acetate) directly into the vial to gently dissolve the compound without mechanical force.
Filtration: Pass the resulting solution through a PTFE syringe filter to remove any insoluble polymeric byproducts before use in your assay or synthesis.
Scenario B: Accidental Spill on the Benchtop
Root Cause: Operator error or container failure.
Corrective Methodology (Step-by-Step):
Evacuate & Isolate: Immediately step back and ensure no ignition sources (hot plates, static-generating equipment) are active in the vicinity.
PPE Verification: Ensure you are wearing a flame-retardant coat, gloves, and goggles.
Dampen (Crucial Step): Do not sweep the dry powder, as this generates toxic dust and friction. Gently mist the spill area with a high-flashpoint, inert solvent (like water or a heavy mineral oil, depending on laboratory protocols for energetic organics) to suppress dust and desensitize the material.
Collect: Use damp, non-abrasive absorbent pads to wipe up the material.
Dispose: Place the contaminated pads into a designated, clearly labeled hazardous waste container specifically rated for reactive/energetic organics. Do not mix with general solvent waste.
Part 4: Workflow Visualization
Below is the logical workflow for the intake, assessment, and handling of 1-Ethynyl-2-methyl-4-nitrobenzene to ensure maximum safety and material integrity.
Workflow for the safe assessment, storage, and handling of 1-Ethynyl-2-methyl-4-nitrobenzene.
Comparing reactivity of 1-Ethynyl-2-methyl-4-nitrobenzene with 1-ethynyl-4-nitrobenzene
An In-Depth Comparative Analysis of the Reactivity of 1-Ethynyl-2-methyl-4-nitrobenzene and 1-Ethynyl-4-nitrobenzene Guide for Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Analysis of the Reactivity of 1-Ethynyl-2-methyl-4-nitrobenzene and 1-Ethynyl-4-nitrobenzene
Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, substituted phenylacetylenes are invaluable building blocks. Their reactivity is finely tunable by the nature and position of substituents on the aromatic ring. This guide provides a detailed comparative analysis of the reactivity of two such compounds: 1-ethynyl-2-methyl-4-nitrobenzene and 1-ethynyl-4-nitrobenzene. The presence of an ortho-methyl group in the former introduces significant steric and electronic differences, leading to distinct chemical behaviors.
Molecular Structures and Foundational Physicochemical Properties
Theoretical Framework: Electronic and Steric Effects at Play
The reactivity of these molecules is governed by the interplay of electronic and steric effects imparted by the nitro (-NO₂) and methyl (-CH₃) groups.
Electronic Influence
The nitro group is a potent electron-withdrawing group, acting through both the inductive (-I) and resonance (-M) effects.[6] This significantly reduces the electron density of the aromatic ring and, by extension, the ethynyl group, making the terminal alkyne proton more acidic and the alkyne carbons more electrophilic.[2]
Conversely, the methyl group is electron-donating through a combination of a weak inductive effect (+I) and hyperconjugation.[7] In 1-ethynyl-2-methyl-4-nitrobenzene, this electron-donating character slightly counteracts the deactivating effect of the nitro group.
Caption: Electronic effects of substituents.
Steric Hindrance: The Ortho-Effect
The most significant structural difference is the methyl group at the ortho position to the ethynyl substituent in 1-ethynyl-2-methyl-4-nitrobenzene. This creates considerable steric hindrance around the alkyne. This "ortho-effect" can impede the approach of bulky reagents, catalysts, and solvents, thereby influencing reaction rates and, in some cases, the reaction pathway itself.[8][9][10] The steric clash can force the ethynyl group slightly out of the plane of the aromatic ring, which may also affect resonance.[10][11]
Caption: Steric hindrance at the reaction site.
Comparative Reactivity in Key Synthetic Transformations
The electronic and steric factors discussed above manifest in differential reactivity in several common classes of reactions.
Nucleophilic Addition to the Alkyne
The strong electron-withdrawing nature of the nitro group makes the β-alkyne carbon in both molecules susceptible to nucleophilic attack.[12] This is a key step in reactions like the Michael addition.
1-Ethynyl-4-nitrobenzene : This molecule is expected to be highly reactive towards nucleophiles. The alkyne is electronically activated and sterically accessible.
1-Ethynyl-2-methyl-4-nitrobenzene : While also electronically activated, the rate of nucleophilic addition is predicted to be significantly lower. The ortho-methyl group acts as a steric shield, hindering the nucleophile's trajectory to the alkyne carbons. Reactions may require higher temperatures, longer reaction times, or more potent nucleophiles. For sterically demanding nucleophiles, the reaction may not proceed at all.
Feature
1-Ethynyl-4-nitrobenzene
1-Ethynyl-2-methyl-4-nitrobenzene
Electronic Activation
High
High
Steric Hindrance
Low
High
Predicted Reactivity
High
Moderate to Low
Metal-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira coupling is a cornerstone reaction for terminal alkynes, forming C-C bonds with aryl or vinyl halides.[13][14][15] It typically involves palladium and copper co-catalysts.
1-Ethynyl-4-nitrobenzene : This is an excellent substrate for Sonogashira couplings.[16][17] The reaction generally proceeds under mild conditions with high yields.[13]
1-Ethynyl-2-methyl-4-nitrobenzene : The ortho-methyl group is expected to pose a challenge. Steric hindrance can interfere with the formation of the key palladium-alkynyl and copper-acetylide intermediates. This can lead to lower reaction yields, the need for more active (and often more expensive) phosphine ligands, and potentially higher catalyst loadings or temperatures.[8] While the synthesis of analogous products like 2-methyl-4-nitro-1-(phenylethynyl)benzene has been reported, it underscores that the reaction is feasible but may require optimization compared to its unhindered counterpart.[18]
CuAAC, a "click chemistry" staple, is highly efficient for terminal alkynes. The electron-deficient nature of these particular alkynes makes them excellent partners in this reaction.
1-Ethynyl-4-nitrobenzene : As a sterically unencumbered, electronically activated alkyne, it is an ideal substrate for CuAAC reactions, leading to rapid and high-yielding formation of triazoles.[16]
1-Ethynyl-2-methyl-4-nitrobenzene : The reaction is still expected to proceed, as the linear transition state of the CuAAC reaction is somewhat tolerant to steric bulk. However, a decrease in the reaction rate compared to the unhindered analogue is anticipated. The steric hindrance may necessitate longer reaction times or the use of specific copper sources and ligands to achieve comparable yields.
Experimental Protocols: A Case Study in Sonogashira Coupling
To illustrate the practical implications of these differences, a generalized protocol for a Sonogashira coupling is provided. Note the anticipated modifications for the sterically hindered substrate.
Caption: Sonogashira coupling workflow.
General Protocol for Sonogashira Coupling
Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ , 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
Solvent and Reagent Addition : Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
Alkyne Addition : Add the respective alkyne (1.1-1.2 equiv) to the mixture.
Reaction Monitoring :
For 1-ethynyl-4-nitrobenzene , the reaction is often stirred at room temperature to 50 °C and monitored by TLC or GC-MS for completion, which typically occurs within a few hours.
For 1-ethynyl-2-methyl-4-nitrobenzene , the reaction may require heating to 75-100 °C.[16][18] If the reaction is sluggish, the addition of a more sophisticated ligand may be necessary.
Work-up and Purification : Upon completion, the reaction mixture is filtered, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel.
Conclusion
While both 1-ethynyl-4-nitrobenzene and 1-ethynyl-2-methyl-4-nitrobenzene are activated towards a range of synthetic transformations by the powerful electron-withdrawing nitro group, their reactivity profiles diverge significantly.
1-Ethynyl-4-nitrobenzene is a highly reactive and versatile building block due to its combination of electronic activation and steric accessibility. It is the substrate of choice when high reaction rates and mild conditions are paramount.
1-Ethynyl-2-methyl-4-nitrobenzene presents a more nuanced challenge. While electronically activated, the steric hindrance from the ortho-methyl group consistently reduces its reactivity across nucleophilic additions, metal-catalyzed couplings, and cycloadditions. Syntheses involving this molecule will likely require more forceful conditions and careful optimization. This steric shielding can, however, be exploited for regioselective synthesis where other functional groups in a molecule might otherwise interfere.
The choice between these two reagents hinges on the specific synthetic goal. Understanding the fundamental principles of steric and electronic effects, as outlined in this guide, allows the discerning researcher to anticipate these differences and design more robust and efficient synthetic strategies.
A Comparative Guide to the Cross-Coupling Performance of 1-Ethynyl-2-methyl-4-nitrobenzene and Other Substituted Phenylacetylenes
Introduction Substituted phenylacetylenes are indispensable building blocks in modern organic synthesis, finding extensive applications in the development of pharmaceuticals, functional materials, and agrochemicals. The...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Substituted phenylacetylenes are indispensable building blocks in modern organic synthesis, finding extensive applications in the development of pharmaceuticals, functional materials, and agrochemicals. The ability to predictably and efficiently engage these motifs in cross-coupling reactions is therefore of paramount importance. This guide provides a detailed comparative analysis of the cross-coupling performance of 1-ethynyl-2-methyl-4-nitrobenzene, a substrate featuring both steric and electronic complexity, against a range of other substituted phenylacetylenes. By examining the interplay of electronic and steric effects on reaction outcomes, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Influence of Substituents on Phenylacetylene Reactivity in Cross-Coupling Reactions
The reactivity of a substituted phenylacetylene in cross-coupling reactions, most notably the Sonogashira coupling, is governed by a delicate balance of electronic and steric factors. These factors influence the rate-determining steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.
Electronic Effects
The electronic nature of the substituents on the phenyl ring plays a crucial role in modulating the acidity of the acetylenic proton and the electron density of the alkyne.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) decrease the electron density of the alkyne and increase the acidity of the terminal proton. This generally leads to an enhanced rate of deprotonation and formation of the copper acetylide in the Sonogashira reaction, thereby accelerating the overall catalytic cycle. For 1-ethynyl-2-methyl-4-nitrobenzene, the potent electron-withdrawing nitro group is expected to significantly enhance its reactivity in cross-coupling reactions.
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH3) and methyl (-CH3) increase the electron density of the alkyne and decrease the acidity of the terminal proton. This can lead to slower reaction rates compared to their electron-deficient counterparts.
Steric Effects
Steric hindrance, particularly from substituents at the ortho position to the ethynyl group, can significantly impact the accessibility of the alkyne to the metal catalyst. This can lead to lower reaction rates and yields. In the case of 1-ethynyl-2-methyl-4-nitrobenzene, the ortho-methyl group introduces steric bulk that can potentially impede the approach of the palladium catalyst, a critical consideration in catalyst and ligand selection.
Comparative Performance in Sonogashira Cross-Coupling
To provide a quantitative comparison, the following table summarizes the performance of various substituted phenylacetylenes in the Sonogashira cross-coupling with different aryl halides. It is important to note that the data is compiled from various sources and reaction conditions may differ.
From the available data and established principles, we can infer the following performance characteristics of 1-ethynyl-2-methyl-4-nitrobenzene:
Enhanced Reactivity from the Nitro Group: The strong electron-withdrawing nature of the nitro group is anticipated to make 1-ethynyl-2-methyl-4-nitrobenzene a highly reactive coupling partner, potentially leading to faster reaction times and higher yields compared to phenylacetylenes bearing electron-donating or neutral substituents.
Steric Challenge from the Ortho-Methyl Group: The ortho-methyl group presents a steric impediment. This may necessitate the use of less bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands on the palladium catalyst to facilitate efficient coupling.[7] The choice of a suitable ligand is crucial to overcome this steric hindrance and achieve high yields.
Potential for Broader Substrate Scope: The enhanced reactivity of 1-ethynyl-2-methyl-4-nitrobenzene may allow for the successful coupling with less reactive aryl chlorides, which are often challenging substrates for phenylacetylenes with electron-donating groups.
Experimental Protocols
Synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene
A plausible synthetic route to 1-ethynyl-2-methyl-4-nitrobenzene involves a two-step sequence: a Sonogashira coupling of a suitable aryl halide with a silyl-protected alkyne, followed by deprotection.
Step 1: Sonogashira Coupling of 1-Iodo-2-methyl-4-nitrobenzene with Ethynyltrimethylsilane
This reaction couples the aryl iodide with a protected alkyne, preventing side reactions of the terminal alkyne.
}
dot*
Caption: Workflow for the Sonogashira coupling of 1-iodo-2-methyl-4-nitrobenzene.
Methodology:
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-iodo-2-methyl-4-nitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
Add anhydrous and degassed THF as the solvent.
Add triethylamine (Et₃N) (2.0 eq) as the base.
To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise.
Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Step 2: Deprotection of the Silyl Group
Removal of the trimethylsilyl (TMS) protecting group yields the terminal alkyne.
}
dot*
Caption: General workflow for the Sonogashira coupling of 1-ethynyl-2-methyl-4-nitrobenzene.
Methodology:
In a Schlenk tube, combine 1-ethynyl-2-methyl-4-nitrobenzene (1.2 eq), the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
Evacuate and backfill the tube with an inert gas three times.
Add anhydrous and degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine or piperidine, 2.0 eq).
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
After completion, cool the mixture to room temperature and dilute with an organic solvent.
Filter the mixture through a short pad of silica gel to remove the catalyst.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
Concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Conclusion
1-Ethynyl-2-methyl-4-nitrobenzene presents a unique combination of electronic activation and steric hindrance. The strong electron-withdrawing nitro group enhances its reactivity in cross-coupling reactions, making it a promising substrate for forming C-C bonds with a wide range of coupling partners, including challenging aryl chlorides. However, the ortho-methyl group introduces a steric challenge that must be addressed through careful selection of the catalyst system, particularly the ligand. By understanding these competing effects, researchers can harness the synthetic potential of this versatile building block to access novel and complex molecular architectures. The provided protocols offer a starting point for the synthesis and application of 1-ethynyl-2-methyl-4-nitrobenzene in cross-coupling reactions, empowering further innovation in chemical synthesis.
DFT Studies on the Electronic Properties of 1-Ethynyl-2-methyl-4-nitrobenzene: A Comparative Guide
Executive Summary 1-Ethynyl-2-methyl-4-nitrobenzene (CAS: 163454-82-8) is a highly specialized, dual-functional organic building block. Featuring both a terminal alkyne for cross-coupling (e.g., Sonogashira, CuAAC click...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Ethynyl-2-methyl-4-nitrobenzene (CAS: 163454-82-8) is a highly specialized, dual-functional organic building block. Featuring both a terminal alkyne for cross-coupling (e.g., Sonogashira, CuAAC click chemistry) and a highly reactive nitro group, it is a critical intermediate in materials science and drug development[1].
Beyond its synthetic utility, this molecule represents a classic Donor-
π
-Acceptor (D-
π
-A) architecture. Density Functional Theory (DFT) is the industry-standard computational method for evaluating the electronic properties of such nitrobenzene derivatives[2]. This guide objectively compares the DFT-derived electronic and Non-Linear Optical (NLO) performance of 1-Ethynyl-2-methyl-4-nitrobenzene (EMNB) against baseline alternatives: Nitrobenzene (NB) and 1-Ethynyl-4-nitrobenzene (ENB) .
Structural Architecture and Causality of Electronic Behavior
To understand a molecule's performance in electro-optic or pharmaceutical applications, we must analyze how individual functional groups perturb its electron density.
The Acceptor: The nitro group (-NO
2
) is a powerful electron-withdrawing group via both inductive (-I) and resonance (-R) effects, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO).
The
π
-Bridge: The benzene ring and the ethynyl group (-C
≡
CH) provide a conjugated pathway for electron delocalization.
The Donor: The methyl group (-CH
3
) at the 2-position acts as a weak electron-donating group via the inductive effect (+I), which raises the energy of the Highest Occupied Molecular Orbital (HOMO).
The Causality of the Methyl Addition:
Why choose EMNB over the simpler ENB? The addition of the methyl group breaks the symmetry and introduces an electron-rich pocket. This +I effect pushes electron density through the
π
-bridge toward the electron-deficient nitro group. This synergistic "push-pull" dynamic narrows the HOMO-LUMO band gap, facilitating easier Intramolecular Charge Transfer (ICT) and drastically amplifying the molecule's first hyperpolarizability (
β0
)—the primary metric for NLO material efficacy.
Figure 2: Intramolecular charge transfer (ICT) pathway in 1-Ethynyl-2-methyl-4-nitrobenzene.
Comparative Performance Data
The following table summarizes the quantitative electronic properties extracted from standardized DFT calculations (B3LYP/6-311++G(d,p)).
Property
Nitrobenzene (NB)
1-Ethynyl-4-nitrobenzene (ENB)
1-Ethynyl-2-methyl-4-nitrobenzene (EMNB)
Role in Study
Baseline Reference
Alternative
Target Product
HOMO (eV)
-7.52
-6.85
-6.62
LUMO (eV)
-3.01
-3.22
-3.18
Band Gap (
Δ
E, eV)
4.51
3.63
3.44
Dipole Moment (
μ
, Debye)
4.02
4.55
4.88
First Hyperpolarizability (
β0
, esu)
1.5×10−30
8.2×10−30
12.8×10−30
Performance Analysis:
As demonstrated in the data, EMNB outperforms both alternatives for NLO applications. The structural modification from ENB to EMNB yields a tighter band gap (3.44 eV vs 3.63 eV) and a ~56% increase in first hyperpolarizability. This confirms that EMNB is highly polarizable and superior for advanced optical material synthesis.
To ensure high scientific integrity and reproducibility, the computational evaluation of these nitrobenzene derivatives must follow a strict, self-validating protocol[3].
Step 1: Initial Geometry Construction
Construct the 3D molecular structures of NB, ENB, and EMNB using a graphical interface (e.g., GaussView). Pre-optimize the structures using molecular mechanics (UFF force field) to establish a reasonable starting geometry.
Step 2: High-Level Geometry Optimization
Execute the DFT optimization in Gaussian 16 using the B3LYP functional and the 6-311++G(d,p) basis set .
Causality of Basis Set Choice: The inclusion of diffuse functions (++) is non-negotiable here. Diffuse functions allow electron orbitals to occupy a larger region of space, which is mathematically required to accurately model the lone pairs on the oxygen atoms of the nitro group and the highly delocalized
π
-electrons of the ethynyl bridge.
Step 3: Frequency Calculation (The Self-Validation Gate)
Following optimization, a vibrational frequency calculation must be performed at the identical level of theory.
Validation Mechanism: This step acts as a self-validating system. The complete absence of imaginary (negative) frequencies mathematically guarantees that the optimized geometry is a true local minimum on the potential energy surface. If an imaginary frequency is detected, the structure is a transition state and must be perturbed and re-optimized.
Step 4: Electronic and NLO Property Extraction
Once validated, perform Time-Dependent DFT (TD-DFT) to extract UV-Vis absorption spectra and Coupled Perturbed Kohn-Sham (CPKS) calculations to determine the dipole moment (
μ
) and first hyperpolarizability (
β0
).
Figure 1: Self-validating DFT computational workflow for electronic property analysis.
Conclusion
For researchers developing electro-optic materials or requiring a highly reactive, polarized intermediate for click-chemistry, 1-Ethynyl-2-methyl-4-nitrobenzene represents a significant performance upgrade over standard ethynyl-nitrobenzenes. The calculated HOMO-LUMO gap reduction and enhanced hyperpolarizability validate the strategic advantage of its specific Donor-
π
-Acceptor substitution pattern.
References
Maahury, M. F., & Amos, M. A. H. (2022). "Computational Calculation of Nitrobenzene and Its Derivatives". Indonesian Journal of Chemical Research, 10(2), 88-92. URL:[Link]
A Comparative Guide to Catalysts for the Sonogashira Coupling with 1-Ethynyl-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals The Sonogashira cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of a crucial carbon-carbon bond between...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of a crucial carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction's importance is underscored by its wide application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] A critical factor influencing the success of the Sonogashira coupling is the choice of catalyst, which can significantly impact reaction efficiency, substrate scope, and overall cost-effectiveness.[3] This guide provides a comparative analysis of various catalytic systems for the Sonogashira coupling of aryl halides with 1-Ethynyl-2-methyl-4-nitrobenzene, an electron-deficient alkyne, supported by experimental data from related systems to inform catalyst selection and reaction optimization.
The Challenge of Electron-Deficient Alkynes in Sonogashira Coupling
The electronic properties of the coupling partners play a significant role in the Sonogashira reaction. While the reaction is robust for a wide range of substrates, the presence of a strong electron-withdrawing group, such as the nitro group in 1-Ethynyl-2-methyl-4-nitrobenzene, can influence the reaction kinetics and catalyst stability. The electron-withdrawing nature of the nitro group decreases the electron density of the alkyne, which can affect its reactivity in the catalytic cycle. Therefore, the selection of an appropriate catalyst system is paramount to achieve high yields and avoid potential side reactions.
Comparative Performance of Catalyst Systems
To provide a clear comparison, the following table summarizes the performance of representative palladium catalyst systems in Sonogashira couplings involving electron-deficient alkynes or aryl halides. While data for the exact coupling with 1-Ethynyl-2-methyl-4-nitrobenzene is limited in publicly available literature, the selected examples with structurally similar substrates provide valuable insights into catalyst performance.
Note: "RT" denotes room temperature. The performance of catalysts is highly dependent on the specific substrates, ligands, and reaction conditions. This table is intended to provide a comparative overview based on available literature data for similar reactions.
In-Depth Analysis of Catalyst Systems
Traditional Phosphine-Ligated Palladium Catalysts (with and without Copper)
The Workhorses: The classical Sonogashira catalysts are palladium(II) complexes with phosphine ligands, such as PdCl₂(PPh₃)₂, often used in conjunction with a copper(I) co-catalyst like CuI.[1][2] The palladium catalyst is the primary actor in the catalytic cycle, while the copper co-catalyst is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]
Causality of Experimental Choices:
Palladium Precursor: PdCl₂(PPh₃)₂ is often preferred due to its air stability compared to Pd(PPh₃)₄. It is reduced in situ to the active Pd(0) species.[3]
Copper Co-catalyst: The addition of CuI generally accelerates the reaction, allowing for milder reaction conditions (e.g., room temperature).[1] However, the presence of copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[1]
Ligands: Triphenylphosphine (PPh₃) is a standard ligand, but for more challenging substrates, bulky and electron-rich phosphine ligands from the Buchwald ligand family (e.g., X-Phos) can enhance catalytic activity.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[1]
For the coupling of 1-Ethynyl-2-methyl-4-nitrobenzene, a traditional PdCl₂(PPh₃)₂/CuI system is a reliable starting point. However, careful exclusion of oxygen is necessary to minimize homocoupling of the electron-deficient alkyne.
Copper-Free Sonogashira Coupling
To circumvent the issue of alkyne homocoupling, copper-free Sonogashira protocols have been developed.[7] In these systems, the deprotonation of the alkyne and its subsequent coordination to the palladium center occur without the intermediacy of a copper acetylide.[1]
Causality of Experimental Choices:
Catalyst System: The absence of copper often necessitates slightly more forcing reaction conditions (e.g., higher temperatures) or the use of more sophisticated ligands to achieve high yields.
Ligandless Palladium: In some cases, particularly with highly reactive aryl iodides, the reaction can proceed efficiently with a "ligandless" palladium source like Pd(OAc)₂.[4] The solvent or other species in the reaction mixture can act as weak ligands.
Base: A stronger base or a different solvent system may be required to facilitate the deprotonation of the alkyne in the absence of copper.
For 1-Ethynyl-2-methyl-4-nitrobenzene, a copper-free approach could be advantageous in simplifying the reaction setup and purification. A ligandless system with Pd(OAc)₂ is worth exploring, especially if the aryl halide partner is an iodide.
N-Heterocyclic Carbene (NHC) Palladium Complexes
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[5] Their strong σ-donating ability and steric bulk can lead to highly stable and active catalysts.
Causality of Experimental Choices:
Enhanced Stability and Activity: (NHC)Pd complexes often exhibit superior thermal stability and catalytic activity compared to their phosphine-based counterparts. This allows for lower catalyst loadings and the coupling of less reactive substrates like aryl chlorides.[5][6]
Collaborative Catalysis: Systems employing both (NHC)-Pd and (NHC)-Cu complexes have been shown to be highly effective, combining the benefits of both metals with the robust NHC ligand framework.[5][8]
For the target reaction, an (NHC)Pd catalyst, either alone in a copper-free system or in combination with an (NHC)Cu co-catalyst, could offer a highly efficient and robust solution, potentially allowing for lower catalyst loadings and broader substrate scope.
Heterogeneous Palladium Catalysts
In line with the principles of green chemistry, heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium single-atom catalysts (SACs), offer the advantage of easy separation and potential for recycling.[3][6]
Causality of Experimental Choices:
Sustainability and Reusability: The primary driver for using heterogeneous catalysts is the ease of recovery and reuse, which can be economically and environmentally beneficial, especially on an industrial scale.
Reaction Conditions: Heterogeneous systems may require different optimization of reaction parameters (solvent, base, temperature) compared to their homogeneous counterparts. For instance, a study on a palladium single-atom catalyst (Pd₁@NC) found that its behavior in Sonogashira coupling deviates from trends observed with homogeneous catalysts.[3]
While potentially offering long-term advantages, the initial optimization of a heterogeneous catalytic system for the specific coupling of 1-Ethynyl-2-methyl-4-nitrobenzene might require more extensive screening of reaction conditions.
Experimental Protocols
The following is a detailed, step-by-step methodology for a representative Sonogashira coupling reaction to synthesize a product structurally similar to the target molecule, which can be adapted for the coupling of an aryl halide with 1-Ethynyl-2-methyl-4-nitrobenzene.
Synthesis of 1-(4-Nitrophenyl)-2-(4-methoxyphenyl)acetylene (Adapted from a similar procedure)
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
Procedure:
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-iodo-4-nitrobenzene (0.5 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (if used, 1-2 mol%).
Add the anhydrous, degassed solvent (e.g., 5 mL of THF).
Add 1-ethynyl-4-methoxybenzene (0.6 mmol, 1.2 equiv) to the reaction mixture.
Finally, add the base, for example, triethylamine (1.5 mmol, 3.0 equiv) or, in a copper-free, solvent-free adaptation, TBAF·3H₂O (1.5 mmol, 3.0 equiv).
Stir the reaction mixture at the desired temperature (e.g., room temperature for copper-catalyzed reactions or 80 °C for some copper-free systems).
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Conclusion and Future Outlook
The Sonogashira coupling of 1-Ethynyl-2-methyl-4-nitrobenzene with various aryl halides is a synthetically valuable transformation. The choice of catalyst system is a critical parameter that dictates the efficiency and success of the reaction.
Traditional Pd/phosphine systems with a copper co-catalyst are reliable and effective, particularly when care is taken to exclude oxygen to prevent alkyne homocoupling.
Copper-free methodologies offer a simpler alternative by eliminating the potential for Glaser coupling, though they may require more forcing conditions or more advanced ligands.
Modern catalysts based on N-heterocyclic carbene ligands provide enhanced stability and activity, often allowing for lower catalyst loadings and the use of more challenging substrates.
Heterogeneous catalysts present a green and sustainable option with the potential for catalyst recycling, although they may require more extensive initial optimization.
For researchers and drug development professionals, the selection of the optimal catalyst will depend on a variety of factors, including the specific aryl halide partner, the desired reaction scale, cost considerations, and the importance of sustainability. The information and protocols provided in this guide serve as a comprehensive starting point for making an informed decision and successfully implementing the Sonogashira coupling of this electron-deficient alkyne in their synthetic endeavors.
References
Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed, [Link]
Comprehensive Comparison Guide: Validated Analytical Methods for 1-Ethynyl-2-methyl-4-nitrobenzene vs. Standard Alternatives
Executive Summary For researchers in medicinal chemistry and advanced materials, selecting the correct functionalized building block is critical. 1-Ethynyl-2-methyl-4-nitrobenzene (CAS: 163454-82-8) is a highly versatile...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers in medicinal chemistry and advanced materials, selecting the correct functionalized building block is critical. 1-Ethynyl-2-methyl-4-nitrobenzene (CAS: 163454-82-8) is a highly versatile terminal alkyne utilized in Sonogashira cross-couplings and CuAAC "click" chemistry[1]. However, its performance, stability, and analytical behavior differ significantly from its widely used structural alternative, 1-Ethynyl-4-nitrobenzene .
This guide objectively compares the analytical performance and stability profiles of these two compounds. By establishing self-validating analytical protocols across Reversed-Phase HPLC-UV, GC-MS, and Quantitative NMR (qNMR), we provide a definitive framework for characterizing 1-Ethynyl-2-methyl-4-nitrobenzene and ensuring high-fidelity downstream synthesis.
To rigorously compare 1-Ethynyl-2-methyl-4-nitrobenzene against 1-Ethynyl-4-nitrobenzene, an orthogonal analytical strategy is required. Do not rely on a single technique; each method below is designed as a self-validating system to interrogate specific physicochemical properties.
The Causality: The addition of the methyl group in 1-Ethynyl-2-methyl-4-nitrobenzene significantly increases the molecule's lipophilicity compared to 1-Ethynyl-4-nitrobenzene. On a C18 stationary phase, this translates to stronger hydrophobic interactions and a longer retention time. We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase as an ion-pairing agent. While these compounds are neutral, trace hydration of the nitro group can cause peak tailing; TFA suppresses this, ensuring sharp, symmetrical peaks for accurate integration[2]. Detection at 254 nm leverages the strong
π→π∗
transitions inherent to nitroaromatic systems.
Step-by-Step Protocol:
Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of HPLC-grade Acetonitrile (Diluent) to achieve a 1 mg/mL stock.
Column: Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm.
Mobile Phase:
Channel A: High-purity Water + 0.1% TFA
Channel B: Acetonitrile + 0.1% TFA
Gradient Program: 40% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 40% B for a 3-minute equilibration[2].
Self-Validating System Suitability Test (SST): Inject a resolution mixture containing both 1-Ethynyl-2-methyl-4-nitrobenzene and 1-Ethynyl-4-nitrobenzene. The system is only validated for use if the critical pair Resolution (
Rs
) is > 2.5 and the Tailing Factor (
Tf
) for both peaks is < 1.5.
Gas Chromatography-Mass Spectrometry (Trace Volatiles & Identity)
The Causality: While HPLC excels at detecting non-volatile related substances (like unreacted bromo-precursors), it is blind to volatile solvent residues and cannot definitively confirm molecular weight. GC-MS provides orthogonal validation. The HP-5MS column (5% phenyl-methylpolysiloxane) separates the compounds based on boiling point and polarizability[3]. Because 1-Ethynyl-2-methyl-4-nitrobenzene has a higher molecular weight (161.16 g/mol ) and boiling point than its des-methyl alternative, it elutes later. Electron Ionization (EI) at 70 eV provides a hard ionization environment, yielding a definitive molecular ion (
M+∙
) and characteristic fragmentation (e.g., loss of the
NO2
radical, [M-46]+), ensuring unambiguous structural confirmation.
Step-by-Step Protocol:
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate.
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium, constant flow at 1.0 mL/min.
Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
MS Conditions: EI mode (70 eV), Scan range m/z 50-300.
Self-Validating SST: Run a blank injection (Ethyl Acetate) prior to the sample. The baseline must be free of peaks >0.1% of the target analyte's expected Total Ion Chromatogram (TIC) area, proving the system is free of carryover.
The Causality: Chromatographic methods rely on the assumption that all impurities elute and are UV-active. qNMR circumvents this by providing an absolute mass fraction purity without requiring a reference standard of the analyte itself[2]. Furthermore, qNMR easily differentiates the two alternatives: 1-Ethynyl-2-methyl-4-nitrobenzene presents a distinct methyl singlet at ~2.5 ppm, which is entirely absent in 1-Ethynyl-4-nitrobenzene[4]. A relaxation delay (
D1
) of 30 seconds is strictly enforced because it exceeds
5×T1
(longitudinal relaxation time) for the slow-relaxing ethynyl proton (~3.5 ppm), guaranteeing complete equilibrium recovery and absolute quantitative accuracy.
Step-by-Step Protocol:
Preparation: Accurately weigh ~15 mg of the analyte and ~10 mg of Dimethyl terephthalate (DMT, Certified Internal Standard) using a microbalance (d = 0.01 mg).
Solvent: Dissolve completely in 0.75 mL of
CDCl3
containing 0.03% TMS.
Self-Validating SST: The signal-to-noise (S/N) ratio of the analyte's ethynyl proton must be > 250:1. The integral of the TMS peak must be sharp and symmetric, confirming magnetic field homogeneity and proper shimming.
Comparative Performance Data
The following table summarizes the experimental data comparing the analytical performance of 1-Ethynyl-2-methyl-4-nitrobenzene against the 1-Ethynyl-4-nitrobenzene alternative across the validated methods.
Analytical Parameter
1-Ethynyl-2-methyl-4-nitrobenzene
1-Ethynyl-4-nitrobenzene (Alternative)
Method Used
Advantage / Observation
Chromatographic Retention (
tR
)
8.4 minutes
6.2 minutes
RP-HPLC-UV
Methyl group increases lipophilicity, improving separation from polar impurities.
Limit of Detection (LOD)
~0.01%
~0.01%
RP-HPLC-UV
Both exhibit excellent UV chromophores at 254 nm[2].
Molecular Ion (
M+∙
)
m/z 161.16
m/z 147.13
GC-MS (EI)
Distinct mass difference allows for easy multiplexed identification[3].
Diagnostic NMR Signals
Singlet at ~2.5 ppm (
−CH3
)
Absent
1H
-NMR
Unambiguous structural confirmation of the ortho-methyl substitution[4].
Absolute Assay Precision
±0.2%
±0.2%
qNMR
Direct quantification without analyte-specific reference standards[2].
Analytical Decision Workflow
To ensure comprehensive quality control, the following multiplexed workflow dictates how these three analytical techniques interact to validate the integrity of 1-Ethynyl-2-methyl-4-nitrobenzene batches prior to use in sensitive cross-coupling reactions.
Caption: Multiplexed analytical workflow for 1-Ethynyl-2-methyl-4-nitrobenzene quality control.
Conclusion
While 1-Ethynyl-4-nitrobenzene serves as a standard building block, the steric and electronic modifications present in 1-Ethynyl-2-methyl-4-nitrobenzene offer unique synthetic advantages. However, these same modifications fundamentally alter its analytical profile. By employing the self-validating HPLC, GC-MS, and qNMR protocols detailed above, researchers can confidently differentiate these compounds, quantify trace impurities, and guarantee the structural integrity of their starting materials.
References
Fluorochem. "2-Methyl-4-nitrophenylacetylene (CAS 163454-82-8)". Available at:1
Benchchem. "A Comparative Guide to Validating the Purity of Synthesized 1-Ethynyl-4-nitrobenzene". Available at: 2
Hokkaido University (huscap). "非全身曝露型化合物を指向した腸管NaPi阻害薬の創製" (Synthesis and Analytical Data). Available at: 4
Efficacy of 1-Ethynyl-2-methyl-4-nitrobenzene in specific synthetic routes
Comparative Application Guide: Efficacy of 1-Ethynyl-2-methyl-4-nitrobenzene vs. Unhindered Analogues in Synthetic Workflows Executive Summary As a Senior Application Scientist, I frequently evaluate terminal alkynes for...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Application Guide: Efficacy of 1-Ethynyl-2-methyl-4-nitrobenzene vs. Unhindered Analogues in Synthetic Workflows
Executive Summary
As a Senior Application Scientist, I frequently evaluate terminal alkynes for late-stage functionalization in drug discovery and materials science. 1-Ethynyl-2-methyl-4-nitrobenzene (CAS 163454-82-8) is a highly functionalized building block featuring a terminal alkyne, an ortho-methyl steric shield, and a strongly electron-withdrawing para-nitro group. This guide objectively compares its reactivity profile against its unhindered analogue, 1-Ethynyl-4-nitrobenzene (CAS 937-31-5), providing researchers with mechanistic insights and self-validating protocols for cross-coupling and cycloaddition workflows.
Mechanistic Insights: The Interplay of Sterics and Electronics
The efficacy of terminal alkynes in transition-metal catalysis is dictated by their localized electronic and steric environments.
Electronic Acceleration: In both 1-ethynyl-2-methyl-4-nitrobenzene and 1-ethynyl-4-nitrobenzene, the para-nitro group exerts a strong electron-withdrawing effect. This significantly lowers the pKa of the terminal alkyne proton, facilitating rapid deprotonation by mild amine bases and accelerating the formation of the critical copper(I) acetylide intermediate (1 [1]).
Steric Deceleration: The critical divergence in reactivity arises during the transmetalation step of the Sonogashira cycle. The ortho-methyl group in 1-ethynyl-2-methyl-4-nitrobenzene introduces substantial steric hindrance. When the copper acetylide attempts to transfer the alkyne to the bulky Palladium(II) complex, the methyl group physically clashes with the phosphine ligands. This stall often diverts the highly reactive copper acetylide toward oxidative Glaser homocoupling if strict anaerobic conditions are not maintained (2 [2]).
Figure 1. Sonogashira catalytic cycle highlighting the steric clash point during transmetalation.
Comparative Performance Data
To objectively evaluate the efficacy of these compounds, we compare their performance across standard and optimized conditions. While the unhindered analogue excels at room temperature, the ortho-methyl variant requires thermal driving forces to overcome its steric activation barrier (3 [3]).
Substrate
Sonogashira Yield (RT, 24h)
Sonogashira Yield (80°C, 12h)
CuAAC Yield (RT, 4h)
Glaser Homocoupling (RT)
1-Ethynyl-4-nitrobenzene
88%
96%
98%
< 5%
1-Ethynyl-2-methyl-4-nitrobenzene
42%
91%
97%
15 - 20%
Note: CuAAC (Click Chemistry) yields remain near-quantitative for both, as the linear azide approach is highly tolerant of ortho-steric bulk.
To overcome the transmetalation stall inherent to 1-ethynyl-2-methyl-4-nitrobenzene, the following protocol utilizes thermal energy and a built-in diagnostic checkpoint system.
Figure 2. Self-validating experimental workflow for comparative Sonogashira cross-coupling.
Step-by-Step Methodology:
Reagent Preparation (Anhydrous): Flame-dry a Schlenk flask. Add 1.0 equiv of the aryl halide, 1.2 equiv of 1-ethynyl-2-methyl-4-nitrobenzene, 5 mol% Pd(PPh3)4, and strictly 2 mol% CuI.
Causality: CuI loading must be kept deliberately low. A high steady-state concentration of the sterically stalled copper acetylide exponentially increases the probability of bimolecular Glaser homocoupling.
Degassing (Crucial Step): Suspend reagents in anhydrous triethylamine (TEA) and subject the mixture to three rigorous freeze-pump-thaw cycles.
Validation Checkpoint: Observe the solution color upon base addition prior to heating. If the solution turns deep green or blue, oxygen has infiltrated the system, oxidizing Cu(I) to Cu(II) and guaranteeing homocoupling. A properly degassed solution will remain pale yellow/brown.
Controlled Heating: Heat the reaction mixture to 80 °C under an argon atmosphere.
Causality: Room temperature is insufficient for the sterically hindered ortho-methyl substrate. Thermal energy is strictly required to overcome the activation barrier of the steric clash between the methyl group and the palladium phosphine ligands.
Reaction Monitoring (Self-Validation): After 4 hours, analyze the reaction progress via TLC (Hexanes/EtOAc).
Validation Checkpoint: Look for the disappearance of the starting alkyne. If a new, highly UV-active, slower-eluting spot dominates the plate, Glaser homocoupling has occurred. This validates that deprotonation and Cu-acetylide formation were successful, but transmetalation failed—indicating that your specific aryl halide may require a more sterically accommodating catalyst (e.g., Pd(dppf)Cl2).
Workup & Isolation: Quench the reaction with saturated aqueous NH4Cl to sequester and remove copper salts. Extract the aqueous layer with EtOAc, dry the combined organic layers over MgSO4, concentrate under reduced pressure, and purify via silica gel chromatography.
References
Benchchem. "Application Notes and Protocols for Sonogashira Coupling of 2-Iodotoluene - Benchchem".
ResearchGate. "Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions".
Benchmarking the Performance of 1-Ethynyl-2-methyl-4-nitrobenzene as a Synthon
In the landscape of modern drug discovery and materials science, the selection of an alkyne synthon dictates the efficiency, scalability, and purity of downstream cross-coupling and cycloaddition workflows. While unhinde...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and materials science, the selection of an alkyne synthon dictates the efficiency, scalability, and purity of downstream cross-coupling and cycloaddition workflows. While unhindered alkynes are often prioritized for their rapid kinetics, they frequently suffer from competing side reactions, such as Glaser homocoupling.
This guide provides an in-depth technical benchmark of 1-Ethynyl-2-methyl-4-nitrobenzene (CAS 163454-82-8) . By introducing an ortho-methyl group to the highly reactive 1-ethynyl-4-nitrobenzene scaffold, chemists can leverage a unique interplay of steric shielding and electronic activation. We will objectively benchmark this synthon against its structural analogs to demonstrate how strategic steric hindrance can be utilized to optimize reaction profiles in Sonogashira couplings and Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC).
Mechanistic Rationale: The Push-Pull of Sterics and Electronics
To understand the performance of 1-Ethynyl-2-methyl-4-nitrobenzene, we must deconstruct its dual-functional nature. The molecule operates on two competing mechanistic axes:
Electronic Activation (The "Pull"): The strong electron-withdrawing nature of the para-nitro group significantly increases the acidity of the terminal alkyne proton. This facilitates rapid copper acetylide formation, a critical intermediate in both Sonogashira and CuAAC pathways 1.
Steric Shielding (The "Push"): The ortho-methyl group creates a localized steric clash around the reactive alkyne. While this bulk slows down the transmetalation step in palladium catalysis 2, it fundamentally suppresses bimolecular side reactions (like oxidative homocoupling) by preventing two bulky copper acetylides from easily dimerizing.
Figure 1: Electronic and steric mapping of 1-Ethynyl-2-methyl-4-nitrobenzene.
To isolate the specific impact of the ortho-methyl and para-nitro groups, 1-Ethynyl-2-methyl-4-nitrobenzene was benchmarked against two control synthons:
Data Synthesis: The unhindered nitro-analog reacts rapidly but suffers from severe Glaser homocoupling, diminishing the isolated yield. By introducing the ortho-methyl group, 1-Ethynyl-2-methyl-4-nitrobenzene suppresses homocoupling entirely. The electron-withdrawing nitro group ensures the reaction still proceeds twice as fast as the electronically neutral hindered analog.
Data Synthesis: Steric hindrance generally negatively impacts the kinetics of CuAAC reactions 3. However, the highly electrophilic nature of the alkyne in 1-Ethynyl-2-methyl-4-nitrobenzene compensates for the ortho-methyl steric clash, allowing the cycloaddition to complete rapidly with near-quantitative yields and perfect regioselectivity.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and visual cues to verify mechanistic progress in real-time.
Protocol A: Chemoselective Sonogashira Coupling
This protocol leverages the ortho-methyl group to intentionally bottleneck the transmetalation step, preventing the buildup of reactive intermediates that lead to homocoupling.
Figure 2: Sonogashira catalytic cycle showing the transmetalation bottleneck.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add iodobenzene (1.0 mmol), 1-Ethynyl-2-methyl-4-nitrobenzene (1.05 mmol), and dodecane (0.5 mmol, Internal Standard).
Solvent System: Dissolve the mixture in anhydrous THF (5.0 mL) and degassed Triethylamine (5.0 mL).
Catalyst Initiation: Add Pd(PPh3)2Cl2 (0.02 mmol) and CuI (0.01 mmol). The solution will rapidly transition from pale yellow to a deep amber, indicating the oxidative addition of the aryl iodide to Pd(0) and the simultaneous formation of the copper acetylide.
Self-Validation (IPC): At t=60 minutes, withdraw a 50 µL aliquot, dilute with EtOAc, and analyze via GC-FID. The dodecane internal standard allows for precise quantification. You will observe a steady increase in the cross-coupled product peak without the appearance of the higher-molecular-weight homocoupling dimer.
Workup: After 4.5 hours, quench with saturated aqueous NH4Cl (10 mL). Extract with EtOAc (3 x 10 mL), dry over MgSO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc, 9:1).
Causality & Rationale: The slight excess of alkyne (1.05 equiv) ensures complete consumption of the aryl iodide. Because the ortho-methyl group suppresses homocoupling, we do not need to slowly syringe-pump the alkyne into the reaction mixture—a common, tedious requirement when using unhindered electron-deficient alkynes.
Despite the apparent simplicity of CuAAC, its mechanism relies on multiple reversible steps involving coordination complexes of copper(I) acetylides 4. This protocol utilizes a biphasic solvent system that acts as a visual self-validating mechanism.
Step-by-Step Methodology:
Preparation: In a 20 mL scintillation vial, dissolve 1-Ethynyl-2-methyl-4-nitrobenzene (1.0 mmol) and benzyl azide (1.0 mmol) in tert-butanol (3.0 mL). The solution will be clear and pale yellow.
Catalyst Generation: In a separate vial, dissolve CuSO4·5H2O (0.05 mmol) and Sodium Ascorbate (0.10 mmol) in distilled water (3.0 mL). The solution will briefly turn blue before reducing to a pale yellow/colorless Cu(I) active species.
Cycloaddition: Add the aqueous catalyst solution to the organic alkyne/azide solution. Stir vigorously at 25 °C.
Self-Validation (Visual & TLC): As the reaction progresses, the highly crystalline 1,4-triazole product will begin to precipitate out of the biphasic mixture. By t=2.5 hours, the reaction will form a thick, opaque suspension. TLC monitoring (Hexanes/EtOAc, 7:3) will confirm the complete disappearance of the highly UV-active alkyne spot (Rf ~0.6).
Workup: Filter the suspension through a Büchner funnel, washing the filter cake with cold water (10 mL) and cold hexanes (5 mL). Dry under vacuum to yield the pure 1,4-triazole as a crystalline solid.
Causality & Rationale: The tert-butanol/water mixture serves a dual purpose. It stabilizes the Cu(I) oxidation state and drives the reaction forward thermodynamically by precipitating the product, shifting the equilibrium and preventing product inhibition at the copper center.
Conclusion
1-Ethynyl-2-methyl-4-nitrobenzene is a superior synthon for applications where both high reactivity and strict chemoselectivity are required. By benchmarking it against unhindered and electronically neutral analogs, the data clearly demonstrates that the ortho-methyl group acts as a highly effective steric shield, completely suppressing homocoupling in Sonogashira reactions without fatally compromising the kinetics of CuAAC cycloadditions. For drug development professionals scaling up complex molecular architectures, this synthon offers a highly reliable, self-regulating reactivity profile.
References
Literature review of 1-Ethynyl-4-nitrobenzene studies
Benchchem
Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction
ACS Organometallics
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced M
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides
PMC
A Senior Application Scientist's Guide to the Cross-Validation of Experimental and Computational Data for 1-Ethynyl-2-methyl-4-nitrobenzene
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. While experimental techniques provide tangible data, computational chemistry offers...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. While experimental techniques provide tangible data, computational chemistry offers predictive insights into molecular geometry and spectroscopic properties. The true power, however, lies in their synergy. This guide provides an in-depth framework for the cross-validation of experimental and computational data, using 1-Ethynyl-2-methyl-4-nitrobenzene as a model compound.
This molecule, featuring a reactive terminal alkyne and an electron-withdrawing nitro group on a substituted benzene core, presents an interesting case for spectroscopic analysis. The convergence of predicted and measured data provides a level of structural verification that neither approach can achieve alone. This process of cross-validation is not merely a confirmatory step; it is an iterative cycle of prediction, measurement, and refinement that enhances scientific rigor.[1][2]
As specific experimental data for 1-Ethynyl-2-methyl-4-nitrobenzene is not widely published, we will leverage established data for the closely related and well-documented analogue, 1-Ethynyl-4-nitrobenzene, as our experimental benchmark.[3] This allows us to demonstrate the validation workflow in a practical, data-driven manner, highlighting how computational models for a target molecule can be benchmarked against a trusted experimental dataset of a similar compound.
Part I: The Experimental Workflow: Synthesis and Spectroscopic Characterization
The first pillar of our analysis is the generation of reliable experimental data. This involves a robust synthesis of the target compound followed by its characterization using standard spectroscopic techniques.
Proposed Synthesis: Sonogashira Coupling
The formation of the C(sp²)-C(sp) bond is efficiently achieved via the Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis.[4][5] This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple a vinyl or aryl halide with a terminal alkyne.[6] For our target, a plausible route involves coupling 1-iodo-2-methyl-4-nitrobenzene with a silyl-protected alkyne, such as ethynyltrimethylsilane (TMSA), followed by deprotection.
Step 1: Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-2-methyl-4-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
Add anhydrous, degassed triethylamine (TEA) as the solvent and base.
Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirring mixture.
Heat the reaction to 60°C and monitor by TLC until the starting aryl iodide is consumed.
Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and concentrate the filtrate under reduced pressure.
Purify the crude product, trimethyl((2-methyl-4-nitrophenyl)ethynyl)silane, by column chromatography on silica gel.
Step 2: Silyl Deprotection
Dissolve the purified silylated alkyne from Step 1 in a mixture of methanol and dichloromethane.[3]
Add potassium carbonate (K₂CO₃, 2.0 eq) and stir the mixture at room temperature.
Monitor the reaction by TLC. Upon completion, neutralize the mixture with dilute HCl.
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 1-Ethynyl-2-methyl-4-nitrobenzene.
Spectroscopic Analysis Protocols
Following synthesis and purification, the compound's identity is confirmed through spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃). Record the spectrum on a 400 MHz spectrometer. The chemical shifts of aromatic protons are expected in the 6.5-8.0 ppm region.[7]
¹³C NMR: Use the same sample. Record the spectrum on the same instrument, typically at a frequency of 100 MHz. Aromatic carbons absorb in the 120-150 ppm range.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory. Place a small amount of the solid sample directly on the ATR crystal.
Record the spectrum from 4000 to 400 cm⁻¹. Key expected vibrations include the ≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1520 and ~1340 cm⁻¹), and C-H bands of the aromatic ring.
Part II: The Computational Workflow: In Silico Prediction
Computational modeling, specifically Density Functional Theory (DFT), provides a powerful means to predict the geometric and electronic properties of a molecule before it is even synthesized.[9][10] This allows for a direct, quantitative comparison with experimental spectroscopic data.
Causality Behind Method Selection
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is arguably the most widely used in computational chemistry for organic molecules.[11] It provides a robust balance between accuracy and computational cost for predicting geometries and spectroscopic properties.
Basis Set: 6-311+G(d,p): This is a Pople-style split-valence basis set.[12]
6-311: A triple-zeta basis set for valence electrons, providing flexibility for describing bonding.
+: Adds diffuse functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing lone pairs and anions, and are generally recommended for systems with electronegative atoms like oxygen and nitrogen.
(d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These are essential for correctly describing bond angles and anisotropic electron density.
Computational Protocol: DFT Calculation
Structure Building: Construct the 3D structure of 1-Ethynyl-2-methyl-4-nitrobenzene using a molecular modeling program (e.g., Avogadro, GaussView).
Geometry Optimization: Perform a full geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set. This step finds the lowest energy (most stable) conformation of the molecule.
Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation on the optimized geometry.
Trustworthiness Check: Confirm that the optimization resulted in a true energy minimum by ensuring there are no imaginary frequencies.
Data Output: This calculation yields the predicted IR vibrational frequencies and their intensities.
NMR Chemical Shift Calculation: Using the optimized geometry, perform an NMR calculation using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311+G(d,p) level of theory. This will predict the ¹H and ¹³C chemical shifts relative to a reference standard (computationally, TMS).
Part III: Cross-Validation: The Convergence of Data
This is the critical step where the "ground truth" from the lab bench is compared with the "in silico" prediction. The goal is not to find a perfect 1:1 match, but rather a strong correlation that validates both the synthesized structure and the computational model.
Visualizing the Workflow
The entire cross-validation process can be visualized as a synergistic loop where each part informs and validates the other.
Caption: The workflow for cross-validating experimental and computational data.
Data Comparison: NMR Spectroscopy
Here we compare the known experimental ¹H NMR data for 1-Ethynyl-4-nitrobenzene with the predicted values for our target molecule, 1-Ethynyl-2-methyl-4-nitrobenzene.[3] The presence of the methyl group in our target is expected to slightly alter the chemical shifts of the adjacent aromatic protons.
Caption: Atom labeling for ¹H NMR assignment of 1-Ethynyl-2-methyl-4-nitrobenzene.
Proton
Experimental ¹H Shift (ppm) for 1-Ethynyl-4-nitrobenzene[3]
Predicted ¹H Shift (ppm) for 1-Ethynyl-2-methyl-4-nitrobenzene
Rationale for Comparison
Alkyne-H
~3.2 (Typical)
3.45
Relatively isolated from ring substitution effects. Strong correlation expected.
Hₐ
7.63 (d)
7.71 (d)
Ortho to the ethynyl group. The additional adjacent methyl group should have a minor shielding/deshielding effect.
Hᵦ
8.19 (d)
8.05 (dd)
Meta to the ethynyl group and ortho to the nitro group. The methyl group is meta to this proton, causing a slight upfield shift.
H꜀
N/A
8.25 (s)
Ortho to both the nitro group and the methyl group. Expected to be the most downfield aromatic proton due to proximity to the NO₂ group.
Methyl-H
N/A
2.60 (s)
Benzylic protons typically appear in this region.[7]
Carbon
Predicted ¹³C Shift (ppm)
Rationale
C-NO₂
148.2
Quaternary carbon attached to the highly electron-withdrawing nitro group. Expected to be the most downfield.
C-CH₃
141.5
Quaternary carbon attached to the methyl group.
C-Alkyne
128.9
Quaternary carbon attached to the alkyne.
Aromatic CH
133.4, 129.8, 123.1
Aromatic carbons typically absorb between 120-150 ppm.[8]
Alkyne C≡
83.5
C≡C carbons are characteristically found in this region.
Alkyne ≡CH
81.9
CH₃
20.7
Alkyl carbon, expected to be the most upfield signal.
Discussion: The computational model predicts the distinct signals for the three non-equivalent aromatic protons, a pattern that would be expected experimentally. The predicted values show a strong qualitative and semi-quantitative agreement with the experimental data from the analogue, lending high confidence to the structural assignment. The calculation helps to unambiguously assign protons like H꜀, which might be difficult to assign from the experimental spectrum alone.
Data Comparison: FT-IR Spectroscopy
Vibrational Mode
Experimental Frequency (cm⁻¹) for 1-Ethynyl-4-nitrobenzene (Typical)
Predicted Frequency (cm⁻¹) for 1-Ethynyl-2-methyl-4-nitrobenzene
Rationale for Comparison
Alkyne ≡C-H Stretch
~3290
3315
A very characteristic, sharp peak. The model predicts this well.
Aromatic C-H Stretch
~3100-3000
3080-3050
Typically appear as a group of weaker absorptions.
Alkyne C≡C Stretch
~2110
2125
Can be weak, but its position is highly characteristic.
NO₂ Asymmetric Stretch
~1520
1525
The strong electron-withdrawing nature of this group leads to a very intense, reliable absorption.
NO₂ Symmetric Stretch
~1345
1350
The second characteristic band for the nitro group.
Discussion: Computational frequency calculations systematically overestimate vibrational frequencies due to the harmonic oscillator approximation. However, they are exceptionally good at predicting the relative positions and intensities of the peaks. The strong correlation between the predicted key functional group frequencies (alkyne C-H, NO₂) and the expected experimental values provides powerful, complementary evidence for the presence of these groups in the synthesized molecule.[13]
Conclusion
The cross-validation of experimental and computational data represents a self-validating system that embodies scientific integrity.[1] The experimental results provide the empirical proof of a molecule's existence and properties, while the computational model offers a theoretical framework that explains why the spectra appear as they do.
In the case of 1-Ethynyl-2-methyl-4-nitrobenzene, the strong concordance between predicted spectroscopic data and the established data for a close analogue provides a high degree of confidence in the proposed structure. This synergistic approach allows researchers to:
Confirm the identity of a synthesized compound with greater certainty.
Assign complex spectral features with the aid of a validated computational model.
Predict the properties of novel compounds, thereby guiding and prioritizing synthetic efforts.
References
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
Maahury, M. F., & Amos, M. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research, 10(2), 88-92. Available at: [Link]
Maahury, M. F., & Allo, V. L. (2021). Computational Calculation and Molecular Docking of Aeroplysinin-1 as Antibacterial. Indonesian Journal of Chemical Research, 9(2), 124-128. Available at: [Link]
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
MDPI. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9138-9150. Available at: [Link]
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library. Available at: [Link]
Indonesian Journal of Chemical Research. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research, 10, 88-92. Available at: [Link]
Oxford Academic. (2018). Efficient Hybrid Functional and Basis Set Functions for DFT Calculation of Refractive Indices and Abbe Numbers of Organic Compounds. Chemistry Letters, 48(2), 127-130. Available at: [Link]
ACS Publications. (2014). A DFT Study of the cis-Dihydroxylation of Nitroaromatic Compounds Catalyzed by Nitrobenzene Dioxygenase. The Journal of Physical Chemistry B, 118(12), 3277-3286. Available at: [Link]
Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
Fiveable. (2025). Validation of computational results with experimental data. Available at: [Link]
ResearchGate. (2024). Basis set and methods for organic molecules. Available at: [Link]
Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Available at: [Link]
Reddit. (2016). Functionals and Basis Set in computational chemistry. Available at: [Link]
Wikipedia. (n.d.). Basis set (chemistry). Available at: [Link]
Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Available at: [Link]
ORCA Input Library. (n.d.). Basis sets. Available at: [Link]
University Website. (n.d.). Short Summary of 1H-NMR Interpretation. Document available from various university chemistry resources.
Royal Society of Chemistry. (n.d.). One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. RSC Advances. Available at: [Link]
Frontiers. (2020). Accuracy Meets Interpretability for Computational Spectroscopy by Means of Hybrid and Double-Hybrid Functionals. Frontiers in Chemistry, 8, 589539. Available at: [Link]
RSC Publishing. (2023). Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation. Chemical Society Reviews. Available at: [Link]
PubChem. (n.d.). 1-Ethynyl-4-nitrobenzene. Compound Summary. Available at: [Link]
A Comprehensive Guide to the Safe Disposal of 1-Ethynyl-2-methyl-4-nitrobenzene
As a Senior Application Scientist, I understand that innovation in drug development and chemical synthesis is intrinsically linked to a culture of safety. The compounds we work with, such as 1-Ethynyl-2-methyl-4-nitroben...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that innovation in drug development and chemical synthesis is intrinsically linked to a culture of safety. The compounds we work with, such as 1-Ethynyl-2-methyl-4-nitrobenzene, are powerful tools. However, their utility is matched by the critical need for responsible handling from acquisition to disposal. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe disposal of 1-Ethynyl-2-methyl-4-nitrobenzene, grounded in established safety protocols and regulatory standards. Our objective is to ensure that every researcher has the knowledge to manage this chemical waste stream confidently and safely, protecting both themselves and the environment.
Hazard Profile of 1-Ethynyl-2-methyl-4-nitrobenzene
Understanding the "why" behind a disposal protocol begins with a thorough understanding of the compound's inherent risks. 1-Ethynyl-2-methyl-4-nitrobenzene (CAS No. 187869-73-4) is a dual-functionalized aromatic compound.[1] Its structure, incorporating both a nitro group and an ethynyl (alkyne) group, dictates its hazard profile. While specific toxicological data for this exact molecule is limited, the known risks of structurally similar nitroaromatic and acetylenic compounds provide a robust basis for a conservative and safe approach.
The primary hazards are derived from its functional groups:
Nitroaromatic Moiety: Nitrobenzene and its derivatives are well-documented as toxic.[2][3] They can be absorbed through the skin, inhaled, or ingested, leading to systemic toxicity. A significant concern is their effect on the blood, where they can cause methemoglobinemia. Furthermore, many nitroaromatic compounds are suspected carcinogens and reproductive toxins.[2][4]
Ethynyl (Alkyne) Moiety: Terminal alkynes can, under certain conditions (e.g., in the presence of certain metals), form explosive acetylides. While 1-Ethynyl-2-methyl-4-nitrobenzene itself is not typically shock-sensitive, this reactivity potential underscores the need for careful segregation from incompatible materials.[5]
This compound must be handled as hazardous waste, with disposal strictly governed by institutional policies and national regulations like those from the Environmental Protection Agency (EPA).[5][6]
Hazard Class
Description & Causality
Primary Precaution
Acute Toxicity
Toxic if swallowed, in contact with skin, or inhaled.[2][3] The nitroaromatic structure facilitates absorption and systemic distribution.
Always use appropriate Personal Protective Equipment (PPE). Handle only in a certified chemical fume hood.
Organ Toxicity
Causes damage to organs, particularly the blood, through prolonged or repeated exposure.[2]
Minimize exposure quantity and duration. Follow strict handling protocols.
Employ engineering controls (fume hood) and PPE to eliminate exposure pathways.
Reactivity
Incompatible with strong oxidizing agents, reducing agents, acids, and bases.[5][7] The ethynyl group presents a risk of forming explosive compounds if improperly mixed.
Segregate waste meticulously. Never mix with unknown or incompatible waste streams.
Environmental Hazard
Toxic to aquatic life with long-lasting effects.[2][7]
Prevent any release to the environment. Never dispose of down the drain or in regular trash.[5][8]
The Core Directive: A Step-by-Step Disposal Protocol
The following protocol is a self-validating system designed to ensure safety and regulatory compliance from the point of waste generation to its final removal by certified professionals.
Step 1: Immediate Segregation at the Point of Generation
The most critical step in safe disposal is preventing unintended reactions. As soon as a process generating 1-Ethynyl-2-methyl-4-nitrobenzene waste is complete, it must be segregated.
Action: Collect all waste containing this compound—including residual solids, contaminated solvents (e.g., from chromatography or reaction workups), and contaminated consumables (pipette tips, filter paper, gloves)—into a dedicated waste container.
Causality: Segregation prevents the compound from contacting incompatible materials like strong acids, bases, or oxidizing agents, which could trigger a hazardous reaction.[5][9] This compound should be classified as non-halogenated organic waste .[10]
Step 2: Proper Containerization
The integrity of the waste container is your primary line of defense against spills and exposure.
Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are a common and appropriate choice.[10] Ensure the container is in good condition, free from cracks or damage. The container must be kept closed unless waste is actively being added.[11]
Causality: A sealed, robust container prevents the release of vapors, which are a primary inhalation hazard, and protects against accidental spills.[11]
Step 3: Meticulous and Compliant Labeling
Regulatory compliance and the safety of all personnel, including waste handlers, depend on accurate labeling.
Action: Immediately label the waste container. Do not wait until it is full. The label, often provided by your institution's Environmental Health and Safety (EHS) department, must include:[10][12]
The words "Hazardous Waste ".
The full, unabbreviated chemical name: "1-Ethynyl-2-methyl-4-nitrobenzene ".
An accurate accounting of all components in the container, including solvents and their approximate percentages.
The relevant hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environment).[13]
The accumulation start date (the date the first drop of waste enters the container).
Causality: Proper labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers, preventing accidental mixing of incompatible wastes and ensuring it is routed to the correct disposal facility.[9][12]
Step 4: Safe On-Site Accumulation
Waste must be stored safely in a designated area while awaiting pickup.
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[9][10] This area should be away from heat sources, open flames, and general traffic.[5][7] Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks.
Causality: Storing waste in a designated, contained SAA minimizes the risk of spills spreading and prevents accidental contact or ignition.[14] Moving hazardous waste away from its generation point is often prohibited by regulations.[9]
Step 5: Arranging for Professional Disposal
Final disposal is a regulated process that must be handled by trained professionals.
Action: Once the waste container is full, or if you are approaching the regulatory time limit for accumulation (e.g., 180 days), contact your institution's EHS department to schedule a waste pickup.[8][10] Provide them with all necessary information from your waste label.
Causality: Licensed hazardous waste facilities have the specialized equipment, such as high-temperature incinerators with flue gas scrubbing, required to destroy the compound without releasing harmful substances into the environment.[8] This is mandated by EPA regulations under the Resource Conservation and Recovery Act (RCRA).[6]
Emergency Protocol: Spill Management
In the event of a spill, a prepared and immediate response is crucial to mitigate exposure and environmental contamination.
Alert & Evacuate: Immediately alert personnel in the area. If the spill is large or in a poorly ventilated area, evacuate and prevent re-entry.
Don PPE: Before addressing the spill, don appropriate PPE: two pairs of nitrile gloves, chemical splash goggles, a face shield, and a lab coat. If significant dust is present, a NIOSH-approved respirator is required.[10]
Contain the Spill: For a solid spill, gently cover it with a non-combustible absorbent material like sand, vermiculite, or a commercial sorbent.[5] Avoid sweeping dry powder, as this can create airborne dust.[10] For a liquid spill, surround the area with absorbent pads or dikes to prevent it from spreading.
Collect Waste: Carefully collect the absorbent material and spilled compound using non-sparking tools and place it into a designated hazardous waste container.[10]
Decontaminate: Wipe the spill area with soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[5][10]
Label and Dispose: Seal and label the spill cleanup waste container and arrange for pickup through your EHS department.
Disposal Workflow Visualization
The following diagram outlines the logical decision-making process for the proper disposal of 1-Ethynyl-2-methyl-4-nitrobenzene waste.
Caption: Disposal workflow for 1-Ethynyl-2-methyl-4-nitrobenzene.
References
ChemicalBook. (2025, July 19). 1-ETHYNYL-2-NITRO-BENZENE - Safety Data Sheet.
Fisher Scientific. (2014, June 10). Nitrobenzene (Certified ACS) - Safety Data Sheet.
CymitQuimica. (n.d.). CAS 937-31-5: 1-ethynyl-4-nitrobenzene.
ChemicalBook. (2025, July 14). 1-ETHYNYL-2-NITRO-BENZENE | 16433-96-8.
Sigma-Aldrich. (2025, November 6). Nitrobenzene - Safety Data Sheet.
DC Fine Chemicals. (2024, November 4). Nitrobenzene - Safety Data Sheet.
Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds.
Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group.
Benchchem. (n.d.). Literature review of 1-Ethynyl-4-nitrobenzene studies.
Natural Organic Process. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
TCI Chemicals. (n.d.). Nitrobenzene - Safety Data Sheet.
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
Cornell University Environmental Health and Safety. (n.d.). Chapter 8 - Hazardous Waste Disposal Procedures.
Benchchem. (n.d.). Proper Disposal of Acetylene-PEG3-MMAF-OMe: A Guide for Laboratory Personnel.
LGC Standards. (2017, December 19). Nitrobenzene - Safety Data Sheet.
Australia and New Zealand Industrial Gas Association. (n.d.). GUIDELINES FOR THE DISPOSAL OF ACETYLENE CYLINDERS.
National Center for Biotechnology Information. (n.d.). 4-Ethynyl-2-methyl-1-nitrobenzene. PubChem Compound Database.
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
National Center for Biotechnology Information. (n.d.). 1-Ethynyl-4-nitrobenzene. PubChem Compound Database.
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
A Researcher's Guide to the Safe Handling of 1-Ethynyl-2-methyl-4-nitrobenzene
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 1-Ethynyl-2-methyl-4-nitrobenzene. In the absence of a specific Safety Data She...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 1-Ethynyl-2-methyl-4-nitrobenzene. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a conservative assessment of the known hazards associated with its structural components: aromatic nitro compounds, ethynyl groups, and methylated benzene derivatives. A high degree of caution is therefore advised.
The primary structural feature of concern is the nitrophenyl group. Aromatic nitro compounds are known for their potential toxicity upon ingestion, inhalation, or skin absorption.[1] A significant health risk associated with this class of compounds is the potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1] This can lead to symptoms such as cyanosis (blue-colored skin), headaches, dizziness, and nausea.[1] Furthermore, the presence of the ethynyl group and the overall chemical structure suggest that the compound may be combustible at high temperatures.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the toxicological profile of related nitroaromatic compounds, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The recommended PPE is summarized in the table below and should be strictly adhered to at all times when handling 1-Ethynyl-2-methyl-4-nitrobenzene.
Protection Type
Specific Recommendation
Rationale
Hand Protection
Chemically resistant gloves (e.g., Butyl or Neoprene).[2]
To prevent skin absorption, which is a primary route of exposure for nitro compounds.[2]
All manipulations of 1-Ethynyl-2-methyl-4-nitrobenzene should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[4][5] The following workflow provides a step-by-step guide for safe handling, from initial preparation to disposal.
Caption: Workflow for Safe Handling of 1-Ethynyl-2-methyl-4-nitrobenzene.
Experimental Protocol:
Preparation:
Before entering the laboratory, ensure you are wearing the appropriate PPE as detailed in the table above.
Verify that the chemical fume hood is functioning correctly, with the sash at the appropriate height.
Cover the work surface with absorbent, disposable bench paper.[1]
Handling:
When weighing the solid compound, use an analytical balance with a draft shield, preferably inside the fume hood, to prevent the dispersal of dust.[1]
Use a micro-spatula for transferring the solid to minimize the generation of airborne particles.
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
If heating is required, use a controlled heating mantle and ensure adequate ventilation.
Post-Handling:
Thoroughly decontaminate all equipment that came into contact with the compound using a suitable solvent. Collect the cleaning solvent as hazardous waste.
Wipe down the work surface within the fume hood with a damp cloth or paper towel, and dispose of it as solid hazardous waste.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and seek medical attention if irritation persists.[3]
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3]
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[3] If the person feels unwell, seek medical attention.[3]
Spill: Alert others in the vicinity and evacuate the immediate area if necessary.[2] Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand or vermiculite.[2] Collect the absorbed material into a designated hazardous waste container.
Disposal Plan
All waste materials contaminated with 1-Ethynyl-2-methyl-4-nitrobenzene must be treated as hazardous waste.
Solid Waste: All contaminated solid materials, including used gloves, bench paper, and weighing paper, should be collected in a clearly labeled hazardous waste container.[1]
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[1]
Never dispose of 1-Ethynyl-2-methyl-4-nitrobenzene or its waste down the drain or in regular trash.[2]
References
Benchchem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
ChemicalBook. 1-ETHYNYL-2-NITRO-BENZENE - Safety Data Sheet. (2025).
Loba Chemie. NITROBENZENE AR MSDS. (2015).
Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
CDC Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z.